Ganaplacide hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O.ClH/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25;/h3-10,26H,11-13,25H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXQBXGWYRFISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganaplacide Hydrochloride: A Technical Deep Dive into its Novel Antiplasmodial Mechanism of Action
For Immediate Release
Basel, Switzerland – November 10, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ganaplacide hydrochloride (formerly KAF156), a first-in-class imidazolopiperazine antimalarial agent currently in late-stage clinical development. Developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), ganaplacide, in combination with a new solid dispersion formulation of lumefantrine (lumefantrine-SDF), represents a promising next-generation therapy to combat emerging drug-resistant malaria. This document, intended for researchers, scientists, and drug development professionals, consolidates current understanding of its molecular interactions, impact on Plasmodium biology, and the experimental evidence supporting these findings.
Executive Summary
Ganaplacide is a novel antimalarial compound with a unique mechanism of action that distinguishes it from existing therapies. It is potent against multiple life-cycle stages of both Plasmodium falciparum and P. vivax, including asexual blood stages, sexual stages (gametocytes) crucial for transmission, and liver stages.[1][2] Its primary mode of action is the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibition of essential protein trafficking.[3][4][5] This novel mechanism makes it effective against parasite strains resistant to current artemisinin-based combination therapies (ACTs).[1][6] Clinical trials have demonstrated the efficacy and tolerability of a once-daily ganaplacide/lumefantrine-SDF combination, positioning it as a potential future cornerstone of malaria treatment.[6][7]
Core Mechanism of Action: Disruption of the Secretory Pathway
Contrary to some initial hypotheses, the primary target of ganaplacide is not the mitochondrial cytochrome bc1 complex.[8] Extensive research has identified the parasite's intracellular secretory pathway as the principal site of action.[3][4]
Ganaplacide's effects manifest through several key cellular disruptions:
-
Inhibition of Protein Trafficking: The drug impedes the transport of newly synthesized proteins from the endoplasmic reticulum to their final destinations within and outside the parasite.[1][5]
-
Blockade of New Permeation Pathways: It prevents the establishment of essential pathways in the host erythrocyte membrane, which are critical for nutrient uptake and waste removal.[3][5]
-
Endoplasmic Reticulum Expansion and Stress: The disruption of protein trafficking leads to an accumulation of proteins within the ER, causing significant swelling and stress, which is ultimately lethal to the parasite.[3][4][5]
A potential specific molecular target within this pathway has been identified as the dynamin-like GTPase SEY1.[9] This enzyme is implicated in the homotypic fusion of ER membranes, and its inhibition by a ganaplacide analog has been demonstrated to decrease its thermal stability, suggesting a direct interaction.[9]
Quantitative Efficacy Data
Ganaplacide demonstrates potent activity across various P. falciparum strains, including those with known resistance markers.
Table 1: In Vitro Activity of Ganaplacide against P. falciparum
| Strain/Stage | IC50 (nM) | Comments | Reference(s) |
| Drug-sensitive & Drug-resistant (Asexual) | 6 - 17.4 | Broadly active against various strains. | |
| Artemisinin-resistant (Asexual) | < 10 | Potent activity maintained against artemisinin-resistant isolates. | |
| Mature Stage V Gametocytes (Male) | ~7.8 | More sensitive than female gametocytes. | |
| Mature Stage V Gametocytes (Female) | ~57.9 | Demonstrates transmission-blocking potential. |
Table 2: Clinical Efficacy of Ganaplacide/Lumefantrine-SDF (Phase II Trial)
| Treatment Regimen | Population | PCR-Corrected Efficacy (Day 29) | 95% Confidence Interval | Reference(s) |
| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg (3 days) | Adults/Adolescents | 98% (42/43) | 88-100% | |
| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg (3 days) | Children | 95% (38/40) | 83-99% | |
| Artemether-lumefantrine (Control) | Adults/Adolescents | 100% (25/25) | 86-100% |
Resistance Mechanisms
While ganaplacide maintains activity against parasites resistant to other antimalarials, decreased susceptibility to imidazolopiperazines has been induced in vitro. T[1]his resistance is associated with mutations in three genes:
-
pfcarl (cyclic amine resistance locus)
-
pfugt (UDP-galactose transporter)
-
pfact (acetyl-CoA transporter)
Importantly, these genes are not considered the direct targets of ganaplacide but are likely involved in broader drug resistance mechanisms, possibly related to modifications in fatty acid transport and membrane protein trafficking.
[1][10][11]### 5. Experimental Protocols
In Vitro Antimalarial Activity: SYBR Green I Assay
This assay is a standard method for assessing the in vitro efficacy of antimalarial compounds by measuring parasite DNA content.
dot
Caption: Workflow for the SYBR Green I-based in vitro assay.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes and synchronized to the ring stage. 2[12]. Drug Plating: Test compounds are serially diluted and pre-dosed into 96-well microplates.
-
Incubation: Parasite culture is added to the plates and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). 4[13]. Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. 5[13][14]. Fluorescence Reading: After a 1-hour incubation in the dark, fluorescence is measured using a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. 6[13]. Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence signal against the drug concentration and fitting the data to a dose-response curve.
[12]#### 5.2 Quiescent-Stage Survival Assay (QSA)
This assay is used to evaluate the activity of drugs against artemisinin-resistant parasites that can enter a temporary state of dormancy or quiescence upon drug exposure.
Methodology:
-
Induction of Quiescence: Early ring-stage parasites (0-3 hours post-invasion) are exposed to a high concentration of dihydroartemisinin (DHA, e.g., 700 nM) for 6 hours to induce a quiescent state in the resistant population. 2[1]. Drug Exposure: After washing out the DHA, the parasites are exposed to the test compound (e.g., ganaplacide) for 48 hours. 3[1]. Recrudescence Monitoring: The test drug is washed out, and parasites are returned to drug-free media for up to several weeks to monitor for regrowth (recrudescence). 4[1]. Analysis: The ability of the test compound to prevent recrudescence compared to controls indicates its activity against quiescent parasites.
Conclusion
This compound's novel mechanism of action, centered on the disruption of the Plasmodium secretory pathway, marks a significant advancement in the fight against malaria. Its potent, multistage activity and efficacy against drug-resistant strains, combined with a favorable profile in clinical trials, underscore its potential as a critical new tool for malaria control and elimination efforts worldwide. Further research into the specific interactions with targets like SEY1 will continue to refine our understanding of this promising new class of antimalarials.
References
- 1. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. malariaworld.org [malariaworld.org]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial | Medicines for Malaria Venture [mmv.org]
- 8. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 9. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Ganaplacide - Wikipedia [en.wikipedia.org]
- 12. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. winzeler.ucsd.edu [winzeler.ucsd.edu]
Ganaplacide (KAF156): A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganaplacide (KAF156) is a novel imidazolopiperazine antimalarial agent with potent activity against multiple life stages of Plasmodium parasites, including drug-resistant strains. While the precise molecular target has been a subject of investigation, accumulating evidence points towards a novel mechanism of action centered on the disruption of the parasite's endoplasmic reticulum (ER) homeostasis. This guide synthesizes the current understanding of Ganaplacide's molecular target, presenting key experimental findings, quantitative data, and detailed methodologies to support further research and development in the field of antimalarial drugs.
Primary Molecular Target: Plasmodium SEY1
Current research strongly suggests that the primary molecular target of the imidazolopiperazine class, including Ganaplacide, is the Plasmodium SEY1 homolog, a dynamin-like GTPase. SEY1 is integral to the homotypic fusion of the endoplasmic reticulum membrane, a critical process for maintaining ER architecture and function.[1][2][3] Inhibition of SEY1 by Ganaplacide and its analogs leads to significant disruption of the parasite's secretory pathway, ultimately causing cell death.
While much of the direct target validation has been conducted with the close analog GNF179, the structural similarity and comparable antimalarial activity profile of Ganaplacide strongly indicate a shared mechanism of action.[1] Molecular docking studies have shown that Ganaplacide (KAF156) has a predicted binding energy of -7.10 kcal/mol to the GTPase domain of P. vivax SEY1.[1]
The SEY1 Signaling Pathway and its Inhibition by Ganaplacide
The following diagram illustrates the proposed role of SEY1 in ER fusion and the inhibitory action of Ganaplacide.
Caption: SEY1-mediated ER fusion and its inhibition by Ganaplacide.
Quantitative Data
Antimalarial Activity of Ganaplacide (KAF156)
Ganaplacide demonstrates potent, low-nanomolar activity against various strains of P. falciparum, including those resistant to current antimalarial drugs.[4][5][6]
| P. falciparum Strain | IC50 (nM) | Reference |
| 7G8 | 6 | [7] |
| Dd2 | 8.2 | [7] |
| NF54 | 5.6 (± 1.2) | [4] |
| TM91C235 | 8.3 | [7] |
| ART-resistant strains | 3 - 11 | [5] |
| Ugandan clinical isolates (median) | 13.8 |
Binding Affinity and Enzyme Inhibition (GNF179)
The following data pertains to the Ganaplacide analog, GNF179.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | ~144 µM | P. knowlesi SEY1 | Surface Plasmon Resonance (SPR) | [1] |
| GTPase Activity | Inhibition | P. vivax SEY1 | GTPase Activity Assay | [1][2] |
| IC50 (GNF179) | 1.96 nM (± 0.45 µM) at 25nM aTc | PfSEY1-smV5Tet knockdown | Parasite Growth Assay | [1] |
| IC50 (GNF179) | 2.72 µM (± 0.55 µM) at 500nM aTc | PfSEY1-smV5Tet knockdown | Parasite Growth Assay | [1] |
Experimental Protocols
Target Identification and Validation Workflow
The identification of SEY1 as the molecular target of the imidazolopiperazine class involved a multi-pronged approach.
Caption: Experimental workflow for identifying the molecular target of Ganaplacide.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of the compound to the target protein in a cellular context.
Methodology:
-
P. falciparum-infected erythrocytes are treated with the compound of interest (e.g., GNF179) or a vehicle control.[8]
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Soluble proteins are isolated, and the abundance of the target protein (SEY1) at different temperatures is quantified by mass spectrometry or Western blot.[1]
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[1] In the case of GNF179 and SEY1, the compound was observed to decrease the melting temperature of SEY1.[1][2][3]
Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity between the compound and the purified target protein.
Methodology:
-
Recombinant, purified Plasmodium SEY1 protein is immobilized on an NTA-coated sensor chip.[1]
-
The Ganaplacide analog, GNF179, is flowed over the chip at varying concentrations.[1]
-
Binding is monitored in real-time by detecting changes in the refractive index at the chip surface.
-
The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd). For GNF179 and P. knowlesi SEY1, a Kd of approximately 144 µM was determined.[1]
GTPase Activity Assay
Objective: To determine if the compound inhibits the enzymatic function of the target protein.
Methodology:
-
Recombinant P. vivax SEY1 is purified.[1]
-
The assay measures the rate of GTP hydrolysis to GDP by quantifying the amount of inorganic phosphate (Pi) released.[1]
-
The reaction is carried out in the presence of varying concentrations of GTP and either the test compound (GNF179) or a control.[1]
-
GNF179 was shown to inhibit the GTPase activity of SEY1.[1][2][3]
The Cytochrome bc1 Complex: An Unlikely Primary Target
Initial hypotheses suggested that Ganaplacide might target the parasite's mitochondrial cytochrome bc1 complex. However, recent and more direct evidence has not substantiated this claim. The robust data supporting SEY1 as a target, coupled with the lack of significant experimental validation for the cytochrome bc1 complex, indicates that the latter is not the primary molecular target of Ganaplacide.
Conclusion
The molecular target of Ganaplacide (KAF156) is strongly indicated to be the Plasmodium SEY1, a dynamin-like GTPase essential for endoplasmic reticulum integrity. By inhibiting the GTPase activity of SEY1, Ganaplacide disrupts the parasite's secretory pathway, a novel mechanism of action that is effective against both drug-sensitive and drug-resistant malaria parasites. This detailed understanding of Ganaplacide's molecular target provides a solid foundation for the rational design of next-generation antimalarials and for strategies to mitigate the emergence of resistance. Further studies to elucidate the precise binding kinetics of Ganaplacide to SEY1 will be invaluable in this endeavor.
References
- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ganaplacide | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
The Imidazolopiperazines: A Technical Guide to a New Antimalarial Frontier
Introduction
The global effort to control and eliminate malaria, a devastating parasitic disease, is continually threatened by the emergence and spread of drug-resistant Plasmodium parasites. For decades, artemisinin-based combination therapies (ACTs) have been the cornerstone of treatment, but rising resistance necessitates the discovery of new chemical classes of antimalarials with novel mechanisms of action. The imidazolopiperazines (IZPs) have emerged as a highly promising new class of antimalarial agents, demonstrating potent activity against multiple life-cycle stages of the parasite and effectiveness against drug-resistant strains. Key compounds in this class, notably ganaplacide (KAF156), have advanced into clinical development, offering new hope in the fight against this persistent global health crisis.
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols related to the imidazolopiperazine class of antimalarials, intended for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
The journey of the imidazolopiperazines began with a large-scale, cell-based phenotypic screening campaign. This effort, a collaboration including the Genomics Institute of the Novartis Research Foundation (GNF), screened a library of approximately 2 million compounds against the asexual blood stage of Plasmodium falciparum (3D7 strain).
This high-throughput screen identified an initial hit series characterized by a novel imidazolopiperazine scaffold. These early compounds were particularly attractive because they were structurally distinct from existing antimalarials, suggesting a different mechanism of action and a lower likelihood of cross-resistance. The initial hits showed promising potency against both drug-sensitive (3D7) and multidrug-resistant (W2) parasite strains and exhibited a favorable selectivity index against human cell lines. A crucial early discovery was that this chemical class possessed dual activity, targeting both the symptomatic blood stages and the asymptomatic liver stages of the parasite, a critical attribute for prophylactic potential.
Following the initial discovery, intensive medicinal chemistry efforts focused on optimizing the scaffold to improve potency, physicochemical properties, and pharmacokinetic profiles. This structure-activity relationship (SAR) exploration involved systematically modifying three peripheral parts of the molecule. A second generation of compounds, such as those with 8,8-dimethyl substitutions on the piperazine core, demonstrated improved potency and enhanced metabolic stability, leading to better oral exposure in animal models. These optimization campaigns successfully converted the initial nanomolar hits into potent preclinical candidates, including ganaplacide (KAF156).
Data Presentation
Quantitative data from preclinical studies underscore the potential of the imidazolopiperazine class.
Table 1: In Vitro Activity of Key Imidazolopiperazines
| Compound | P. falciparum Strain | IC₅₀ / EC₅₀ (nM) | Notes | Reference |
| KAF156 (Ganaplacide) | Asexual Blood Stages | ~6 | Potent activity against symptomatic stage. | |
| Hepatic (Liver) Stages | 4.5 | Indicates potential for prophylaxis. | ||
| Sexual Stages (Gametocytes) | 5 | Crucial for blocking transmission. | ||
| GNF179 | Asexual Blood Stages | ~5 | Close analog of KAF156, widely used in research. | |
| Initial Hit (1a) | 3D7 (Sensitive) | 160 | Representative of the initial discovery series. | |
| W2 (Resistant) | 400 | Activity maintained against multidrug-resistant strain. |
Table 2: In Vivo Efficacy in P. berghei Mouse Model
| Compound | Dose | Route | Parasitemia Reduction | Survival Increase | Reference |
| Lead IZP Compound | 100 mg/kg (single dose) | Oral | 99.4% | 17.0 days (average) | |
| KAF156 (Ganaplacide) | 10 mg/kg (single dose) | Oral | Full protection | Prevents mosquito-borne infection. |
Mechanism of Action
While the precise molecular target of the imidazolopiperazines is still under investigation, significant insights have been gained into their mechanism of action. Unlike many classic antimalarials that target processes like heme detoxification or folate synthesis, IZPs disrupt the parasite's intracellular secretory pathway.
Research has shown that imidazolopiperazines cause an expansion of the Endoplasmic Reticulum (ER) and inhibit protein trafficking. This disruption prevents the proper localization of parasite proteins, which is essential for parasite survival and the establishment of new permeation pathways in the host red blood cell.
Key evidence for this mechanism came from in vitro evolution studies in both the yeast Saccharomyces cerevisiae and P. falciparum.
-
Yeast as a Model: When exposed to IZPs, resistant yeast clones developed mutations in genes related to ER-based lipid homeostasis and autophagy.
-
P. falciparum Resistance: In the malaria parasite, resistance to IZPs has been consistently linked to mutations in a gene known as the P. falciparum cyclic amine resistance locus (PfCARL). Mutations in other transporter genes, such as the acetyl-CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been associated with resistance, further implicating the secretory pathway and membrane trafficking as the site of action.
This unique mechanism of action is a significant advantage, as it is unlikely to be compromised by existing resistance to other antimalarial drug classes.
Figure 1: Proposed mechanism of action for imidazolopiperazine antimalarials.
Experimental Protocols
The discovery and characterization of imidazolopiperazines relied on several key experimental methodologies.
In Vitro Antimalarial Proliferation Assay (SYBR Green I)
This assay is used to determine the 50% inhibitory concentration (IC₅₀ or EC₅₀) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 or W2 strains) are maintained in human O+ erythrocytes at 2% hematocrit in complete medium (RPMI-1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Assay Preparation: Compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well microplate. Parasite culture (0.2% parasitemia, 1% hematocrit) is then added to each well.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the main culture to allow for parasite replication.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well. The dye binds to parasite DNA.
-
Quantification: Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy in P. berghei Mouse Model
This model is a standard for assessing the in vivo efficacy of antimalarial compounds.
-
Infection: Groups of mice (e.g., female Swiss Webster) are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with P. berghei-infected erythrocytes (e.g., 1x10⁵ infected cells).
-
Drug Administration: At a set time post-infection (e.g., 2 days), treatment begins. The test compound is administered, typically via oral gavage, once daily for a defined period (e.g., 4-5 days). A control group receives the vehicle only, and another control group may receive a standard antimalarial like chloroquine.
-
Monitoring Parasitemia: Parasitemia (the percentage of infected red blood cells) is monitored daily by collecting a small blood sample from the tail vein and examining Giemsa-stained thin blood smears under a microscope.
-
Data Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group. The 90% effective dose (ED₉₀) can be calculated. Mouse survival is also monitored and recorded.
Figure 2: General workflow for the discovery and development of imidazolopiperazines.
Figure 3: Logical relationships in the SAR optimization of the IZP scaffold.
Conclusion
The discovery and development of the imidazolopiperazine class of antimalarials represent a significant advancement in the field. Originating from high-throughput phenotypic screening, this novel chemical scaffold has been meticulously optimized to produce clinical candidates like ganaplacide (KAF156). Their unique mechanism of action, which involves the disruption of the parasite's secretory pathway, provides a powerful tool against drug-resistant strains. Furthermore, their multi-stage activity—targeting liver, blood, and transmission stages of the parasite—positions them as a potential cornerstone for future malaria treatment, prophylaxis, and elimination strategies. The ongoing clinical development of imidazolopiperazines offers a promising outlook for a new generation of therapies to combat the global threat of malaria.
Ganaplacide Hydrochloride: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical structure, properties, and mechanism of action of a promising next-generation antimalarial agent.
Introduction
Ganaplacide hydrochloride (formerly known as KAF156 hydrochloride) is a first-in-class, orally active antimalarial agent belonging to the imidazolopiperazine class of compounds.[1][2] Developed by Novartis with support from the Medicines for Malaria Venture (MMV), it has demonstrated potent activity against multiple stages of the Plasmodium parasite's life cycle, including asexual and sexual blood stages, as well as the liver stages.[1][3][4] This broad activity profile makes Ganaplacide a promising candidate for prophylaxis, treatment, and transmission-blocking strategies in the fight against malaria, including drug-resistant strains.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Ganaplacide is an imidazolopiperazine derivative.[5] The hydrochloride salt form enhances its suitability for pharmaceutical development.
Table 1: Chemical and Physicochemical Properties of Ganaplacide and its Hydrochloride Salt
| Property | Value | Reference(s) |
| Chemical Name | 2-Amino-1-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl}ethanone hydrochloride | [4][5] |
| Synonyms | KAF156 hydrochloride, GNF156 hydrochloride | [2] |
| Chemical Formula (HCl) | C22H24ClF2N5O | [2] |
| Molecular Weight (HCl) | 447.91 g/mol | [2] |
| CAS Number (HCl) | 2751586-94-2 | [2] |
| Chemical Formula (Base) | C22H23F2N5O | [4][5] |
| Molecular Weight (Base) | 411.457 g/mol | [4][5] |
| CAS Number (Base) | 1261113-96-5 | [5][6] |
| Solubility | DMSO: 100 mg/mL (223.26 mM) | [2] |
| LogP (Predicted) | 3.25 | [7] |
| pKa (Strongest Basic) | 8.13 | [7] |
Mechanism of Action and Resistance
The precise molecular target of Ganaplacide is not yet fully elucidated.[8] However, current evidence suggests that its mechanism of action involves the disruption of the parasite's internal protein secretory pathway.[9][10] This leads to the inhibition of protein trafficking and the establishment of new permeation pathways, ultimately causing parasite death.[5] Another proposed mechanism involves the disruption of the parasite's mitochondrial function by inhibiting the cytochrome bc1 complex, leading to the collapse of the mitochondrial membrane potential.[11]
Resistance to Ganaplacide has been associated with mutations in three P. falciparum genes:
It is believed that these genes are involved in broader drug resistance mechanisms rather than being the direct targets of Ganaplacide.[5]
Preclinical and Clinical Efficacy
Ganaplacide has demonstrated potent activity against a wide range of P. falciparum strains, including those resistant to current antimalarial drugs.
Table 2: In Vitro and In Vivo Efficacy of Ganaplacide
| Parameter | Value | Species/Model | Reference(s) |
| Blood Schizonticidal Activity (IC50) | 6 - 17.4 nM | P. falciparum (drug-sensitive and resistant strains) | [1][2] |
| Therapeutic Efficacy (ED50) | 0.6 mg/kg | Mouse model of malaria | [1] |
| Therapeutic Efficacy (ED90) | 0.9 mg/kg | Mouse model of malaria | [1] |
| Therapeutic Efficacy (ED99) | 1.4 mg/kg | Mouse model of malaria | [1] |
| Causal Prophylaxis | Fully protective at a single 10 mg/kg oral dose | Mouse model of malaria | [1][6] |
Clinical development of Ganaplacide is ongoing, primarily in combination with lumefantrine. A Phase 2b study in children with uncomplicated malaria met its primary objective.[9] A Phase 3 trial is planned to further evaluate the efficacy of the Ganaplacide-lumefantrine combination.[12]
Experimental Protocols
In Vitro Parasite Growth Inhibition Assay
The in vitro activity of Ganaplacide against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.
In Vivo Efficacy in a Mouse Model of Malaria
The therapeutic efficacy of Ganaplacide is evaluated in a rodent model of malaria, such as the P. berghei or humanized mouse P. falciparum models.
Methodology:
-
Mice are infected with Plasmodium parasites.
-
A single oral dose of Ganaplacide is administered at various concentrations (e.g., 1-15 mg/kg) two hours before infection for prophylactic studies, or over a set period post-infection for therapeutic studies.[1][6]
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The effective dose (ED) required to reduce parasitemia by 50%, 90%, or 99% is calculated.
First-in-Human Clinical Trial Design
The initial clinical evaluation of Ganaplacide was a randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study in healthy male volunteers.[7][13]
Study Design:
-
Part 1: Single Ascending Dose (SAD): Cohorts of volunteers received a single oral dose of Ganaplacide (ranging from 10 to 1,200 mg) or a placebo.[7]
-
Part 2: Multiple Ascending Dose (MAD): Cohorts of volunteers received once-daily oral doses of Ganaplacide (ranging from 60 to 600 mg) or a placebo for three consecutive days.[7]
-
Assessments: Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Pharmacokinetic parameters were also evaluated at predetermined time points.[7]
Conclusion
This compound is a promising antimalarial candidate with a novel mechanism of action and a broad spectrum of activity against the Plasmodium parasite. Its potential for use in prophylaxis, treatment, and transmission-blocking makes it a valuable asset in the global effort to combat malaria. Further clinical development, particularly in combination with other antimalarial agents, will be crucial in defining its role in future malaria control and eradication strategies.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. Ganaplacide - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 12. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 13. A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel Imidazolopiperazine KAF156 to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Development of Ganaplacide Hydrochloride: A Technical Overview
Introduction
Ganaplacide hydrochloride (formerly known as KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class of drugs.[1][2][3][4] Developed by Novartis with support from the Medicines for Malaria Venture and the Bill and Melinda Gates Foundation, it represents a significant advancement in the fight against malaria.[1] Ganaplacide exhibits potent activity against multiple stages of the Plasmodium parasite life cycle, including liver, asexual blood, and sexual stages, making it a promising candidate for both treatment and prophylaxis.[2][5] It has demonstrated efficacy against both Plasmodium falciparum and Plasmodium vivax, including artemisinin-resistant strains.[1][5] This guide provides an in-depth summary of the core preclinical data and methodologies that have defined the early development of this compound.
Mechanism of Action
While the precise molecular target of Ganaplacide is still under full elucidation, preclinical studies suggest a novel mechanism of action centered on the disruption of the parasite's internal protein secretory pathway.[6][7][8][9] This disruption inhibits protein trafficking, blocks the formation of new permeation pathways essential for parasite survival within the host cell, and leads to an expansion of the endoplasmic reticulum.[7][8][9]
Some evidence also points to Ganaplacide targeting the parasite's mitochondria by inhibiting the cytochrome bc1 complex, which is a critical component of the electron transport chain.[10] This action leads to a collapse of the mitochondrial membrane potential, thereby disrupting the parasite's ability to generate energy and replicate.[10]
Decreased susceptibility to Ganaplacide in vitro has been linked to mutations in several P. falciparum genes, including the cyclic amine resistance locus (PfCARL), a UDP-galactose transporter (PfUGT), and an acetyl-CoA transporter (PfACT).[1][6][8] However, these are not believed to be the direct targets of the drug but rather involved in broader resistance mechanisms.[8]
In Vitro Studies
Ganaplacide has demonstrated potent and broad activity against various stages of the P. falciparum life cycle in numerous in vitro assays. Its efficacy extends to artemisinin-resistant parasite lines, highlighting its potential to overcome current drug resistance challenges.[5][11][12]
Data Presentation: In Vitro Activity
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Ganaplacide against different parasite stages from preclinical assessments.
| Parasite Stage | P. falciparum Strain(s) | Mean IC₅₀ (nM) | Standard Deviation (SD) | Reference |
| Asexual Blood Stages | Artemisinin-Resistant Isolates | 5.6 | 1.2 | [5] |
| Male Gametocytes | Artemisinin-Resistant Isolates | 6.9 | 3.8 | [5] |
| Female Gametocytes | Artemisinin-Resistant Isolates | 47.5 | 54.7 | [5] |
Note: IC₅₀ values can vary based on specific parasite strains and assay conditions.
Experimental Protocol: In Vitro Antiplasmodial Susceptibility Assay
A common method for determining the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum parasites (e.g., artemisinin-resistant strains) are cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Drug Preparation: Ganaplacide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations for the assay.
-
Assay Plate Preparation: In a 96-well microplate, 100 µL of parasite culture (at ~1% parasitemia and 2% hematocrit) is added to wells containing 100 µL of the serially diluted drug. Control wells contain parasites with drug-free medium and uninfected erythrocytes.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Data Acquisition: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity, which correlates with the amount of parasite DNA, is used to determine parasite growth inhibition. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
References
- 1. Ganaplacide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound. (2018) | Robin Koller | 17 Citations [scispace.com]
- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 7. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 11. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ganaplacide Hydrochloride: A Deep Dive into its Activity Against Plasmodium falciparum Liver Stages
For Immediate Release
This technical guide provides a comprehensive overview of the activity of Ganaplacide hydrochloride (formerly KAF156) against the liver stages of Plasmodium falciparum, the deadliest species of malaria parasite. Ganaplacide, an imidazolopiperazine, is a novel antimalarial candidate with potent activity against multiple stages of the parasite's life cycle, including the clinically silent but crucial liver stage. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy of Ganaplacide
Ganaplacide has demonstrated significant activity against Plasmodium liver stages in both in vitro and in vivo models. The following tables summarize the key quantitative data available to date.
Table 1: In Vivo Efficacy of Ganaplacide against Plasmodium berghei Liver Stages
| Model Organism | Ganaplacide Dose | Combination Agent & Dose | Outcome | Reference |
| Mouse (P. berghei) | 2 mg/kg (monotherapy) | N/A | Liver load below detection limit; blood-stage parasitemia later developed. | [1] |
| Mouse (P. berghei) | 1 mg/kg (monotherapy) | N/A | Did not prevent liver or blood stage infection. | [1] |
| Mouse (P. berghei) | 2 mg/kg | Cabamiquine (0.6 mg/kg) | Complete elimination of liver and blood stage parasites. | [1][2] |
| Mouse (P. berghei) | >2 (systemic plasma Cav0-24/EC50 ratio) | Cabamiquine | Prevention of blood-stage parasite appearance. | [1][3] |
Table 2: In Vitro Potency of Ganaplacide against Plasmodium falciparum
| P. falciparum Stage | IC50 (mean) | Notes | Reference |
| Asexual Blood Stages | 5.6 nM | Provides a benchmark for potency. | [4] |
| Male Gametocytes | 6.9 nM | [4] | |
| Female Gametocytes | 47.5 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to assess the activity of Ganaplacide on Plasmodium liver stages.
In VitroP. falciparum Liver Stage Inhibition Assay
This assay quantifies the ability of a compound to inhibit the development of P. falciparum liver stages in primary human hepatocytes.
-
Sporozoite Isolation: Salivary glands are dissected from P. falciparum-infected Anopheles mosquitoes under aseptic conditions to isolate sporozoites.
-
Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded into 384-well collagen-coated microtiter plates.
-
Infection: Mosquito salivary gland sporozoites are added to the hepatocyte cultures.
-
Compound Administration:
-
Prophylactic Assay: Ganaplacide is added to the culture medium from day 0 to day 3 post-infection to assess its ability to prevent infection.
-
Radical Cure Assay: Ganaplacide is added from day 3 to day 5 post-infection to evaluate its activity against established liver-stage parasites.[5]
-
-
High-Content Imaging: At the end of the treatment period, the cells are fixed and stained with a primary antibody against a parasite-specific protein (e.g., glyceraldehyde-3-phosphate dehydrogenase - GAPDH) and a fluorescently labeled secondary antibody. Nuclei are counterstained with Hoechst 33342.
-
Data Analysis: An automated high-content imaging system is used to acquire images and quantify the number and size of the liver-stage parasites.[5] Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Murine Model of P. berghei Liver Stage Infection
This model is used to assess the prophylactic efficacy of antimalarial compounds in vivo.
-
Animal Model: Female C57BL/6 mice are used.
-
Infection: Mice are infected with luciferase-expressing P. berghei sporozoites via intravenous injection.
-
Drug Administration: Ganaplacide, alone or in combination with other antimalarials, is administered orally at various doses.
-
Assessment of Liver Burden: Liver-stage parasite burden is quantified 48 hours post-infection using an in vivo imaging system to detect luciferase activity.
-
Monitoring of Blood Stage Parasitemia: Following the liver stage assessment, blood smears are taken daily to monitor for the emergence of blood-stage parasites, which indicates a failure of the prophylactic treatment.
Mechanism of Action and Cellular Pathways
Ganaplacide's primary mechanism of action against Plasmodium parasites is the disruption of protein trafficking and secretory pathways, leading to endoplasmic reticulum (ER) stress.
Caption: Proposed mechanism of action of Ganaplacide in Plasmodium.
Ganaplacide is thought to interfere with the parasite's internal protein secretory pathway.[6] This disruption leads to an expansion of the endoplasmic reticulum and blocks the formation of new permeation pathways, which are essential for parasite survival and development.[1][2][3][7] While mutations in genes such as the cyclic amine resistance locus (CARL), UDP-galactose transporter (UGT), and acetyl-CoA transporter (ACT) can confer decreased susceptibility to Ganaplacide, these are not believed to be the primary targets of the drug.[6][8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vitro activity of Ganaplacide against P. falciparum liver stages.
Caption: Workflow for in vitro liver stage activity assessment.
This technical guide summarizes the current understanding of Ganaplacide's activity against P. falciparum liver stages. As a compound with a novel mechanism of action and multi-stage activity, Ganaplacide holds promise as a valuable tool in the fight against malaria. Further research will continue to elucidate its precise molecular targets and optimize its clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 7. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Investigating the transmission-blocking potential of Ganaplacide
An In-depth Technical Guide to the Transmission-Blocking Potential of Ganaplacide
Introduction
Ganaplacide (also known as KAF156) is a first-in-class antimalarial compound belonging to the imidazolopiperazine class.[1] It is currently in late-stage clinical development in combination with a new formulation of lumefantrine.[2][3] A critical feature of Ganaplacide is its activity against multiple stages of the Plasmodium life cycle, including the liver, asexual blood, and sexual stages (gametocytes), positioning it as a tool for not only treatment and prophylaxis but also for blocking the transmission of malaria.[1][4] This guide provides a detailed overview of Ganaplacide's transmission-blocking capabilities, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Mechanism of Action
Ganaplacide's primary mechanism of action is the disruption of the Plasmodium falciparum intracellular secretory pathway.[5][6] Unlike many traditional antimalarials that target processes like heme detoxification or folate synthesis, Ganaplacide induces significant stress on the parasite's endoplasmic reticulum (ER).[4][5] This leads to the inhibition of protein trafficking and blocks the establishment of new permeation pathways necessary for parasite survival and replication within the host erythrocyte.[5][7]
Recent studies have identified a potential specific target within this pathway: SEY1, a dynamin-like GTPase that is essential for the fusion of ER membranes.[8] By interfering with SEY1 function, Ganaplacide disrupts ER homeostasis, leading to protein misfolding, ER expansion, and ultimately, parasite death.[5][8] This novel mechanism is effective against parasite strains resistant to current antimalarials.[1]
Quantitative Data on Antiplasmodial Activity
Ganaplacide demonstrates potent activity against various stages of artemisinin-resistant P. falciparum isolates. Its efficacy is most pronounced against asexual blood stages and male gametocytes, with notable, though lesser, activity against female gametocytes.
| Parasite Stage | Mean IC₅₀ (nM) | Standard Deviation (SD) | Reference |
| Asexual Blood Stages | 5.6 | 1.2 | [4][9] |
| Male Gametocytes (Stage V) | 6.9 | 3.8 | [4][9] |
| Female Gametocytes (Stage V) | 47.5 | 54.7 | [4][9] |
| Table 1: In vitro 50% inhibitory concentrations (IC₅₀) of Ganaplacide against artemisinin-resistant P. falciparum. |
| P. falciparum Strain Type | IC₅₀ Range (nM) | Reference |
| ART-Susceptible Strains | 6 - 17.4 | [1] |
| ART-Resistant Field Isolates | 4.3 - 7.2 | [2] |
| Table 2: Comparative IC₅₀ values of Ganaplacide against asexual stages of different P. falciparum strains. |
Experimental Protocols
The transmission-blocking potential of Ganaplacide is evaluated using a series of specialized in vitro assays.
Asexual Stage Drug Susceptibility: SYBR Green I Assay
This assay is used to determine the IC₅₀ of compounds against the asexual, blood stages of the parasite.
-
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.[10][11]
-
Methodology:
-
Plate Preparation: Serially dilute Ganaplacide in culture medium in a 96-well microtiter plate.
-
Parasite Culture: Add synchronized P. falciparum ring-stage parasites (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.[11] Include positive (parasites, no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).[12]
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well.[11]
-
Incubation: Incubate the plate in the dark at room temperature for 1-24 hours.[11][12]
-
Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
-
Gametocyte Viability: Dual Gamete Formation Assay (DGFA)
The DGFA is a functional assay that assesses a compound's effect on the viability of mature (Stage V) male and female gametocytes, which are responsible for transmission.[14][15]
-
Principle: The assay separately quantifies male gamete formation (exflagellation) and female gamete activation.[14]
-
Methodology:
-
Compound Incubation: Incubate mature Stage V gametocyte cultures with Ganaplacide at various concentrations for 24-48 hours.
-
Gametogenesis Activation: Trigger gamete formation by adding an activation stimulus (e.g., a drop in temperature and an increase in pH with xanthurenic acid).
-
Male Gamete (Exflagellation) Detection:
-
Observe and count the number of exflagellation centers (motile male gametes swarming around a residual body) under a microscope.[16]
-
-
Female Gamete Activation Detection:
-
Data Analysis: Quantify the percent inhibition of male exflagellation and female activation relative to untreated controls.
-
Transmission-Blocking Efficacy: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay to determine if a compound can block the transmission of parasites from a blood meal to a mosquito vector.[17][18]
-
Principle: Anopheles mosquitoes are fed P. falciparum gametocyte-infected blood containing the test compound through an artificial membrane. Transmission is assessed by counting the number of oocysts that develop in the mosquito midgut.[17][19]
-
Methodology:
-
Preparation of Infectious Blood Meal: Mix mature P. falciparum gametocyte culture with fresh human erythrocytes and serum. Add Ganaplacide at the desired concentration.
-
Mosquito Feeding: Place the blood meal in a glass feeder covered with a membrane (e.g., Parafilm). The feeder is maintained at 37°C to mimic human body temperature.[17] Allow starved female Anopheles mosquitoes (e.g., A. stephensi or A. gambiae) to feed on the blood meal for 20-30 minutes.[17][18]
-
Mosquito Maintenance: Maintain the blood-fed mosquitoes on a glucose solution at approximately 26-28°C and 80% humidity for 7-10 days.[17]
-
Midgut Dissection: Anesthetize the surviving mosquitoes and dissect their midguts in a droplet of phosphate-buffered saline (PBS).
-
Oocyst Staining and Counting: Stain the midguts with a dye like mercurochrome and count the number of oocysts on each midgut using a light microscope.[9][17]
-
Data Analysis: The primary endpoints are the infection prevalence (% of mosquitoes with at least one oocyst) and infection intensity (mean number of oocysts per mosquito). The transmission-blocking activity of Ganaplacide is determined by the reduction in both prevalence and intensity compared to the drug-free control.
-
Conclusion
Ganaplacide exhibits significant transmission-blocking potential, underpinned by its novel mechanism of action targeting the parasite's secretory pathway. Its potent, nanomolar activity against both asexual and sexual stages of P. falciparum, including artemisinin-resistant strains, makes it a promising candidate for future malaria control and elimination strategies. The robust methodologies of the SYBR Green I, Dual Gamete Formation, and Standard Membrane Feeding assays are crucial for quantifying this activity and advancing the clinical development of Ganaplacide as a multi-stage antimalarial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 7. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 13. iddo.org [iddo.org]
- 14. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.malariaworld.org [media.malariaworld.org]
Ganaplacide Hydrochloride's Effect on Plasmodium vivax Hypnozoites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of ganaplacide hydrochloride's (formerly KAF156) activity against Plasmodium vivax, with a specific focus on its potential effects on the dormant liver-stage hypnozoites responsible for disease relapse.
Introduction to Ganaplacide
Ganaplacide is a first-in-class antimalarial compound belonging to the imidazolopiperazine class.[1][2][3] Developed by Novartis with support from the Medicines for Malaria Venture, it has demonstrated potent activity against multiple life-cycle stages of both Plasmodium falciparum and Plasmodium vivax, including strains resistant to current artemisinin-based combination therapies (ACTs).[1][4][5][6] Its profile suggests potential for use in treatment, prophylaxis, and transmission-blocking strategies.[3][7]
Mechanism of Action
The precise molecular target of ganaplacide is still under investigation, with current evidence pointing towards a novel mechanism of action distinct from existing antimalarials.
-
Primary Proposed Mechanism: Disruption of the Secretory Pathway: The leading hypothesis suggests that ganaplacide and other imidazolopiperazines disrupt the parasite's intracellular secretory pathway.[8][9] This action is thought to inhibit protein trafficking, preventing the establishment of new permeation pathways essential for parasite development and leading to an expansion of the endoplasmic reticulum.[8]
-
Mitochondrial Disruption: Some reports suggest that ganaplacide may also target the parasite's mitochondria by inhibiting the cytochrome bc1 complex in the electron transport chain.[10] This leads to a collapse of the mitochondrial membrane potential, disrupting the parasite's energy production and ultimately causing cell death.[10] It is possible that ganaplacide possesses a multi-faceted mechanism of action, contributing to its high potency.
-
Resistance Mechanisms: While not considered direct targets, mutations in several genes have been associated with decreased susceptibility to ganaplacide. These include the P. falciparum cyclic amine resistance locus (PfCARL), a UDP-galactose transporter (PfUGT), and an acetyl-CoA transporter (PfACT).[8] This suggests that these proteins may be involved in pathways that are either directly or indirectly affected by the drug.
Caption: Proposed dual mechanism of action for ganaplacide.
Activity Against Plasmodium vivax Liver Stages, Including Hypnozoites
Ganaplacide has demonstrated activity against the pre-erythrocytic (liver) stages of malaria parasites, a critical feature for any drug aiming to provide a radical cure for P. vivax by eliminating hypnozoites.[3][7][11][12]
While specific quantitative data on the IC50 of ganaplacide against mature P. vivax hypnozoites from published in vitro assays is limited, its known activity against liver stages in preclinical models and its efficacy in clinical settings for P. vivax infections suggest a direct or indirect effect.[2][11] A key challenge in the field is the difficulty of establishing and maintaining in vitro cultures of P. vivax liver stages for high-throughput screening.[13]
Clinical Trial Data for P. vivax
A Phase 2, open-label study (NCT01753323) provided key insights into the clinical efficacy of ganaplacide in patients with acute, uncomplicated P. vivax malaria.[2][8][11]
| Parameter | Ganaplacide Regimen (400 mg once daily for 3 days) |
| Number of Patients | 11 (10 in efficacy analysis) |
| Median Parasite Clearance Time | 24 hours (Range: 16 to 36 hours)[2][11] |
| Median Fever Clearance Time | 14 hours (Range: 4 to 30 hours)[2] |
Data sourced from the NEJM publication of the Phase 2 trial results.[2][11]
It is important to note that this trial was designed to assess the initial clearance of blood-stage parasites and was not structured to evaluate the prevention of relapse from hypnozoites, which would require a much longer follow-up period. Ganaplacide is now being advanced into Phase 3 development in combination with lumefantrine for both P. falciparum and P. vivax malaria.[14]
Experimental Protocols
Detailed protocols for assessing the activity of compounds against P. vivax hypnozoites are complex. Below are representative methodologies based on established practices in the field.
This protocol describes a method for testing compound efficacy against mature, dormant hypnozoites in a primary human hepatocyte (PHH) co-culture system.
-
Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated 384-well plates.
-
Sporozoite Preparation: P. vivax sporozoites are dissected from the salivary glands of infected Anopheles mosquitoes.
-
Infection: Hepatocyte cultures are infected with freshly dissected sporozoites and incubated for 5 days to allow for the development of both schizonts and mature, dormant hypnozoites.
-
Compound Addition (Radical Cure Mode): On day 5 post-infection, media is replaced with fresh media containing the test compound (e.g., this compound) across a range of concentrations. A positive control (e.g., primaquine) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for an additional 3 days.
-
Immunofluorescence Staining: On day 8, cells are fixed and stained using antibodies against a pan-species parasite marker (e.g., HSP70) and a marker specific for developing schizonts (e.g., UIS4). Hypnozoites are identified as small, uninucleated parasites that are HSP70-positive but UIS4-negative.
-
Imaging and Analysis: Plates are imaged using a high-content automated microscope. The number of viable hypnozoites and schizonts in each well is quantified. IC50 values are calculated by plotting the percent inhibition of hypnozoite survival against the drug concentration.
Caption: Workflow for in vitro P. vivax hypnozoite radical cure assay.
SCID mice engrafted with human hepatocytes can be used to model the liver stage of P. vivax infection.
-
Model: FRG-KO mice transplanted with human hepatocytes.
-
Infection: Mice are infected intravenously with cryopreserved P. vivax sporozoites.
-
Treatment: Beginning 5-7 days post-infection (to allow hypnozoite formation), mice are treated orally with this compound daily for a specified duration.
-
Monitoring: Blood is monitored weekly for the appearance of blood-stage parasites using qPCR to detect recrudescent infections from developing schizonts.
-
Endpoint Analysis: At the end of the study, livers are harvested, and the parasite burden (both schizonts and hypnozoites) is quantified using RT-qPCR for parasite-specific 18S rRNA. A reduction in parasite liver load and a delay or prevention of blood-stage parasitemia indicate drug efficacy.
Conclusion and Future Directions
This compound is a promising next-generation antimalarial with a novel mechanism of action and demonstrated clinical efficacy against both P. falciparum and P. vivax. Its activity against the liver stages of the parasite makes it a candidate for a single-exposure radical cure for vivax malaria, a critical need for global malaria elimination efforts.
Further research is required to:
-
Precisely define the molecular target(s) of ganaplacide.
-
Quantify its specific activity against mature P. vivax hypnozoites using validated in vitro assays.
-
Complete ongoing Phase 3 clinical trials to confirm the efficacy and safety of the ganaplacide-lumefantrine combination, particularly its ability to prevent relapse in P. vivax malaria.
The development of ganaplacide represents a significant advancement in the fight against drug-resistant malaria and holds the potential to become a cornerstone of future treatment and elimination strategies.
References
- 1. Ganaplacide - Wikipedia [en.wikipedia.org]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. novartis.com [novartis.com]
- 5. novartis.com [novartis.com]
- 6. KAF/lumefantrine | Medicines for Malaria Venture [mmv.org]
- 7. glpbio.com [glpbio.com]
- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 10. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 11. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganaplacide | TargetMol [targetmol.com]
- 13. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel ganaplacide/lumefantrine-SDF combination in adults and children with malaria moves to Phase III study - EDCTP [edctp.org]
The Role of PfCARL in Ganaplacide Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control and elimination efforts. Ganaplacide (formerly KAF156), an imidazolopiperazine-class compound, is a promising next-generation antimalarial with potent activity against both drug-sensitive and resistant parasite strains. However, resistance to ganaplacide can be selected for in vitro, and a key mediator of this resistance is the P. falciparum Cyclic Amine Resistance Locus (PfCARL). This technical guide provides an in-depth overview of the role of PfCARL in ganaplacide resistance, including quantitative data on resistance levels, detailed experimental protocols for studying this phenomenon, and visualizations of the key processes involved.
PfCARL: A Key Player in Multidrug Resistance
PfCARL is a protein with seven predicted transmembrane domains that localizes to the cis-Golgi apparatus of the parasite.[1] While its precise function is not fully elucidated, it is believed to play a role in protein sorting and trafficking.[1][2] Importantly, mutations in the pfcarl gene have been shown to confer resistance not only to ganaplacide but also to other structurally unrelated antimalarial compounds, suggesting that PfCARL is a multidrug resistance determinant rather than the direct target of these drugs.[3][4] The current hypothesis is that PfCARL modulates the intracellular concentrations of various small-molecule inhibitors that affect Golgi-related processes.[1]
Quantitative Data: PfCARL Mutations and Ganaplacide Resistance
Mutations in the pfcarl gene lead to a significant decrease in parasite susceptibility to ganaplacide and its analogs, such as GNF179. The level of resistance, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific mutation. Below is a summary of reported IC50 values for ganaplacide and GNF179 against various P. falciparum strains with engineered or selected PfCARL mutations.
| Parasite Strain | PfCARL Mutation | Compound | IC50 (nM) [Parental] | IC50 (nM) [Mutant] | Fold Increase in Resistance | Reference |
| Dd2 | L830V | GNF179 | 3.1 ± 0.9 | 61 ± 12 | ~20 | [5] |
| Dd2 | S1076N | GNF179 | 3.1 ± 0.9 | 183 ± 21 | ~59 | [5] |
| Dd2 | S1076I | GNF179 | 3.1 ± 0.9 | 240 ± 35 | ~77 | [5] |
| Dd2 | V1103L | GNF179 | 3.1 ± 0.9 | 116 ± 18 | ~37 | [5] |
| Dd2 | I1139K | GNF179 | 3.1 ± 0.9 | 1400 ± 150 | ~452 | [5] |
| NF54 | L830V | GNF179 | 5.5 ± 0.39 | 54 ± 4.2 | ~10 | [5] |
| NF54 | S1076N | GNF179 | 5.5 ± 0.39 | 127 ± 11 | ~23 | [5] |
| NF54 | S1076I | GNF179 | 5.5 ± 0.39 | 154 ± 19 | ~28 | [5] |
| NF54 | V1103L | GNF179 | 5.5 ± 0.39 | 89 ± 9.7 | ~16 | [5] |
| 3D7 | Multiple mutations | Ganaplacide | ~13.8 (median for sensitive isolates) | >100 (for some resistant isolates) | >7 | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of PfCARL in ganaplacide resistance.
In Vitro Selection of Ganaplacide-Resistant P. falciparum
This protocol describes the process of generating drug-resistant parasite lines through continuous drug pressure.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
Ganaplacide stock solution (in DMSO)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Initiate a high-parasitemia culture of the parental P. falciparum strain.
-
Expose the parasite culture to a sub-lethal concentration of ganaplacide (e.g., at the IC50 concentration).
-
Monitor parasite growth by Giemsa-stained thin blood smears.
-
Once the parasite culture has recovered and is growing steadily, gradually increase the concentration of ganaplacide in a stepwise manner.
-
Continue this process of incremental drug pressure over several months.
-
Periodically assess the IC50 of the evolving parasite population using the SYBR Green I-based assay (described below) to monitor the development of resistance.
-
Once a significant increase in IC50 is observed, clone the resistant parasite line by limiting dilution to obtain a clonal population for downstream analysis.[8][9]
SYBR Green I-Based Drug Susceptibility Assay
This assay is used to determine the IC50 of antimalarial compounds.[3][4][10][11]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
Human RBCs
-
Ganaplacide serial dilutions
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ganaplacide in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and uninfected RBCs as a background control.
-
Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a hematocrit of 2.5% to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
CRISPR/Cas9-Mediated Gene Editing of pfcarl
This protocol allows for the introduction of specific mutations into the pfcarl gene to confirm their role in conferring ganaplacide resistance.[5][12][13][14]
Materials:
-
P. falciparum culture (e.g., NF54 or Dd2 strain)
-
Plasmids: one expressing Cas9 and the guide RNA (gRNA) targeting pfcarl, and a donor template plasmid containing the desired mutation flanked by homology arms.
-
Amaxa 4D-Nucleofector and P3 Primary Cell 4D-Nucleofector X Kit
-
Human RBCs
-
Selection drug (e.g., WR99210 for hDHFR selection marker)
Procedure:
-
Design and construct the plasmids:
-
Design a gRNA specific to the target region of pfcarl.
-
Clone the gRNA into a plasmid co-expressing Cas9 and a selectable marker.
-
Synthesize a donor DNA template containing the desired point mutation(s) and silent mutations in the PAM site to prevent re-cutting. Flank the mutated sequence with 500-800 bp homology arms corresponding to the regions upstream and downstream of the target site. Clone this into a separate plasmid.
-
-
Transfection:
-
Prepare purified schizonts from a high-parasitemia culture.
-
Mix the schizonts with the Cas9/gRNA and donor template plasmids in the nucleofection buffer.
-
Electroporate the mixture using a pre-set program on the Amaxa 4D-Nucleofector.
-
Immediately after electroporation, transfer the parasites to a culture flask with fresh RBCs and medium.
-
-
Selection and cloning:
-
Apply drug selection (e.g., WR99210) 24-48 hours post-transfection to select for parasites that have taken up the plasmids.
-
Monitor the culture for the emergence of resistant parasites.
-
Once parasites are established, confirm the presence of the desired mutation by PCR and Sanger sequencing.
-
Clone the edited parasite line by limiting dilution.
-
Immunofluorescence Assay (IFA) for PfCARL Localization
This protocol is used to visualize the subcellular localization of the PfCARL protein.[15][16][17][18]
Materials:
-
P. falciparum culture with a tagged PfCARL (e.g., HA or GFP-tagged) or specific anti-PfCARL antibodies.
-
Glass slides
-
Fixation solution (e.g., 4% paraformaldehyde, 0.0075% glutaraldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-HA and mouse anti-ERC for Golgi co-localization)
-
Secondary antibodies conjugated to fluorophores (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Prepare thin blood smears of the parasite culture on glass slides and air dry.
-
Fix the cells with the fixation solution for 20 minutes.
-
Permeabilize the cells with the permeabilization solution for 10 minutes.
-
Block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour.
-
Wash the slides three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour in the dark.
-
Wash the slides three times with PBS.
-
Mount the slides with mounting medium.
-
Visualize the slides using a confocal microscope.
Mandatory Visualizations
Experimental Workflow for Identifying and Confirming PfCARL-Mediated Ganaplacide Resistance
Caption: Experimental workflow for identifying and validating PfCARL's role in ganaplacide resistance.
Proposed Mechanism of PfCARL-Mediated Multidrug Resistance
Caption: Conceptual model of PfCARL's role in multidrug resistance.
Conclusion
PfCARL is a critical determinant of ganaplacide resistance in P. falciparum. Mutations in this Golgi-localized protein can significantly reduce the efficacy of this next-generation antimalarial. Understanding the mechanisms by which PfCARL confers resistance is crucial for the development of strategies to overcome this challenge, such as the identification of PfCARL inhibitors or the design of new antimalarials that are not affected by PfCARL mutations. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of PfCARL in drug resistance and to contribute to the development of novel and durable antimalarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 editing in Plasmodium falciparum - emchugh.io [emchugh.io]
- 13. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly efficient CRISPR/Cas9 system in Plasmodium falciparum using Cas9-expressing parasites and a linear donor template - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Localization of organellar proteins in Plasmodium falciparum using a novel set of transfection vectors and a new immunofluorescence fixation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ganaplacide's Impact on Parasite Cellular Function: A Technical Guide
An In-depth Examination of the Evolving Understanding of Ganaplacide's Mechanism of Action, from Mitochondrial Disruption to Secretory Pathway Inhibition.
Abstract
Ganaplacide (formerly KAF156) is a novel imidazolopiperazine antimalarial agent with potent activity against multiple life stages of Plasmodium parasites, including drug-resistant strains. Initial hypotheses centered on Ganaplacide's disruption of parasite mitochondrial function. However, recent, more extensive research has shifted this understanding towards a primary mechanism involving the impairment of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and disruption of protein trafficking. This technical guide provides a comprehensive overview of the scientific evidence related to Ganaplacide's mechanism of action, with a focus on presenting the quantitative data and detailed experimental protocols that underpin our current understanding. It aims to serve as a resource for researchers, scientists, and drug development professionals in the field of antimalarial research.
Introduction: An Evolving Mechanistic Narrative
Ganaplacide emerged from phenotypic screens as a promising antimalarial candidate with a novel mechanism of action. Early reports suggested that its parasiticidal activity stemmed from the targeting of the parasite's mitochondrion, specifically through the inhibition of the cytochrome bc1 complex, which would lead to a collapse of the mitochondrial membrane potential and a subsequent energy crisis for the parasite.
However, as research has progressed, a more complex and nuanced picture has emerged. While the initial mitochondrial hypothesis has not been entirely discounted, a growing body of evidence now strongly supports the hypothesis that Ganaplacide's primary mode of action is the disruption of the parasite's secretory pathway. This guide will first briefly touch upon the initial mitochondrial hypothesis and then delve into the substantial evidence supporting the secretory pathway as the principal target.
The Initial Hypothesis: Mitochondrial Disruption (Evidence and Caveats)
The initial proposed mechanism of Ganaplacide targeting the parasite's mitochondria, while less substantiated in recent literature, is an important part of the compound's history. The hypothesis suggested that Ganaplacide inhibits the cytochrome bc1 complex of the electron transport chain.
The Current Understanding: Disruption of the Parasite Secretory Pathway
Comprehensive studies, particularly those involving Ganaplacide's close analog GNF179, have provided compelling evidence that the primary target of this class of compounds is the parasite's intracellular secretory pathway. This pathway is essential for the modification, sorting, and transport of proteins to their correct destinations within and outside the parasite, a process critical for parasite survival and virulence.
The disruption of this pathway by Ganaplacide and its analogs leads to several observable cellular defects, including the expansion of the endoplasmic reticulum and the inhibition of protein export.
Quantitative Data: In Vitro Antiplasmodial Activity
The following table summarizes the in vitro activity of Ganaplacide against various stages of artemisinin-resistant Plasmodium falciparum.
| Parameter | Asexual Stages | Male Gametocytes | Female Gametocytes |
| Mean IC50 (nM) | 5.5 | 7.8 | 57.9 |
| Standard Deviation (nM) | 1.1 | 3.9 | 59.6 |
Data extracted from Wimonsamwatchai et al., Antimicrobial Agents and Chemotherapy, 2022.
Experimental Protocols
This protocol is adapted from Wimonsamwatchai et al., 2022.
-
Parasite Culture: P. falciparum cultures are maintained in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Ganaplacide is serially diluted in complete culture medium.
-
Assay Plate Preparation: In a 96-well plate, 100 µL of the drug dilutions are added to wells in triplicate.
-
Parasite Addition: 100 µL of synchronized ring-stage parasite culture (2% parasitemia, 2% hematocrit) is added to each well.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well and incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The 50% inhibitory concentrations (IC50) are calculated by non-linear regression analysis of the fluorescence data.
Visualizing the Mechanism and Workflows
Proposed Mechanism of Action: Secretory Pathway Disruption
Caption: Proposed mechanism of Ganaplacide targeting the parasite's secretory pathway.
Experimental Workflow: In Vitro Activity Assessment
Caption: Workflow for determining the in vitro antiplasmodial activity of Ganaplacide.
The Molecular Target: Evidence for SEY1
Very recent research has pointed to a specific molecular target for Ganaplacide's action within the secretory pathway: a dynamin-like GTPase known as SEY1. This enzyme is implicated in the homotypic fusion of endoplasmic reticulum membranes, a process essential for maintaining the ER's structure and function. Inhibition of SEY1's GTPase activity by Ganaplacide would disrupt ER architecture, leading to the observed effects on protein trafficking and ER stress. This finding represents a significant step forward in elucidating the precise mechanism of action of this important antimalarial compound.
Conclusion and Future Directions
The scientific understanding of Ganaplacide's mechanism of action has evolved from an initial focus on mitochondrial disruption to a more evidence-supported model of secretory pathway inhibition. The identification of SEY1 as a potential direct target offers an exciting avenue for further research and for the rational design of next-generation antimalarials. Future studies will likely focus on validating SEY1 as the definitive target, exploring the downstream consequences of its inhibition in greater detail, and investigating the potential for combination therapies that exploit this unique mechanism of action. The continued investigation of Ganaplacide's interactions within the parasite will undoubtedly provide valuable insights into fundamental parasite biology and aid in the development of new strategies to combat malaria.
Ganaplacide (KAF156): A Technical Guide on its Disruption of the Parasite Protein Secretory Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganaplacide (KAF156), a first-in-class imidazolopiperazine, is an antimalarial candidate with potent, multistage activity against Plasmodium species, including drug-resistant strains.[1][2] Its novel mechanism of action distinguishes it from existing antimalarials and centers on the disruption of the parasite's intracellular protein secretory pathway.[3][4] This technical guide provides an in-depth analysis of Ganaplacide's effects on this critical parasite process, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its proposed mechanism of action. Evidence indicates that Ganaplacide and its analogs inhibit protein trafficking, leading to endoplasmic reticulum (ER) expansion and stress.[4][5] While resistance is linked to mutations in genes such as pfcarl, pfugt, and pfact, these are not considered the primary drug target.[6][7] Recent studies point to the dynamin-like GTPase SEY1, crucial for ER membrane fusion, as a potential direct target.[8] This document synthesizes current knowledge to support further research and development in antimalarial therapeutics.
Introduction to Ganaplacide (KAF156)
Ganaplacide is an orally active imidazolopiperazine compound under clinical development for the treatment of malaria.[1][7] Discovered through phenotypic screening, it demonstrates broad parasiticidal activity against asexual and sexual blood stages, as well as the liver stages of Plasmodium falciparum and Plasmodium vivax.[1][2] This multistage efficacy makes it a promising candidate for prophylaxis, treatment, and transmission-blocking strategies.[2] In the face of rising resistance to frontline artemisinin-based combination therapies (ACTs), Ganaplacide's unique mechanism of action offers a critical advantage.[4][6] Investigations have revealed that its antimalarial effect stems from targeting the parasite's protein secretory pathway, a fundamental process for parasite survival and virulence.[3][9]
Mechanism of Action: Targeting the Secretory Pathway
The mode of action for imidazolopiperazines like Ganaplacide is distinct from other antimalarials.[3] The primary effect is the inhibition of the parasite's intracellular secretory pathway, which manifests through several key cellular disruptions:
-
Inhibition of Protein Trafficking: Ganaplacide and its analogs block the proper transport and processing of proteins within the parasite.[9][10]
-
Endoplasmic Reticulum (ER) Expansion: Treatment leads to a noticeable expansion and stress of the ER, a central organelle in protein secretion.[3][4][5]
-
Blockade of Permeation Pathways: The drug prevents the establishment of new permeation pathways in the host erythrocyte membrane, which are essential for nutrient import and waste export.[3][10]
While the precise molecular target has been elusive, recent evidence points towards SEY1 , an essential dynamin-like GTPase involved in the homotypic fusion of ER membranes.[8] The closely related Ganaplacide analog, GNF179, was shown to decrease the melting temperature of Plasmodium SEY1, suggesting a direct interaction that inhibits its function.[8]
Mutations conferring resistance to Ganaplacide have been identified in three main genes:
It is believed that these mutations do not occur in the direct drug target but rather confer resistance through broader mechanisms affecting membrane transport and trafficking.[6][9]
Quantitative Data on Ganaplacide Activity
The potency of Ganaplacide has been evaluated across a range of laboratory strains and clinical isolates. The data is summarized below.
Table 1: In Vitro Activity of Ganaplacide (KAF156) Against P. falciparum Strains
| Parasite Strain | Drug Resistance Profile | IC50 (nM) | Reference |
|---|---|---|---|
| Dd2 | Chloroquine-R, Pyrimethamine-R | 17.4 | [2] |
| W2 | Chloroquine-R, Pyrimethamine-R | 14.3 | [2] |
| 7G8 | Chloroquine-R | 12.8 | [2] |
| K1 | Chloroquine-R, Pyrimethamine-R | 17.0 | [2] |
| 3D7 | Drug-Sensitive | 6.0 | [2] |
| NF54 | Drug-Sensitive | 6 - 17 |[2][11] |
Table 2: Ex Vivo Susceptibility of Ugandan P. falciparum Clinical Isolates to Ganaplacide (2017-2023)
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Number of Isolates | 750 | Collected from patients in Uganda. | [12] |
| Median IC50 | 13.8 nM | Assessed via SYBR Green growth inhibition assay. | [12] |
| IC50 Range | Some isolates showed up to 31-fold higher IC50s. | 31 of 750 isolates had an IC50 > 100 nM. |[12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and resistance mechanisms of Ganaplacide.
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized at the ring stage using 5% sorbitol treatment.
-
Assay Preparation: Synchronized cultures with >90% rings are diluted to 0.3% parasitemia and a 4% hematocrit in complete medium (RPMI 1640, AlbuMAX II, hypoxanthine, and gentamicin).
-
Drug Plating: The compound of interest (e.g., Ganaplacide) is serially diluted and 50 µL is pre-dispensed into a 96-well black optical plate.
-
Incubation: 50 µL of the prepared parasite culture is added to each well for a final hematocrit of 2%. Plates are incubated for 72 hours under standard conditions (37°C, 5% O₂, 5% CO₂, 90% N₂).
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
In Vitro Resistance Selection
This protocol is designed to select for drug-resistant parasites through continuous drug pressure.
-
Initiation: A clonal population of a sensitive P. falciparum strain (e.g., Dd2) is used to start multiple independent cultures.
-
Drug Pressure: An initial, sub-lethal concentration of Ganaplacide (e.g., equivalent to the IC90) is added to the cultures.
-
Monitoring: Parasitemia is monitored daily via blood smears.
-
Drug Concentration Increase: When the parasitemia recovers to a predetermined level (e.g., ≥3%), the drug concentration is increased, typically by a factor of two.
-
Cycling: This cycle of parasite recovery and increased drug pressure is repeated until a significant shift in the IC50 is observed, indicating the emergence of a resistant population.
-
Cloning and Sequencing: Resistant parasites are cloned by limiting dilution, and their genomes are sequenced to identify mutations associated with the resistance phenotype.
Visualizations: Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key concepts related to Ganaplacide's mechanism and the investigation thereof.
Caption: Proposed mechanism of Ganaplacide action on the parasite secretory pathway.
Caption: Experimental workflow for identifying Ganaplacide resistance mutations.
Conclusion
Ganaplacide (KAF156) represents a significant advancement in the pipeline for new antimalarial therapies. Its novel mechanism, centered on the disruption of the parasite's protein secretory pathway, provides a powerful tool against drug-resistant Plasmodium strains.[3][6] The identification of the ER-resident GTPase SEY1 as a likely target offers a clear direction for future mechanistic studies and the development of next-generation imidazolopiperazines.[8] While resistance can be selected for in vitro, the mutations identified in genes like pfcarl do not appear to be in the primary target, suggesting a complex resistance landscape.[9] The continued development of Ganaplacide, particularly in combination with partners like lumefantrine, is a critical strategy to combat the global threat of malaria and overcome the challenge of drug resistance.[6][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganaplacide - Wikipedia [en.wikipedia.org]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ganaplacide Hydrochloride: A Technical Whitepaper for Advanced Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganaplacide, a first-in-class imidazolopiperazine, represents a significant advancement in the fight against malaria. This document provides a comprehensive technical overview of Ganaplacide hydrochloride, including its chemical properties, mechanism of action, experimental protocols for in vitro evaluation, and a summary of its clinical development. Ganaplacide exhibits potent activity against multiple life-cycle stages of Plasmodium parasites, including drug-resistant strains. Its primary mechanism involves the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum stress and inhibition of protein trafficking. This whitepaper is intended to serve as a detailed resource for researchers and professionals involved in the development of novel antimalarial therapies.
Chemical and Physical Properties
Ganaplacide and its hydrochloride salt are critical molecules in ongoing antimalarial research. The following table summarizes their key quantitative data.
| Property | Ganaplacide | This compound |
| CAS Number | 1261113-96-5[1] | 2751586-94-2[2] |
| Molecular Formula | C₂₂H₂₃F₂N₅O | C₂₂H₂₄ClF₂N₅O |
| Molecular Weight | 411.46 g/mol | 447.91 g/mol |
Mechanism of Action
Ganaplacide's primary mode of action is the disruption of the Plasmodium parasite's intracellular secretory pathway. This leads to a cascade of events culminating in parasite death.
Recent evidence suggests that Ganaplacide may also target the parasite's mitochondria by inhibiting the cytochrome bc1 complex in the mitochondrial electron transport chain, which leads to the collapse of the parasite's mitochondrial membrane potential[3].
Signaling and Action Pathway
The following diagram illustrates the proposed mechanism of action for Ganaplacide.
Experimental Protocols
This section details established in vitro assays for evaluating the efficacy of Ganaplacide against Plasmodium falciparum.
SYBR Green I-Based Growth Inhibition Assay
This assay is a standard method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
Methodology:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.
-
Assay Plate Preparation: Prepare 96-well plates with serial dilutions of this compound.
-
Parasite Seeding: Adjust the synchronized parasite culture to 1% parasitemia and add to the assay plates.
-
Incubation: Incubate the plates for 48 hours at 37°C in a standard gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively[4].
-
Data Analysis: Calculate IC₅₀ values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quiescent-Stage Survival Assay (QSA)
The QSA is designed to assess the activity of compounds against artemisinin-resistant parasites that can enter a quiescent state.
Methodology:
-
Induction of Quiescence: Treat synchronized ring-stage artemisinin-resistant P. falciparum parasites with a high concentration of dihydroartemisinin (DHA), typically 700 nM, for 6 hours to induce quiescence.
-
Drug Exposure: Following the induction of quiescence, add this compound at the desired concentration to the culture and incubate for 48 hours. A control group with only DHA is maintained to monitor recrudescence of quiescent parasites.
-
Drug Washout and Culture: After the 48-hour drug exposure, wash the parasites to remove the drugs and continue culturing under standard conditions.
-
Monitoring Recrudescence: Monitor the cultures daily by microscopy for the reappearance of parasites. The day of recrudescence is defined as the day the parasitemia reaches the initial level.
-
Data Analysis: Analyze the time to recrudescence using Kaplan-Meier survival curves to determine the effect of the compound on quiescent parasites.
Clinical Development
Ganaplacide is currently in late-stage clinical development, primarily in combination with lumefantrine. This combination therapy is being investigated for the treatment of uncomplicated malaria caused by P. falciparum and P. vivax.
Clinical Trial Workflow
The following diagram outlines the general workflow of the clinical trials for the Ganaplacide and lumefantrine combination therapy.
Phase II studies have demonstrated that a once-daily combination of ganaplacide and a solid dispersion formulation of lumefantrine is effective and well-tolerated in patients with uncomplicated P. falciparum malaria[5]. These promising results have led to the initiation of Phase III trials to further evaluate the efficacy and safety of this combination therapy in a larger patient population, including in regions with artemisinin-resistant malaria[6].
Resistance
Decreased susceptibility to Ganaplacide in laboratory settings has been associated with mutations in several P. falciparum genes, including:
-
PfCARL (cyclic amine resistance locus)
-
PfACT (acetyl-CoA transporter)
-
PfUGT (UDP-galactose transporter)
It is important to note that these genes are thought to be involved in broader mechanisms of drug resistance and are not considered the primary targets of Ganaplacide[3]. The clinical relevance of these mutations is a subject of ongoing research.
Conclusion
This compound is a promising new antimalarial agent with a novel mechanism of action that is effective against both drug-sensitive and drug-resistant strains of Plasmodium. Its ability to target the parasite's secretory pathway represents a new approach to malaria treatment. The ongoing clinical development of Ganaplacide in combination with lumefantrine holds the potential to provide a valuable new tool in the global effort to control and eliminate malaria. This technical guide provides a foundational resource for researchers to further explore the potential of this important new compound.
References
- 1. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Novel ganaplacide/lumefantrine-SDF combination in adults and children with malaria moves to Phase III study - EDCTP [edctp.org]
The Discovery of Ganaplacide: A Phenotypic Screening Triumph in Antimalarial Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts. This has necessitated the discovery and development of novel antimalarial agents with new mechanisms of action. Ganaplacide (formerly KAF156), a first-in-class imidazolopiperazine derivative, represents a promising new agent in the fight against malaria. Its discovery through a large-scale, unbiased phenotypic screening campaign highlights the power of this approach in identifying novel chemotypes that act on previously unexploited biological pathways. This technical guide provides a comprehensive overview of the discovery and preclinical characterization of Ganaplacide, with a focus on the experimental methodologies and quantitative data that have defined its development.
The Genesis of Ganaplacide: High-Throughput Phenotypic Screening
Ganaplacide was identified from a high-throughput phenotypic screen of over two million compounds conducted by Novartis and the Genomics Institute of the Novartis Research Foundation (GNF).[1][2] The primary screen aimed to identify compounds that could inhibit the growth of the asexual blood stage of P. falciparum.
Experimental Protocols
High-Throughput Phenotypic Screening using SYBR Green I-Based Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining antiplasmodial activity by quantifying parasite DNA.[3][4]
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin)
-
384-well black, clear-bottom microplates
-
Compound library dissolved in dimethyl sulfoxide (DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Dispense test compounds and controls (e.g., artemisinin as a positive control, DMSO as a negative control) into 384-well plates using an automated liquid handler.
-
Prepare a synchronized ring-stage parasite culture at a parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add the parasite culture to the compound-containing plates.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add lysis buffer containing SYBR Green I (diluted 1:5000 in lysis buffer) to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Diagram: High-Throughput Phenotypic Screening Workflow
Caption: Workflow for the high-throughput phenotypic screening that led to the discovery of Ganaplacide.
Unraveling the Mechanism of Action
Initial studies with the imidazolopiperazine class, including the close analog GNF179, revealed a novel mechanism of action. Unlike many existing antimalarials, Ganaplacide does not target DNA replication or hemoglobin digestion. Instead, it disrupts the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and the inhibition of protein trafficking.[5]
Experimental Protocols
Protein Export Inhibition Assay
This assay assesses the ability of a compound to block the transport of parasite proteins to the host erythrocyte.
Materials:
-
P. falciparum line expressing a fluorescently tagged exported protein (e.g., KAHRP-GFP).
-
Test compounds (e.g., GNF179, Ganaplacide).
-
Brefeldin A (positive control for protein export inhibition).
-
Microscopy slides and coverslips.
-
Fluorescence microscope.
-
Antibodies against ER and Golgi markers (e.g., anti-ERD2, anti-PDI).
Procedure:
-
Synchronize the transgenic parasite culture to the early trophozoite stage.
-
Treat the parasites with the test compound at various concentrations for a defined period (e.g., 6-16 hours).
-
Prepare thin blood smears and fix the cells.
-
Perform immunofluorescence staining using primary antibodies against the fluorescent tag (e.g., anti-GFP) and organelle markers, followed by fluorescently labeled secondary antibodies.
-
Visualize the localization of the exported protein and organelle markers using fluorescence microscopy.
-
Quantify the colocalization of the exported protein with ER or Golgi markers to determine the extent of export inhibition.[6]
Endoplasmic Reticulum (ER) Stress Visualization
ER stress can be visualized by observing the expansion of the ER lumen.
Materials:
-
P. falciparum culture.
-
Test compounds.
-
ER-specific fluorescent dyes (e.g., ER-Tracker™ Red).
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Treat synchronized parasites with the test compound.
-
Incubate the parasites with an ER-specific dye according to the manufacturer's instructions.
-
Stain the parasite nucleus with DAPI.
-
Visualize the ER morphology and nuclear staining using fluorescence microscopy.
-
Observe for ER expansion, indicated by an enlarged and more intense fluorescent signal from the ER dye, in treated versus untreated parasites.[7]
Diagram: Proposed Mechanism of Action of Ganaplacide
Caption: Ganaplacide induces ER stress and inhibits protein export, leading to parasite death.
Quantitative Data Summary
The following tables summarize key quantitative data for Ganaplacide and its analogs.
Table 1: In Vitro Activity of Ganaplacide (KAF156) and GNF179 against P. falciparum
| Compound | Strain | Resistance Profile | IC50 (nM) | Citation |
| Ganaplacide (KAF156) | Multiple | Artemisinin-sensitive | 6 - 17 | [8] |
| Ganaplacide (KAF156) | Field Isolates | Artemisinin-resistant (K13 mutations) | 4.3 - 7.2 | [8] |
| Ganaplacide (KAF156) | Asexual Stages | - | 5.6 (± 1.2) | [9] |
| Ganaplacide (KAF156) | Male Gametocytes | - | 6.9 (± 3.8) | [9] |
| Ganaplacide (KAF156) | Female Gametocytes | - | 47.5 (± 54.7) | [9] |
| GNF179 | W2 | Multidrug-resistant | 4.8 | [10] |
| GNF179 | Dd2 | Chloroquine-resistant | 3.1 (± 0.25) | [11] |
| GNF179 | NF54 | Drug-sensitive | 5.5 (± 0.39) | [11] |
Table 2: In Vitro Cytotoxicity of Ganaplacide (KAF156)
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) | Citation |
| HepG2 (Human liver) | MTT | >10 | >1000 | [11] |
| HEK293T (Human kidney) | MTT | >10 | >1000 | [11] |
Note: Selectivity Index (SI) is calculated as CC50 / IC50 against a sensitive P. falciparum strain.
Resistance Mechanisms
In vitro evolution studies have been conducted to understand potential resistance mechanisms to the imidazolopiperazine class.
Experimental Protocols
In Vitro Evolution of Drug-Resistant Parasites
This method involves culturing parasites under continuous drug pressure to select for resistant mutants.
Materials:
-
Clonal population of a drug-sensitive P. falciparum strain.
-
Test compound (e.g., GNF179).
-
Parasite culture reagents.
-
96-well plates for cloning.
Procedure:
-
Initiate parallel cultures of the parasite strain.
-
Expose the cultures to a low concentration of the test compound (e.g., at the IC50).
-
Gradually increase the drug concentration in a stepwise manner as the parasites adapt and resume growth.
-
Once parasites can grow at a significantly higher drug concentration, clone the resistant parasites by limiting dilution.
-
Confirm the resistance phenotype of the clones by determining their IC50 values.
-
Perform whole-genome sequencing of the resistant clones and the parental strain to identify genetic mutations associated with resistance.[1][9]
Mutations in the P. falciparum cyclic amine resistance locus (PfCARL), a UDP-galactose transporter, and an acetyl-CoA transporter have been associated with decreased susceptibility to Ganaplacide.[9] However, these are not believed to be the direct targets of the drug but rather are involved in broader resistance mechanisms.[12]
Conclusion
The discovery of Ganaplacide through a large-scale phenotypic screen is a testament to the value of this approach in identifying novel antimalarial chemotypes with unique mechanisms of action. The subsequent characterization of its mode of action, targeting the parasite's secretory pathway, has opened new avenues for antimalarial drug development. The comprehensive preclinical and clinical data generated to date support the continued development of Ganaplacide as a much-needed new tool in the global effort to combat malaria. This technical guide provides a foundational understanding of the key experimental approaches and data that have underpinned the journey of Ganaplacide from a screening hit to a promising clinical candidate.
References
- 1. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Culture of Ganaplacide-Resistant P. falciparum Strains
Introduction
Ganaplacide (KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class, which has shown potent activity against both Plasmodium falciparum and Plasmodium vivax, including artemisinin-resistant strains.[1][2] It is currently in late-stage clinical development in combination with an improved formulation of lumefantrine.[3] Ganaplacide acts on multiple life cycle stages of the parasite, including the asexual blood stages, liver stages, and has transmission-blocking potential.[3][4] The precise mechanism of action is not fully elucidated, but it is thought to interfere with the parasite's internal protein secretory pathway, affecting protein trafficking and causing endoplasmic reticulum stress.[3][5]
The emergence of drug resistance is a significant threat to the efficacy of any new antimalarial. For Ganaplacide, in vitro studies have identified mutations in three genes associated with decreased susceptibility: P. falciparum cyclic amine resistance locus (PfCARL), UDP-galactose transporter (PfUGT), and acetyl-CoA transporter (PfACT).[3][6][7] Understanding the dynamics of resistance development and the underlying molecular mechanisms is crucial for the sustainable deployment of this new therapeutic agent.
These application notes provide detailed protocols for the in vitro culture of P. falciparum, the selection of Ganaplacide-resistant parasite lines, and the phenotypic characterization of these strains. The methodologies described herein are intended for researchers, scientists, and drug development professionals working on antimalarial drug resistance.
Data Presentation
Table 1: In Vitro Activity of Ganaplacide Against Sensitive and Resistant P. falciparum Strains
| Strain | Genotype | Ganaplacide IC₅₀ (nM) | Fold Resistance | Reference |
| 3D7 / NF54 (Sensitive) | Wild-type | 3 - 17 | 1x | [3][5] |
| Artemisinin-Resistant Field Isolates (K13 mutations) | pfk13 mutants | 4.3 - 7.2 | ~1x | [3] |
| Ganaplacide-Resistant (Lab-generated) | pfcarl mutant(s) | >120 | >40x | [6][8] |
| Ganaplacide-Resistant (Lab-generated) | pfugt mutant | Significant increase | Up to ~500x (with analogue) | [6] |
| Ganaplacide-Resistant (Lab-generated) | pfact mutant | Modest increase | Variable | [6][7] |
Note: IC₅₀ values can vary depending on the specific laboratory conditions, parasite strain, and assay method used.
Table 2: Summary of Genes and Associated Mutations Conferring Ganaplacide Resistance
| Gene | Gene ID | Putative Function | Common Mutations | Associated Resistance Level |
| PfCARL | PF3D7_0321900 | Cyclic amine resistance locus | Multiple, often near transmembrane domains | High (>40-fold) |
| PfUGT | PF3D7_1113300 | UDP-galactose transporter | Single nucleotide polymorphisms | High |
| PfACT | PF3D7_1036800 | Acetyl-CoA transporter | Single nucleotide polymorphisms (e.g., I140V), stop codons | Modest to high |
Experimental Protocols
Protocol 1: Continuous In Vitro Culture of Asexual P. falciparum Erythrocytic Stages
This protocol is based on the method originally described by Trager and Jensen.
Materials:
-
P. falciparum strain (e.g., 3D7, NF54)
-
Human erythrocytes (blood group O+), washed
-
Complete Parasite Medium (CPM):
-
RPMI 1640 medium with L-glutamine and HEPES
-
10% heat-inactivated human serum or 0.5% Albumax II
-
25 µg/mL Gentamicin
-
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Sterile culture flasks (25 cm² or 75 cm²)
-
Incubator at 37°C
-
Giemsa stain
-
Microscope
Procedure:
-
Preparation of Complete Parasite Medium (CPM): Prepare CPM under sterile conditions and warm to 37°C before use.
-
Washing Erythrocytes: Wash O+ human erythrocytes three times with incomplete RPMI 1640 by centrifugation at 500 x g for 5 minutes. Remove the supernatant and buffy coat after each wash. Resuspend the final pellet to a 50% hematocrit in CPM.
-
Initiating the Culture:
-
For a 25 cm² flask, combine 5 mL of CPM with 250 µL of 50% erythrocyte suspension to achieve a 2.5% hematocrit.
-
Add the parasite inoculum to achieve an initial parasitemia of 0.1-0.5%.
-
-
Incubation: Place the flask in a modular incubation chamber or a CO₂ incubator with the specified gas mixture at 37°C.
-
Daily Maintenance:
-
Examine the culture daily by preparing a thin blood smear, fixing with methanol, and staining with 10% Giemsa.
-
Calculate the parasitemia by counting the number of infected red blood cells per 1000 total red blood cells.
-
When the parasitemia reaches 3-5%, change the medium. Gently swirl the flask to resuspend the cells, aspirate the old medium, and add fresh, pre-warmed CPM.
-
-
Sub-culturing (Splitting):
-
When the parasitemia exceeds 5-8%, dilute the culture with fresh, uninfected erythrocytes to reduce the parasitemia back to 0.5-1%.
-
Adjust the hematocrit as needed by adding a calculated volume of washed, uninfected erythrocytes.
-
Protocol 2: In Vitro Selection of Ganaplacide-Resistant P. falciparum
This protocol describes a method for generating Ganaplacide-resistant parasites through continuous drug pressure.
Materials:
-
Actively growing, healthy P. falciparum culture (e.g., 3D7)
-
Ganaplacide stock solution (in DMSO)
-
Complete Parasite Medium (CPM)
-
Washed human erythrocytes (O+)
-
96-well plates for IC₅₀ determination
Procedure:
-
Determine Baseline IC₅₀: Before starting the selection, perform a standard 72-hour SYBR Green I-based assay to determine the initial IC₅₀ of Ganaplacide for the parent parasite line.
-
Initiating Drug Pressure:
-
Start with a large parasite population (e.g., 10⁸ parasites) in a 75 cm² flask.
-
Expose the culture to a starting concentration of Ganaplacide equivalent to the IC₅₀ or 2x IC₅₀ of the sensitive parent strain.
-
-
Monitoring and Increasing Drug Concentration:
-
Maintain the culture as described in Protocol 1, with daily medium changes containing the appropriate concentration of Ganaplacide.
-
Monitor the parasitemia closely. A significant drop in parasitemia is expected initially.
-
Once the parasite culture recovers and shows stable growth (e.g., consistent positive growth for 2-3 replication cycles), double the concentration of Ganaplacide.
-
Repeat this cycle of recovery and concentration increase. If the parasites do not recover, reduce the drug concentration by half and allow for a longer adaptation period. The entire selection process can take several months.[3]
-
-
Confirmation of Resistance:
-
Once the parasites can reliably grow in a significantly higher concentration of Ganaplacide (e.g., >10x the initial IC₅₀), perform a new IC₅₀ assay to quantify the level of resistance.
-
A significant shift (>10-fold) in the IC₅₀ compared to the parent strain indicates the selection of a resistant population.
-
-
Cloning and Characterization:
-
Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population.
-
Cryopreserve the resistant clones and the parent line for future experiments.
-
Perform whole-genome sequencing to identify mutations in known resistance-associated genes (PfCARL, PfUGT, PfACT) and to discover novel resistance mechanisms.
-
Protocol 3: SYBR Green I-based Drug Susceptibility Assay
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (1.5-2% parasitemia, 2% hematocrit)
-
Ganaplacide serial dilutions
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
96-well black microplates
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Plate Preparation:
-
Add 100 µL of drug-free medium to the control wells.
-
Add 100 µL of serially diluted Ganaplacide to the test wells in triplicate.
-
-
Addition of Parasites: Add 100 µL of the synchronized parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence of non-parasitized red blood cells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the IC₅₀ values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope).
-
Visualizations
Caption: Workflow for generating and characterizing Ganaplacide-resistant P. falciparum.
Caption: Conceptual pathway of Ganaplacide's action and resistance mechanisms.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. — MORU Tropical Health Network [tropmedres.ac]
- 2. Efforts Made to Eliminate Drug-Resistant Malaria and Its Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: SYBR Green I Assay for Ganaplacide IC50 Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganaplacide, also known as KAF156, is a novel imidazolopiperazine derivative antimalarial compound developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV).[1][2] It has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax parasites.[1][2] Ganaplacide exhibits a novel mechanism of action, targeting the parasite's mitochondria and disrupting the cytochrome bc1 complex, which leads to a collapse of the mitochondrial membrane potential and subsequent parasite death.[2] Some data also suggests it may affect the parasite's internal protein secretory pathway.[3][4] Given the rise of resistance to current antimalarial therapies, evaluating the efficacy of new compounds like Ganaplacide is critical.[5][6]
The SYBR Green I-based fluorescence assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds.[7] This assay quantifies parasite proliferation by measuring the accumulation of parasite DNA.[8] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Since mature mammalian erythrocytes are anucleated, the fluorescence signal in an infected red blood cell culture is directly proportional to the parasite biomass.[9] This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of Ganaplacide against P. falciparum using the SYBR Green I assay.
Principle of the Assay
The SYBR Green I assay leverages the fundamental biological difference between the malaria parasite and its host red blood cell. The parasite contains DNA, whereas the mature erythrocyte does not. The assay workflow involves incubating a synchronized culture of P. falciparum with serial dilutions of an antimalarial drug. Following an incubation period (typically 48-72 hours), a lysis buffer containing SYBR Green I dye is added to each well. The buffer disrupts the host and parasite membranes, releasing parasite DNA. The SYBR Green I dye binds to this DNA, and upon excitation, it emits a strong fluorescent signal. The intensity of this signal, measured with a fluorescence plate reader, correlates directly with the amount of parasitic DNA, and thus, parasite growth. A reduction in fluorescence intensity in drug-treated wells compared to untreated controls indicates growth inhibition, allowing for the calculation of the IC50 value.
Materials and Reagents
Equipment
-
Biological safety cabinet (Class II)
-
CO2 incubator with gassing manifold (5% CO2, 5% O2, 90% N2)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Centrifuge with rotor for microplates and centrifuge tubes
-
Microscope
-
Water bath (37°C)
-
Vortex mixer
-
pH meter
-
Standard laboratory glassware and plasticware
Consumables
-
Black, 96-well, flat, clear-bottom microplates
-
Sterile serological pipettes
-
Sterile pipette tips
-
Sterile 15 mL and 50 mL conical tubes
-
Sterile microcentrifuge tubes
Reagents and Media
-
Plasmodium falciparum strain (e.g., 3D7, W2)
-
Human erythrocytes (blood group O+)
-
Ganaplacide (KAF156) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete Parasite Medium (CPM):
-
RPMI-1640 medium with L-glutamine and HEPES
-
10% Human Serum or 0.5% AlbuMAX II
-
25 µg/mL Gentamicin
-
50 µg/mL Hypoxanthine
-
-
5% D-Sorbitol solution, sterile
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Lysis Buffer (pH 7.5):
-
Tris-HCl (20 mM)
-
EDTA (5 mM)
-
Saponin (0.008% w/v)
-
Triton X-100 (0.08% v/v)
-
Experimental Protocols
Reagent Preparation
-
Ganaplacide Stock Solution: Prepare a 10 mM stock solution of Ganaplacide in 100% DMSO. Aliquot and store at -20°C or -80°C. Further dilutions should be made in CPM.
-
Lysis Buffer with SYBR Green I: On the day of the assay, prepare the working lysis buffer by diluting the 10,000x SYBR Green I stock to a final concentration of 2x in the lysis buffer (e.g., add 2 µL of 10,000x SYBR Green I to 10 mL of lysis buffer). Protect this solution from light.
Parasite Culture and Synchronization
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gassed incubator.
-
Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[10] This ensures a homogenous starting population for the assay.
-
Prepare an assay suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in CPM.[9]
Assay Procedure
-
Drug Plate Preparation:
-
Add 100 µL of CPM to all wells of a 96-well plate, except for the first column.
-
Prepare a 2x starting concentration of Ganaplacide in CPM. Add 200 µL of this solution to the first well of each row designated for the dilution series.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well of the series.
-
Include control wells:
-
Positive Control (100% growth): Wells with infected red blood cells (iRBCs) but no drug.
-
Negative Control (0% growth/background): Wells with uninfected red blood cells (uRBCs) and no drug.
-
-
-
Assay Initiation: Add 100 µL of the parasite suspension (1% parasitemia, 2% hematocrit) to each well, including the positive control wells. Add 100 µL of a uRBC suspension (2% hematocrit) to the negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, gassed incubator.[10]
-
Assay Termination and Lysis:
-
After incubation, plates can be frozen at -80°C to facilitate hemolysis and ensure consistent results.[11][12]
-
Thaw the plates at room temperature.
-
Add 100 µL of the freshly prepared Lysis Buffer containing 2x SYBR Green I directly to each well.
-
Mix gently by pipetting or using a plate shaker.
-
Incubate the plates in the dark at room temperature for 1 hour.[11]
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[10]
Data Analysis
-
Background Subtraction: Average the fluorescence values from the negative control wells (uRBCs) and subtract this background value from all other wells.
-
Normalization: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (Corrected Fluorescence of Test Well / Corrected Fluorescence of Positive Control) * 100 ]
-
IC50 Calculation: Plot the % Inhibition against the log-transformed Ganaplacide concentrations. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope, four parameters) to determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.
Data Presentation
Quantitative results from the assay should be summarized for clear interpretation and comparison.
| Parameter | P. falciparum Strain 3D7 | P. falciparum Strain W2 |
| Compound | Ganaplacide (KAF156) | Ganaplacide (KAF156) |
| Mean IC50 (nM) | [Insert Value] | [Insert Value] |
| Standard Deviation | [Insert Value] | [Insert Value] |
| Hill Slope | [Insert Value] | [Insert Value] |
| R² of Curve Fit | [Insert Value] | [Insert Value] |
| Number of Replicates (n) | 3 | 3 |
Visualizations
Ganaplacide Mechanism of Action
Caption: Ganaplacide inhibits parasite growth by disrupting mitochondrial function and the protein secretory pathway.
SYBR Green I Assay Workflow
References
- 1. Ganaplacide - Wikipedia [en.wikipedia.org]
- 2. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 3. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 4. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. New Novartis drug aims to tackle parasite resistance to antimalarials | Devex [devex.com]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 9. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganaplacide Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Ganaplacide hydrochloride in DMSO for use in in vitro antimalarial assays. This document includes quantitative solubility data, step-by-step experimental procedures, and diagrams to illustrate the experimental workflow and the proposed mechanism of action of Ganaplacide.
Quantitative Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for in vitro studies. The quantitative solubility data is summarized in the table below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 100 | 223.26 | Ultrasonic treatment required; use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
| Water | 33.33 | 74.41 | Ultrasonic treatment required.[1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[1]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay
This protocol describes a standard 72-hour SYBR Green I-based assay to determine the 50% inhibitory concentration (IC50) of Ganaplacide against the asexual blood stages of Plasmodium falciparum.[2][3]
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound DMSO stock solution
-
96-well microplates
-
SYBR Green I lysis buffer
-
Plate reader with fluorescence detection (485 nm excitation/528 nm emission)[3]
-
Incubator with a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Prepare serial dilutions of the this compound stock solution in complete parasite culture medium.
-
Synchronize the P. falciparum culture to the ring stage.
-
Adjust the parasitemia of the synchronized culture to 1% in complete culture medium.
-
Add the diluted this compound and the parasite culture to the wells of a 96-well plate. Include appropriate controls (parasites without drug and uninfected red blood cells).
-
Incubate the plate at 37°C in a humidified, mixed-gas incubator for 72 hours.
-
After the incubation period, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[3]
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro antimalarial susceptibility testing of this compound.
Caption: Experimental workflow for in vitro antimalarial assay.
Proposed Mechanism of Action
The diagram below outlines the proposed mechanism of action for Ganaplacide in Plasmodium falciparum.
Caption: Proposed mechanism of action of Ganaplacide.
Ganaplacide is a first-in-class imidazolopiperazine antimalarial agent.[1] While its exact mechanism is still under investigation, it is believed to target the parasite's internal protein secretory pathway, leading to an inhibition of protein trafficking and expansion of the endoplasmic reticulum.[4][5][6] Another proposed mechanism involves the disruption of the parasite's mitochondrial function by inhibiting the cytochrome bc1 complex, which results in the collapse of the mitochondrial membrane potential and subsequent parasite death.[7] Ganaplacide is active against multiple stages of the malaria parasite's lifecycle, including asexual and sexual blood stages, as well as liver stages.[1][7] It has demonstrated potent activity against drug-sensitive and drug-resistant strains of P. falciparum.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mmv.org [mmv.org]
- 5. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
Application Notes and Protocols: Mouse Model for In Vivo Efficacy Testing of Ganaplacide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide (KAF156) is a first-in-class antimalarial agent belonging to the imidazolopiperazine class.[1][2] It exhibits activity against multiple life-cycle stages of Plasmodium parasites, including asexual and sexual blood stages, as well as liver stages, making it a promising candidate for both treatment and prophylaxis of malaria.[1][3] Ganaplacide's novel mechanism of action involves the disruption of protein trafficking and expansion of the endoplasmic reticulum in the parasite.[4][5] This document provides detailed protocols for the in vivo efficacy testing of Ganaplacide in a murine model of malaria, specifically utilizing the Plasmodium berghei infection model, a widely used and validated system for preclinical antimalarial drug screening.
Mechanism of Action
Ganaplacide's mode of action is distinct from many current antimalarials. It is thought to interfere with the parasite's internal protein secretory pathway.[6] While the precise molecular target is still under investigation, studies suggest that decreased susceptibility is associated with mutations in genes such as the cyclic amine resistance locus (PfCARL), UDP-galactose transporter, and acetyl-CoA transporter.[2] However, these are not believed to be the direct targets of the drug.[2] The disruption of protein trafficking leads to an expansion of the endoplasmic reticulum, ultimately inhibiting parasite development.[4][5]
Caption: Proposed mechanism of action for Ganaplacide in Plasmodium.
In Vivo Efficacy Mouse Models
The rodent malaria parasite Plasmodium berghei is a common model for the initial in vivo screening of antimalarial compounds due to its reproducibility and the well-established protocols. For studies requiring a human-specific parasite, humanized mouse models engrafted with human red blood cells and/or human hepatocytes can be employed to test efficacy against Plasmodium falciparum.[7][8][9]
Standard 4-Day Suppressive Test using Plasmodium berghei
This is a standard method to evaluate the schizonticidal activity of a compound against the blood stages of the parasite.
Experimental Protocol:
-
Animals: Female Swiss Webster or BALB/c mice (20-25 g) are used.
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is typically used. Parasite stocks are maintained through continuous passage in mice.
-
Infection:
-
Donor mice with a parasitemia of 20-30% are euthanized, and blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted in a suitable buffer (e.g., Alsever's solution or PBS) to a concentration of 1x10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Experimental mice are inoculated intraperitoneally (IP) with 0.2 mL of the iRBC suspension on Day 0.
-
-
Drug Formulation and Administration:
-
Ganaplacide is formulated for oral administration (p.o.) by suspending the compound in a vehicle such as 1% methylcellulose in water.
-
-
Treatment:
-
Mice are randomly assigned to groups (n=5 per group): a vehicle control group and Ganaplacide treatment groups at various doses. A positive control group treated with a known antimalarial like chloroquine (e.g., 20 mg/kg/day) is also included.
-
Treatment commences 2-4 hours post-infection (Day 0) and continues once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain and examined under a microscope to determine the percentage of parasitized red blood cells. A minimum of 1000 red blood cells are counted.
-
-
Endpoint Analysis:
-
The average parasitemia for each group is calculated.
-
The percentage of parasite growth inhibition is determined using the following formula: % Inhibition = [ (Control Mean Parasitemia - Treated Mean Parasitemia) / Control Mean Parasitemia ] * 100
-
The 50% and 90% effective doses (ED50 and ED90) can be calculated using appropriate statistical software.
-
Mice can also be monitored for survival, with the mean survival time for each group being recorded.
-
Data Presentation
Table 1: In Vivo Efficacy of Ganaplacide in a Prophylactic Mouse Model
| Compound | Dose (mg/kg) | Route of Administration | Dosing Schedule | Efficacy Outcome | Reference |
| Ganaplacide | 10 | p.o. | Single dose 2h before infection | Fully protective | [1] |
| Ganaplacide | 1-15 | p.o. | Not specified | Protective in causal prophylactic model | [1] |
Table 2: In Vivo Efficacy of Ganaplacide against Liver Stage P. berghei
| Compound | Plasma Concentration Ratio (Cav0-24/EC50) | Outcome | Reference |
| Ganaplacide | > 2 | Prevention of blood stage parasite appearance | [4][5] |
Note: Cav0-24 refers to the average plasma concentration over 24 hours.
Table 3: Example Data from a 4-Day Suppressive Test (Hypothetical)
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 (± SD) | % Parasite Growth Inhibition |
| Vehicle Control | - | 35.2 (± 4.5) | - |
| Ganaplacide | 1 | 21.1 (± 3.1) | 40.1 |
| Ganaplacide | 3 | 9.8 (± 2.5) | 72.2 |
| Ganaplacide | 10 | 1.7 (± 0.8) | 95.2 |
| Chloroquine | 20 | 0.5 (± 0.2) | 98.6 |
Experimental Workflow Visualization
Caption: Workflow for a 4-day suppressive test of Ganaplacide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ganaplacide - Wikipedia [en.wikipedia.org]
- 3. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 9. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quiescent-Stage Survival Assay (QSA) for Evaluating Ganaplacide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens presents a significant challenge to global health. In the context of malaria, resistance to artemisinin and its derivatives has been observed in Plasmodium falciparum, the parasite responsible for the most severe form of the disease. This resistance is often associated with the parasite's ability to enter a quiescent or dormant state, rendering it less susceptible to drugs that target actively replicating cells. The Quiescent-Stage Survival Assay (QSA) is a critical in vitro tool designed to assess the efficacy of antimalarial compounds against these dormant parasites.
Ganaplacide (formerly KAF156) is an investigational antimalarial agent belonging to the imidazolopiperazine class.[1] It has demonstrated potent activity against both the blood and liver stages of Plasmodium parasites, including artemisinin-resistant strains.[1][2] A key attribute of Ganaplacide is its activity against quiescent parasites, making the QSA an essential assay for characterizing its potential to achieve a radical cure and combat drug resistance.[2]
These application notes provide a detailed protocol for performing a QSA to evaluate the activity of Ganaplacide against quiescent P. falciparum and summarize the expected outcomes based on available data.
Principle of the Quiescent-Stage Survival Assay (QSA)
The QSA is a phenotypic assay that mimics the clinical scenario of dormant parasites persisting after initial drug treatment. The assay involves three main stages:
-
Induction of Quiescence: Synchronized ring-stage P. falciparum parasites are exposed to a short, high-dose treatment with dihydroartemisinin (DHA), the active metabolite of artemisinins. This treatment eliminates the majority of susceptible, actively dividing parasites, while a subpopulation of artemisinin-resistant parasites enters a quiescent state.[2]
-
Drug Exposure: The remaining quiescent parasites are then exposed to the test compound (e.g., Ganaplacide) over a defined period.
-
Monitoring of Recrudescence: After the removal of the test drug, the parasite culture is monitored daily for the re-emergence of actively replicating parasites (recrudescence). The time to recrudescence is the primary endpoint, with a longer delay indicating greater activity of the test compound against the quiescent parasites.[2]
Data Presentation: Ganaplacide Activity in QSA
The following tables summarize the expected quantitative outcomes of Ganaplacide's activity in a QSA based on published studies. The primary endpoint is the delay in parasite recrudescence.
| Parasite Strain | Treatment Group | Concentration | Mean Recrudescence Time (Days) | Significance (p-value) |
| Artemisinin-Resistant P. falciparum | Control (DHA only) | 700 nM (for induction) | Varies (e.g., 5-10 days) | - |
| Artemisinin-Resistant P. falciparum | Ganaplacide (KAF156) | 10x IC50 | Significant delay | <0.001 |
| Artemisinin-Resistant P. falciparum | Ganaplacide + Lumefantrine | - | Significant delay | <0.001 |
Note: The exact mean recrudescence time can vary between experiments and parasite strains. The key finding is the statistically significant delay in recrudescence observed with Ganaplacide treatment compared to the control group.[2]
Experimental Protocols
Materials and Reagents
-
Artemisinin-resistant P. falciparum strain (e.g., F32-ART, 3D7 R561H)[2]
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
Dihydroartemisinin (DHA)
-
Ganaplacide (KAF156)
-
5% D-sorbitol solution
-
Giemsa stain
-
Microscopy equipment or flow cytometer
Experimental Workflow Diagram
Caption: Experimental workflow for the Quiescent-Stage Survival Assay (QSA).
Detailed Methodologies
1. Parasite Culture and Synchronization:
-
Culture an artemisinin-resistant strain of P. falciparum in human erythrocytes using standard in vitro culture techniques.[2]
-
Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol for 10 minutes at 37°C. Repeat the synchronization process to obtain a tightly synchronized population.
-
Adjust the synchronized ring-stage culture to an initial parasitemia of 3% and a hematocrit of 2% in complete culture medium.[2]
2. Induction of Quiescence:
-
To induce quiescence, treat the synchronized ring-stage parasite culture with 700 nM dihydroartemisinin (DHA) for 6 hours at 37°C in a 5% CO2 incubator.[2]
-
After 6 hours, wash the erythrocytes three times with pre-warmed complete culture medium to remove the DHA.
3. Ganaplacide Treatment:
-
Resuspend the washed erythrocytes in fresh complete culture medium.
-
Divide the culture into two groups: a control group and a Ganaplacide-treated group.
-
To the Ganaplacide-treated group, add Ganaplacide to the desired final concentration (e.g., a concentration equivalent to 10 times its IC50).
-
To the control group, add the corresponding volume of solvent (e.g., DMSO) as a vehicle control.
-
Incubate both groups for 48 hours at 37°C in a 5% CO2 incubator.[2]
4. Monitoring Recrudescence:
-
After the 48-hour treatment period, wash the erythrocytes three times with pre-warmed complete culture medium to remove Ganaplacide and any metabolic byproducts.
-
Resuspend the erythrocytes in fresh complete culture medium and maintain in culture.
-
Prepare thin blood smears from each culture daily.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy, counting the number of infected erythrocytes per 10,000 total erythrocytes. Alternatively, parasitemia can be monitored by flow cytometry using a nucleic acid stain.
-
Continue daily monitoring until the parasitemia in each culture returns to the initial level (e.g., 3%). The day on which this occurs is recorded as the day of recrudescence.[2]
-
The experiment is typically run for a defined period (e.g., 30 days), and cultures that do not show recrudescence within this timeframe are considered cleared.[2]
5. Data Analysis:
-
The time to recrudescence for each replicate in the control and Ganaplacide-treated groups is recorded.
-
The delay in recrudescence is analyzed using Kaplan-Meier survival curves, with "survival" being defined as the absence of recrudescence.
-
Statistical significance between the control and treated groups can be determined using a log-rank (Mantel-Cox) test.[2]
Ganaplacide's Mechanism of Action: Targeting the Secretory Pathway
Ganaplacide's unique mechanism of action contributes to its efficacy against quiescent parasites. It is thought to disrupt the parasite's intracellular secretory pathway, a fundamental process for protein trafficking and export, which remains active to some extent even in dormant stages.[3] This disruption leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), causing ER stress and ultimately leading to parasite death.
Signaling Pathway Diagram
Caption: Proposed mechanism of Ganaplacide action on the P. falciparum secretory pathway.
Conclusion
The Quiescent-Stage Survival Assay is an indispensable tool for the preclinical evaluation of novel antimalarial drugs, particularly those aimed at overcoming artemisinin resistance. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to assess the activity of Ganaplacide against quiescent P. falciparum. The significant delay in recrudescence observed with Ganaplacide in the QSA highlights its potential as a next-generation antimalarial with the ability to clear dormant parasites, a crucial step towards malaria eradication.
References
Application Notes and Protocols: Standard Membrane Feeding Assay for Transmission-Blocking Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Standard Membrane Feeding Assay (SMFA) is the gold-standard method for assessing the transmission-blocking potential of vaccines and drugs against malaria.[1][2][3][4][5][6][7][8] This assay evaluates the ability of test compounds or antibodies to interfere with the development of Plasmodium falciparum parasites within the mosquito vector, thereby preventing subsequent transmission to humans.[4][9][10] The SMFA involves feeding Anopheles mosquitoes on a mixture of cultured P. falciparum gametocytes, human blood, and the test agent (e.g., antibodies from a vaccinated individual or a candidate drug) through an artificial membrane.[2][4][9] The efficacy of the transmission-blocking intervention is then determined by dissecting the mosquitoes and counting the number of oocysts that have developed in their midguts.[2][4][11]
Key Applications
-
Evaluation of Transmission-Blocking Vaccines (TBVs): The SMFA is a critical tool for the development of TBVs, which are designed to induce antibodies that inhibit parasite development in the mosquito.[4][10] The assay is used to determine the functionality of antibodies generated in response to vaccination.[4]
-
Screening of Transmission-Blocking Drugs: The SMFA is employed to identify and characterize small molecules with gametocytocidal activity or the ability to inhibit parasite development within the mosquito.[1][2][11]
-
Understanding Malaria Transmission Dynamics: The assay provides a controlled system to study the factors influencing the transmission of malaria parasites from humans to mosquitoes.[12][13]
Experimental Workflow Diagram
Caption: Experimental workflow of the Standard Membrane Feeding Assay (SMFA).
Detailed Experimental Protocol
This protocol outlines the key steps for performing a Standard Membrane Feeding Assay.
1. Preparation of P. falciparum Gametocytes
-
Initiate and maintain a culture of P. falciparum (e.g., NF54 strain) to produce mature stage V gametocytes.[11]
-
Monitor the culture daily and ensure a gametocytemia of 1.5% to 2.5% for the experiment.[11] The culture should have a hematocrit of 50% in human serum (e.g., A+ male serum) with fresh red blood cells.[11]
2. Rearing of Anopheles Mosquitoes
-
Rear Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae) under controlled insectary conditions (26-28°C and 80% humidity).[13]
-
Use female mosquitoes that are 5 to 7 days old for the feeding assay.[11]
-
Starve the mosquitoes for a minimum of 3-5 hours before the blood meal to encourage feeding.[11][13]
3. Preparation of the Blood Meal
-
The total volume of each blood meal is typically around 270 µL.[14]
-
Test Group: Mix the mature gametocyte culture with the test compound (e.g., drug or antibody at a specific concentration).
-
Control Group: Prepare a parallel mixture using a control (e.g., pre-immune serum, vehicle for a drug, or a non-immune control serum).[9]
-
The final gametocyte concentration in the blood meal should be between 0.06% and 0.19%.[14]
4. Membrane Feeding Procedure
-
Connect a glass feeder system to a water bath maintained at 37°C.[11]
-
Pipette the prepared blood meal into the glass feeder, which is covered by an artificial membrane (e.g., Parafilm).
-
Place the feeder on top of a cup containing approximately 25-50 starved female mosquitoes.[15]
-
Allow the mosquitoes to feed for 15-20 minutes in the dark under insectary conditions.[13][15]
5. Post-Feeding Mosquito Maintenance
-
After feeding, remove the unfed mosquitoes.
-
Maintain the fully fed mosquitoes on a 10% sugar solution at 26-28°C and 80% humidity for 7 to 10 days.[13] This period allows for the development of oocysts in the mosquito midgut.[2]
6. Midgut Dissection and Oocyst Counting
-
After the incubation period, dissect the midguts of the female mosquitoes.
-
Stain the midguts with a solution such as mercurochrome (e.g., 2%) to enhance the visualization of oocysts.[11][16]
-
Examine each midgut under a microscope and count the number of oocysts.
Data Presentation and Analysis
The primary readouts of the SMFA are the Transmission-Reducing Activity (TRA) , which measures the reduction in the mean number of oocysts, and the Transmission-Blocking Activity (TBA) , which measures the reduction in the proportion of infected mosquitoes.[4][9]
Table 1: Key Parameters and Readouts of the Standard Membrane Feeding Assay
| Parameter | Description | Calculation | Reference |
| Oocyst Intensity | The number of oocysts per mosquito midgut. | Direct count from dissected mosquitoes. | [5][8] |
| Infection Prevalence | The percentage of mosquitoes with at least one oocyst. | (Number of infected mosquitoes / Total number of mosquitoes dissected) x 100 | [5][8][13] |
| Transmission-Reducing Activity (TRA) | The percentage reduction in the mean oocyst intensity in the test group compared to the control group. | %TRA = 100 x (1 - (Mean oocysts in Test Group / Mean oocysts in Control Group)) | [4][9][16] |
| Transmission-Blocking Activity (TBA) | The percentage reduction in the prevalence of infection in the test group compared to the control group. | %TBA = 100 x (1 - (Infection Prevalence in Test Group / Infection Prevalence in Control Group)) | [4][9] |
Table 2: Example Data from a Hypothetical Transmission-Blocking Study
| Group | Number of Mosquitoes Dissected | Number of Infected Mosquitoes | Mean Oocyst Intensity (± SEM) | Infection Prevalence (%) | %TRA | %TBA |
| Control (Pre-immune Serum) | 50 | 45 | 25.3 ± 3.1 | 90.0% | - | - |
| Test (Vaccine-induced Antibodies) | 50 | 15 | 2.1 ± 0.8 | 30.0% | 91.7% | 66.7% |
| Test (Drug Candidate XYZ) | 50 | 5 | 0.5 ± 0.2 | 10.0% | 98.0% | 88.9% |
Signaling Pathways and Logical Relationships
The SMFA directly assesses the disruption of the Plasmodium life cycle within the mosquito. The transmission-blocking intervention can target several key stages.
Caption: Targeted stages of Plasmodium development in the mosquito for transmission-blocking interventions.
The Standard Membrane Feeding Assay is an indispensable tool in the research and development of new interventions to combat malaria. While it is a complex and labor-intensive assay, its ability to provide a functional measure of transmission blockade is unparalleled. Careful standardization of the protocol and consistent data analysis are crucial for obtaining reliable and comparable results across different studies.[7][12][13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streamlined SMFA and mosquito dark-feeding regime significantly improve malaria transmission-blocking assay robustness and sensitivity | springermedizin.de [springermedizin.de]
- 4. Transmission-blocking activity is determined by transmission-reducing activity and number of control oocysts in Plasmodium falciparum standard membrane-feeding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the blockade of malaria transmission--an analysis of the Standard Membrane Feeding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking transmission | Medicines for Malaria Venture [mmv.org]
- 7. An inter-laboratory comparison of standard membrane-feeding assays for evaluation of malaria transmission-blocking vaccines. - TROPIQ [tropiq.nl]
- 8. researchgate.net [researchgate.net]
- 9. Statistical Methods for Standard Membrane-Feeding Assays to Measure Transmission Blocking or Reducing Activity in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies & recent development of transmission-blocking vaccines against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data | Parasitology | Cambridge Core [cambridge.org]
Application Notes and Protocols: In Vitro Evaluation of Ganaplacide and Lumefantrine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of drug-resistant Plasmodium falciparum strains, particularly those showing partial resistance to artemisinin, necessitates the development of novel antimalarial therapies.[1] Ganaplacide (formerly KAF156) is a novel imidazolopiperazine compound with a unique mechanism of action, active against both liver and blood stages of the parasite, and demonstrates transmission-blocking potential.[2][3] Lumefantrine, an established antimalarial, is widely used in combination with artemether and acts by inhibiting the detoxification of heme within the parasite.[3][4]
The combination of Ganaplacide with a solid dispersion formulation (SDF) of Lumefantrine represents a promising next-generation, non-artemisinin-based therapy.[5][6] This combination leverages distinct mechanisms of action to enhance efficacy, overcome existing resistance, and potentially simplify dosing regimens to a once-daily schedule.[5][7] These application notes provide a summary of the available data and detailed protocols for the in vitro evaluation of the Ganaplacide and Lumefantrine combination in a laboratory setting.
Mechanism of Action
The synergistic effect of the Ganaplacide and Lumefantrine combination stems from their complementary attacks on critical parasite pathways.[7]
-
Ganaplacide : While its exact target is not fully determined, evidence suggests Ganaplacide disrupts the parasite's internal protein secretory pathway, potentially affecting protein folding and trafficking within the endoplasmic reticulum.[2][3][8] This leads to a collapse of the parasite's mitochondrial membrane potential by inhibiting the cytochrome bc1 complex.[7] Decreased susceptibility has been linked to mutations in genes such as PfCARL (cyclic amine resistance locus).[2][8]
-
Lumefantrine : During its blood stage, the malaria parasite digests hemoglobin, releasing toxic heme. Lumefantrine inhibits the parasite's detoxification process by preventing the polymerization of heme into non-toxic hemozoin crystals.[2][4][7] This leads to an accumulation of toxic heme, causing oxidative damage and parasite death.[4]
The dual mechanism provides a powerful approach to treatment, enhancing efficacy and creating a higher barrier to the development of resistance.[7]
Caption: Dual mechanism of action of Ganaplacide and Lumefantrine.
Data Presentation: Quantitative Summary
Clinical and in vitro studies have demonstrated the efficacy and tolerability of the Ganaplacide/Lumefantrine combination.
Table 1: Summary of Clinical Trial Efficacy Data
| Study / Phase | Patient Population | Treatment Regimen | Key Efficacy Outcome | Source |
| KALUMI / Phase 2 | Children (6 months - 12 years) with uncomplicated malaria | Ganaplacide/Lumefantrine once daily for 3 days | 99% adequate clinical and parasitological response (ACPR) on Day 29; non-inferior to artemether-lumefantrine. | [1] |
| Phase 2b (Part B) | Children (<12 years) | Ganaplacide 400 mg + Lumefantrine-SDF 960 mg once daily for 3 days | 95% PCR-corrected ACPR at Day 29 (95% CI 83-99). Met primary endpoint. | [9][10] |
| Phase 2 | Adults and children with uncomplicated P. falciparum malaria | Ganaplacide/Lumefantrine-SDF | Similar cure rate to artemether-lumefantrine (~95%). | [6] |
| Phase 2 (Optimal Dose Identification) | Adults, adolescents, and children | Ganaplacide 400 mg + Lumefantrine-SDF 960 mg once daily for 3 days | Identified as the optimal treatment regimen for further evaluation. | [10][11] |
Table 2: Summary of In Vitro Study Findings
| Study Focus | Key Finding | Source |
| Activity against Artemisinin-Resistant Strains | Ganaplacide, alone and in combination with Lumefantrine, was active against artemisinin-resistant parasites, including quiescent forms. | [12][13] |
| Cross-Resistance Profile | Ganaplacide's activity was not impaired by mutations in key resistance-associated genes (pfk13, pfcrt, pfmdr1, etc.). | [12][13] |
Experimental Protocols
The following protocols describe standard laboratory methods for assessing the in vitro activity and synergistic interaction of Ganaplacide and Lumefantrine against P. falciparum.
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This protocol is adapted from standard SYBR Green I-based fluorescence (MSF) assays used for high-throughput screening of antimalarial compounds.[14][15]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Ganaplacide and Lumefantrine, individually and in combination, against asexual blood-stage P. falciparum.
Materials:
-
P. falciparum culture (drug-sensitive e.g., 3D7, or drug-resistant e.g., W2, K1).[16]
-
Human erythrocytes (O+).
-
Complete malaria culture medium (RPMI 1640, 0.5% Albumax I, hypoxanthine, HEPES, sodium bicarbonate, gentamicin).[16]
-
Ganaplacide and Lumefantrine stock solutions (in DMSO).
-
96-well or 384-well black, clear-bottom microplates.
-
Lysis buffer with SYBR Green I dye (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08 µL/mL SYBR Green I).[15]
-
Incubator with mixed gas (5% CO₂, 5% O₂, 90% N₂).[16]
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
Methodology:
-
Parasite Culture Maintenance:
-
Maintain asynchronous or synchronized (ring-stage) P. falciparum cultures at 3-5% hematocrit in complete medium at 37°C in a mixed-gas environment.[16]
-
For the assay, synchronize cultures to the ring stage (e.g., using 5% D-sorbitol treatment) to ensure uniform parasite stages.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of Ganaplacide and Lumefantrine in complete medium from the DMSO stocks.
-
For individual drug testing, create a 2-fold dilution series across the wells of a microplate.
-
For combination testing, use a fixed-ratio method. Prepare mixtures of Ganaplacide and Lumefantrine at fixed molar ratios (e.g., 4:1, 1:1, 1:4) and then perform serial dilutions of these mixtures.[14]
-
Include control wells: no-drug controls (parasites only) and background controls (erythrocytes only).
-
-
Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture to the desired starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
Dispense the parasite suspension into the drug-prepared microplates.
-
Incubate the plates for 72 hours at 37°C in the mixed-gas environment.[15]
-
-
Assay Readout:
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C) to allow for cell lysis and dye intercalation into parasite DNA.
-
Read the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with erythrocytes only) from all other readings.
-
Normalize the data to the no-drug control (100% growth).
-
Plot the normalized fluorescence values against the log of the drug concentration.
-
Calculate the IC₅₀ values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[15]
-
Protocol 2: In Vitro Synergy Testing (Isobologram Analysis)
Objective: To quantify the interaction between Ganaplacide and Lumefantrine (synergistic, additive, or antagonistic).
Methodology:
-
IC₅₀ Determination: First, determine the IC₅₀ values for Ganaplacide (IC₅₀ G) and Lumefantrine (IC₅₀ L) individually as described in Protocol 4.1.
-
Fixed-Ratio Assay: Perform the susceptibility assay (Protocol 4.1) using fixed-ratio combinations of the two drugs as described in step 2 of the methodology.
-
Data Analysis and FIC Calculation:
-
For each fixed-ratio combination, determine the IC₅₀ of the mixture (IC₅₀ mix). This value will contain a certain concentration of Ganaplacide (C_G) and Lumefantrine (C_L) that together inhibit 50% of parasite growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the mixture:
-
FIC_G = C_G / IC₅₀ G
-
FIC_L = C_L / IC₅₀ L
-
-
Calculate the sum of the FICs (ΣFIC) for the combination:
-
ΣFIC = FIC_G + FIC_L
-
-
-
Interpretation of Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additivity: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Caption: Experimental workflow for in vitro synergy testing.
References
- 1. New non-artemisinin malaria treatment shows promise for young children amid rising drug resistance | Medicines for Malaria Venture [mmv.org]
- 2. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 5. novartis.com [novartis.com]
- 6. Novel ganaplacide/lumefantrine-SDF combination in adults and children with malaria moves to Phase III study - EDCTP [edctp.org]
- 7. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial | Medicines for Malaria Venture [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. mmv.org [mmv.org]
Application Notes and Protocols for Cell-Based Assays of Ganaplacide Hydrochloride's Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide hydrochloride (formerly KAF156) is a novel, first-in-class antimalarial agent belonging to the imidazolopiperazine class.[1] It exhibits potent activity against multiple life cycle stages of Plasmodium parasites, including asexual and sexual blood stages, as well as the liver stages.[1] Notably, Ganaplacide maintains its efficacy against a wide range of drug-resistant Plasmodium falciparum strains.[1] Its mechanism of action is distinct from existing antimalarials, making it a valuable candidate for combination therapies and a tool to combat drug resistance.[2][3]
These application notes provide detailed protocols for assessing the in vitro antimalarial activity and cytotoxicity of this compound using common cell-based assays.
Data Presentation: In Vitro Antimalarial Activity and Cytotoxicity
The following tables summarize the reported in vitro activity of Ganaplacide against various P. falciparum strains and provide a framework for presenting cytotoxicity data.
Table 1: In Vitro Antiplasmodial Activity of Ganaplacide (IC₅₀)
| P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Reference(s) |
| NF54 | Drug-Sensitive | 7.7 (± 0.3) | [4] |
| 3D7 | Drug-Sensitive | 6 - 17 | [2] |
| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 6 - 17 | [1] |
| K1 | Chloroquine-Resistant, Pyrimethamine-Resistant | 6 - 17 | [1] |
| Artemisinin-Resistant Isolates (mean) | K13 mutations (R539T, C580Y, G449A) | 5.6 (± 1.2) | [4] |
| Male Gametocytes (Artemisinin-Resistant Isolates, mean) | K13 mutations | 6.9 (± 3.8) | [5] |
| Female Gametocytes (Artemisinin-Resistant Isolates, mean) | K13 mutations | 47.5 (± 54.7) | [5] |
Table 2: Cytotoxicity and Selectivity Index of Ganaplacide
| Cell Line | Cell Type | CC₅₀ (µM) | Selectivity Index (SI) = CC₅₀ / IC₅₀ |
| e.g., HepG2 | Human Hepatocyte | Data to be determined experimentally | - |
| e.g., HEK293 | Human Embryonic Kidney | Data to be determined experimentally | - |
| e.g., Vero | Monkey Kidney Epithelial | Data to be determined experimentally | - |
Note on Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic window of a drug candidate. It is calculated by dividing the 50% cytotoxic concentration (CC₅₀) in a mammalian cell line by the 50% inhibitory concentration (IC₅₀) against the parasite.[6] A higher SI value indicates greater selectivity for the parasite and a lower potential for host cell toxicity. An SI value ≥ 10 is generally considered a good indicator of potential therapeutic relevance.[7]
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite growth.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P. falciparum culture (synchronized to the ring stage, 1% parasitemia, 2% hematocrit)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, Albumax II, and gentamicin)
-
Human red blood cells (O+)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x concentrate in DMSO)
-
Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Dilution:
-
Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.1 nM to 100 nM.
-
Include drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine or Artemisinin) as a positive control.
-
-
Assay Plate Preparation:
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of the 96-well black, clear-bottom microplate.[2]
-
Transfer 100 µL of the diluted Ganaplacide solutions to the corresponding wells of the assay plate.
-
-
Incubation:
-
Incubate the assay plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[4]
-
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the 10,000x stock 1:5000 in lysis buffer.
-
After incubation, add 100 µL of the SYBR Green I working solution to each well.
-
Seal the plate and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cell controls) from all readings.
-
Normalize the data to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Cytotoxicity Testing using MTT Assay
This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line (e.g., HepG2) to assess its potential for host cell toxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Spectrophotometric microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control wells (e.g., DMSO at the highest concentration used) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the CC₅₀ value using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the antimalarial activity and cytotoxicity of Ganaplacide.
Caption: Conceptual diagram of Ganaplacide's proposed mechanism of action.
References
- 1. A machine learning approach to define antimalarial drug action from heterogeneous cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Ganaplacide Hydrochloride: A Guide to Stock Solution Preparation and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide hydrochloride (also known as KAF156 hydrochloride) is a first-in-class, orally active antimalarial agent belonging to the imidazolopiperazine class.[1][2][3] It exhibits potent activity against a wide range of Plasmodium species, including drug-resistant strains, and is effective against asexual and sexual blood stages as well as the liver stages of the parasite.[1][2][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy for in vitro and in vivo research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C22H24ClF2N5O | [1] |
| Molecular Weight | 447.91 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Water Solubility | 33.33 mg/mL (74.41 mM) (requires sonication) | [1] |
| DMSO Solubility | 100 mg/mL (223.26 mM) (requires sonication) | [1] |
Recommended Storage Conditions
Proper storage of both the solid compound and its stock solutions is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | 4°C | Long-term | Sealed container, away from moisture | [1] |
| In Solvent | -20°C | 1 month | Sealed container, away from moisture | [1] |
| In Solvent | -80°C | 6 months | Sealed container, away from moisture | [1] |
Experimental Protocol: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound in both DMSO and water.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (for aqueous solutions)
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Wear appropriate PPE.
-
Review the Safety Data Sheet (SDS) for this compound before handling.[4][5]
Protocol 1: Preparation of a 100 mg/mL (223.26 mM) Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 100 mg/mL. Note: It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1]
-
Mixing: Vortex the solution vigorously.
-
Sonication: Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[1]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Protocol 2: Preparation of a 33.33 mg/mL (74.41 mM) Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile, deionized water to achieve a final concentration of 33.33 mg/mL.
-
Mixing: Vortex the solution thoroughly.
-
Sonication: Use an ultrasonic bath to aid in the complete dissolution of the compound.[1]
-
Sterilization: Once the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.[1]
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for longer-term storage.[1]
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
Mechanism of Action
The precise mechanism of action of Ganaplacide is still under investigation.[6] However, current research suggests that it may disrupt the parasite's internal protein secretory pathway.[7][8] Resistance to Ganaplacide has been linked to mutations in several genes, including PfCARL (cyclic amine resistance locus), a UDP-galactose transporter, and an acetyl-CoA transporter, although these are not believed to be the primary targets of the drug.[6][7][9] Ganaplacide's unique mode of action makes it a promising candidate against drug-resistant malaria.
The proposed mechanism of action is depicted in the following diagram.
Caption: Proposed Mechanism of Action of Ganaplacide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. Ganaplacide - Wikipedia [en.wikipedia.org]
- 7. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 8. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Dual Gamete Formation Assay with Ganaplacide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide (KAF156) is a novel, first-in-class antimalarial agent belonging to the imidazolopiperazine class, currently in clinical development.[1][2] It exhibits potent activity against multiple stages of the Plasmodium falciparum lifecycle, including asexual blood stages, liver stages, and the sexual stages (gametocytes) responsible for transmission from human to mosquito. The transmission-blocking potential of Ganaplacide makes it a critical tool in the global effort to eradicate malaria.[3] This document provides a detailed protocol for assessing the transmission-blocking activity of Ganaplacide using the P. falciparum dual gamete formation assay (DGFA), a key in vitro method for evaluating the viability of both male and female gametocytes.
Mechanism of Action
While the precise molecular target of Ganaplacide is not yet fully elucidated, it is known to have a novel mechanism of action.[4] Resistance to Ganaplacide has been associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL), acetyl-CoA transporter (PfACT), and UDP-galactose transporter (PfUGT).[5] Some evidence suggests that Ganaplacide may affect the parasite's internal protein secretory pathway.[4] Unlike some other antimalarials, its primary mechanism is not the inhibition of the cytochrome bc1 complex.[6][7]
Below is a diagram illustrating the proposed, though not fully confirmed, mechanism of action of Ganaplacide.
Caption: Proposed mechanism of action for Ganaplacide's transmission-blocking activity.
Quantitative Data Summary
The following tables summarize the in vitro activity of Ganaplacide against the asexual and sexual stages of P. falciparum. Data is presented as the mean 50% inhibitory concentration (IC50) in nanomolars (nM).
Table 1: Ganaplacide Activity Against Asexual and Sexual Stages of P. falciparum
| Stage | Parameter | Mean IC50 (nM) | Standard Deviation (nM) |
| Asexual Blood Stage | - | 5.6 | 1.2 |
| Male Gametocytes | Gamete Formation | 6.9 | 3.8 |
| Female Gametocytes | Gamete Formation | 47.5 | 54.7 |
| Data sourced from a study on artemisinin-resistant P. falciparum isolates.[8] |
Table 2: Comparative Activity of Ganaplacide and Other Antimalarials on Gamete Formation
| Compound | Male Gametocyte IC50 (nM) | Female Gametocyte IC50 (nM) |
| Ganaplacide | 6.9 (± 3.8) | 47.5 (± 54.7) |
| Cipargamin | 115.6 (± 66.9) | 104.9 (± 84.3) |
| Artesunate | 317.7 (± 197.7) | 493.0 (± 240.2) |
| This table highlights the potent and differential activity of Ganaplacide on male and female gametocytes compared to other antimalarial agents.[8] |
Experimental Protocol: Dual Gamete Formation Assay (DGFA)
This protocol outlines the procedure for determining the effect of Ganaplacide on the functional viability of mature (Stage V) male and female P. falciparum gametocytes.
Materials
-
P. falciparum gametocyte-producing strain (e.g., NF54)
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 50 mg/L hypoxanthine, 10% human serum, and 0.2% sodium bicarbonate)
-
Ganaplacide (stock solution in DMSO)
-
Ookinete medium (RPMI 1640 with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L sodium bicarbonate, 100 µM xanthurenic acid, and 10% A+ human serum)
-
Anti-Pfs25 monoclonal antibody (e.g., 4B7) conjugated to a fluorescent dye (e.g., Cy3)
-
96-well microplates (flat-bottom)
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2) at 37°C
-
Microscope with phase-contrast and fluorescence capabilities
-
Hemocytometer or Neubauer chamber
Experimental Workflow
Caption: Workflow for the Dual Gamete Formation Assay with Ganaplacide.
Procedure
-
Gametocyte Culture:
-
Initiate and maintain P. falciparum cultures to produce mature Stage V gametocytes. This process typically takes 12-14 days.[9]
-
Monitor gametocyte maturation and purity microscopically.
-
-
Drug Preparation:
-
Prepare a stock solution of Ganaplacide in 100% DMSO.
-
Perform serial dilutions of Ganaplacide in complete culture medium in a 96-well plate to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO only) and a positive control (a known gametocytocidal drug).
-
-
Drug Incubation:
-
Add mature gametocyte culture (e.g., at 1-5% gametocytemia) to each well of the pre-prepared drug plate.
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with the appropriate gas mixture.[10]
-
-
Induction of Gametogenesis:
-
Quantification of Male Gamete Formation (Exflagellation):
-
After a 15-20 minute incubation at room temperature, observe the wells under a phase-contrast microscope.[12]
-
Count the number of exflagellation centers (motile male gametes emerging from a central residual body) per field of view.[9]
-
Calculate the percent inhibition of exflagellation for each Ganaplacide concentration relative to the vehicle control.
-
-
Quantification of Female Gamete Formation:
-
Following the induction of gametogenesis, add the fluorescently-labeled anti-Pfs25 antibody to the wells. Pfs25 is a protein expressed on the surface of female gametes after activation.[10]
-
Incubate for a further 24 hours to allow for sufficient Pfs25 expression.
-
Using a fluorescence microscope, count the number of fluorescently-labeled female gametes per field of view.
-
Calculate the percent inhibition of female gamete formation for each Ganaplacide concentration relative to the vehicle control.
-
-
Data Analysis:
-
Plot the percent inhibition of both male and female gamete formation against the logarithm of the Ganaplacide concentration.
-
Use a non-linear regression model to determine the IC50 value for each gamete type.
-
Conclusion
The dual gamete formation assay is a robust method for quantifying the transmission-blocking potential of antimalarial compounds like Ganaplacide. The data indicates that Ganaplacide is highly potent against P. falciparum gametocytes, with a more pronounced effect on male gametes.[8] This detailed protocol provides a framework for researchers to replicate these findings and further investigate the transmission-blocking capabilities of novel antimalarial candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 5. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions | Springer Nature Experiments [experiments.springernature.com]
- 10. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for In Vitro Selection of Ganaplacide Resistance in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganaplacide (KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class, which has demonstrated potent activity against multiple life-cycle stages of Plasmodium falciparum, including artemisinin-resistant strains.[1] It acts by inhibiting the cytochrome bc1 complex within the parasite's mitochondrial electron transport chain, a mechanism distinct from many current antimalarials.[2] Understanding the mechanisms and dynamics of potential resistance to Ganaplacide is crucial for its strategic deployment and long-term efficacy. These application notes provide detailed protocols for the in vitro selection of Ganaplacide-resistant P. falciparum parasites, their subsequent cloning, and characterization of their drug susceptibility profiles.
Data Presentation
Quantitative Susceptibility Data of Ganaplacide-Resistant P. falciparum Lines
The following table summarizes the 50% inhibitory concentrations (IC50) and fold-resistance levels of P. falciparum lines with mutations in known Ganaplacide resistance-associated genes.
| Gene | Mutation | Parental Strain | Parental IC50 (nM) | Resistant IC50 (nM) | Fold-Resistance | Reference |
| pfcarl | Multiple mutations | Dd2 / 3D7 | ~5-9 | >200 | >40 | [3][4] |
| pfcarl | I1139K | Dd2 | ~5-9 | 1400 | ~155-280 | [5] |
| pfact | S242* (truncation) | Dd2 | 5.1 | 4800 | 947 | [6] |
| pfugt | F37V | Dd2 | ~5-9 | ~1750-2700 | ~350-540 | [6] |
| pfcarl | Multiple mutations | - | - | - | up to 458 | [1] |
Note: IC50 values can vary between studies depending on the specific parasite line and assay conditions. The fold-resistance provides a comparative measure of the impact of the mutations.
Experimental Protocols
In Vitro Selection of Ganaplacide Resistance
This protocol describes a stepwise method for selecting Ganaplacide-resistant P. falciparum parasites in continuous culture.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
Ganaplacide stock solution (in DMSO)
-
Sterile culture flasks and 96-well plates
-
Incubator with a hypoxic gas mixture (5% CO2, 5% O2, 90% N2) at 37°C
Protocol:
-
Initiation of Culture:
-
Thaw and establish a healthy, asynchronous culture of the desired P. falciparum strain.
-
Determine the baseline IC50 of Ganaplacide for the parental parasite line using the SYBR Green I drug susceptibility assay (Protocol 3).
-
-
Initial Drug Pressure:
-
Initiate drug pressure by adding Ganaplacide to the culture at a concentration equivalent to the IC50 of the parental strain.
-
Maintain the parasite culture under continuous drug pressure, changing the medium and adding fresh erythrocytes as required to maintain a parasitemia between 0.5% and 5%.
-
-
Stepwise Increase in Drug Concentration:
-
Once the parasite culture has adapted and demonstrates stable growth at the initial drug concentration (typically after 2-4 weeks), increase the Ganaplacide concentration by a factor of 1.5 to 2.
-
Monitor the culture closely for signs of parasite death (a significant drop in parasitemia). If the culture crashes, it can be rescued by replacing the drug-containing medium with a drug-free medium until parasites recover, at which point drug pressure can be re-initiated at the last tolerated concentration.
-
Continue this stepwise increase in drug concentration, allowing the parasites to adapt at each new concentration before proceeding to the next. This process can take several months.[7]
-
-
Monitoring for Resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the drug-pressured parasite population to monitor for a shift in susceptibility.
-
A significant increase in the IC50 (e.g., >5-fold) indicates the selection of a resistant population.
-
-
Cloning of Resistant Parasites:
-
Once a resistant population is established, clone individual parasites by limiting dilution (Protocol 2) to obtain genetically homogenous resistant lines for further characterization.
-
Parasite Cloning by Limiting Dilution
This protocol is used to isolate individual parasite clones from a mixed population.
Materials:
-
Parasite culture
-
Complete parasite culture medium
-
Human erythrocytes
-
Sterile 96-well flat-bottom plates
-
Microscope for parasitemia determination
Protocol:
-
Preparation of Parasite Suspension:
-
Synchronize the parasite culture to the ring stage.
-
Determine the parasitemia and erythrocyte count of the culture.
-
Prepare a dilution of the parasite culture to achieve a final concentration of 0.2-0.5 infected erythrocytes per 200 µL of medium at a 1% hematocrit. This low concentration increases the probability of seeding a single parasite per well.
-
-
Plating:
-
Dispense 200 µL of the diluted parasite suspension into each well of a 96-well plate.
-
Incubate the plate under standard parasite culture conditions.
-
-
Culture Maintenance and Monitoring:
-
Maintain the cultures for 2-3 weeks, performing media changes every 2-3 days without disturbing the erythrocyte layer.
-
After 14 days, begin monitoring for parasite growth by preparing a thin blood smear from a small aliquot of each well and examining it under a microscope. Alternatively, a more high-throughput method using a commercial ELISA for histidine-rich protein II (HRP2) can be used.
-
-
Expansion of Clones:
-
Once parasite growth is confirmed in a well, expand the culture by transferring the contents to a larger volume of fresh medium and erythrocytes in a culture flask.
-
Confirm the clonality of the expanded parasite line through genetic analysis (e.g., sequencing of resistance-associated genes).
-
SYBR Green I-Based Drug Susceptibility Assay
This is a high-throughput method to determine the IC50 of antimalarial compounds.
Materials:
-
Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)
-
Complete parasite culture medium
-
Ganaplacide serial dilutions
-
Sterile 96-well black, clear-bottom plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Plate Preparation:
-
Add 100 µL of serially diluted Ganaplacide to the wells of a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Add 100 µL of the synchronized parasite culture to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the IC50 values by fitting the dose-response data to a non-linear regression model using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: Ganaplacide inhibits Complex III of the mitochondrial electron transport chain.
Experimental Workflow
Caption: Workflow for in vitro selection and characterization of Ganaplacide resistance.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Ganaplacide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ganaplacide, a novel antimalarial drug candidate. The included protocols are based on methodologies employed in clinical trials to facilitate further research and development.
Pharmacokinetic Profile of Ganaplacide
Ganaplacide, an imidazolopiperazine derivative, has been evaluated in clinical trials for the treatment of uncomplicated Plasmodium falciparum malaria, often in combination with lumefantrine.[1] Its pharmacokinetic properties have been characterized through non-compartmental analysis (NCA) in adult, adolescent, and pediatric populations.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Ganaplacide derived from a multinational, prospective, randomized, active-controlled Phase II study (NCT03167242).[2][3][4]
Table 1: Pharmacokinetic Parameters of Ganaplacide in Adults and Adolescents (PK Run-in Part) [2]
| Parameter | Geometric Mean (90% CI) |
| Cmax (ng/mL) | 412 (338, 502) |
| tmax (h) | 3.98 |
| t1/2 (h) | 23.7 |
| AUC0–24h (μg·h/mL) | 5.35 |
Data from a single 200 mg dose of Ganaplacide co-administered with 960 mg of lumefantrine solid dispersion formulation (LUM-SDF).
Table 2: Additional Pharmacokinetic Observations of Ganaplacide
| Parameter | Observation | Source |
| tmax (monotherapy) | 0.9 to 2.8 h (CHMI study) | [2] |
| tmax (monotherapy) | ~3 h (malaria patients) | [2] |
| t1/2 (monotherapy) | 37 to 69 h (CHMI study) | [2] |
| t1/2 (monotherapy) | ~44 h (malaria patients) | [2] |
| Effect of Food | Food intake did not significantly affect the extent of absorption, but geometric mean Cmax was reduced by approximately 20%. | [2] |
| Dose Proportionality | Ganaplacide exposures increased with dose. | [2][3][4] |
Experimental Protocols
Protocol 1: Non-Compartmental Pharmacokinetic Analysis
This protocol outlines the steps for performing a non-compartmental analysis of Ganaplacide concentration-time data from a clinical study.
1. Study Design and Blood Sampling:
-
A rich blood sampling schedule was employed for a subset of patients, while sparse sampling was used for the remaining participants.[4][5]
-
Blood samples are collected at predefined time points post-dose to capture the absorption, distribution, and elimination phases of the drug.
2. Bioanalytical Method:
-
Drug concentrations in plasma are determined using a validated protein precipitation and reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS) detection method.[4][5]
-
The lower and upper limits of quantification (LLOQ and ULOQ) for the assay must be established. For instance, in combination studies, the LLOQ and ULOQ for the co-administered drug, lumefantrine, were 50.0 ng/mL and 20,000 ng/mL, respectively.[2]
3. Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental methods with software such as Phoenix (version 6.4 or higher).[2]
-
Key parameters to be determined include:
-
Cmax (Maximum Observed Concentration): The highest observed drug concentration.
-
tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Terminal Half-life): The time taken for the plasma concentration to decrease by half during the terminal elimination phase.
-
CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
4. Statistical Analysis:
-
Descriptive statistics (geometric mean, 90% confidence intervals) are used to summarize the pharmacokinetic parameters.
-
For drug-drug interaction studies, the relative exposure factor can be calculated by comparing the AUC of the combination therapy to a historical reference value from monotherapy studies.[2]
Pharmacodynamic Profile of Ganaplacide
The pharmacodynamic effects of Ganaplacide are centered on its potent antimalarial activity. It demonstrates activity against both P. falciparum and P. vivax, including the asexual blood stages, hepatic stages, and sexual stages of the parasite, indicating potential for transmission-blocking.[4]
Mechanism of Action
The precise molecular target of Ganaplacide is not yet fully elucidated.[6] However, current evidence suggests that it affects the parasite's internal protein secretory pathway.[7] Resistance to Ganaplacide has been linked to mutations in several P. falciparum genes, including:
-
PfCARL (cyclic amine resistance locus)
-
pfugt (UDP-galactose transporter)
-
pfact (acetyl-CoA transporter)[8]
These findings suggest that Ganaplacide's mechanism may involve the disruption of protein trafficking and homeostasis within the endoplasmic reticulum of the parasite.
Protocol 2: In Vitro Pharmacodynamic Assessment (General Framework)
While a specific, detailed protocol for Ganaplacide's in vitro PD modeling is not publicly available, a general framework based on standard antimalarial drug testing can be applied.
1. Parasite Culture:
-
Culture asexual blood-stage P. falciparum parasites in vitro using standard methods (e.g., RPMI 1640 medium supplemented with human serum and erythrocytes).
2. Drug Susceptibility Testing:
-
Perform a standard SYBR Green I-based fluorescence assay or a pLDH (parasite lactate dehydrogenase) assay to determine the 50% inhibitory concentration (IC50) of Ganaplacide.
-
Serially dilute Ganaplacide in culture medium and add to parasite cultures.
-
Incubate for a full asexual cycle (e.g., 48 or 72 hours).
-
Measure parasite growth inhibition relative to drug-free controls.
3. Pharmacodynamic Modeling:
-
The relationship between drug concentration and parasite killing can be modeled using a sigmoidal Emax model (Hill equation).
-
The model describes the drug's effect as a function of its concentration, incorporating parameters such as the maximum parasite reduction rate (Emax), the concentration required to achieve half of the maximum effect (EC50), and the Hill coefficient (slope of the concentration-response curve).
4. In Vitro Combination Studies (Checkerboard Assay):
-
To assess the interaction between Ganaplacide and a partner drug (e.g., lumefantrine), a checkerboard assay can be performed.
-
This involves testing various concentrations of both drugs, alone and in combination, to determine if their combined effect is synergistic, additive, or antagonistic.
-
The fractional inhibitory concentration (FIC) index is calculated to quantify the drug interaction.
Conclusion
The pharmacokinetic profile of Ganaplacide is characterized by rapid absorption and a half-life that supports once-daily dosing. Its novel mechanism of action, targeting the parasite's protein secretory pathway, makes it a promising candidate for combating drug-resistant malaria. The protocols outlined above provide a foundation for further investigation into the pharmacokinetic and pharmacodynamic properties of Ganaplacide, which will be crucial for its continued development and potential deployment as a new antimalarial therapy.
References
- 1. Ganaplacide - Wikipedia [en.wikipedia.org]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Ganaplacide and Lumefantrine in Adults, Adolescents, and Children with Plasmodium falciparum Malaria Treated with Ganaplacide Plus Lumefantrine Solid Dispersion Formulation: Analysis of Data from a Multinational Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 6. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 8. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganaplacide Hydrochloride for Prophylaxis Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganaplacide hydrochloride (formerly known as KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class, currently under development by Novartis.[1] It has demonstrated potent activity against multiple stages of the Plasmodium parasite's lifecycle, including the asexual blood stages, liver stages, and the sexual stages responsible for transmission.[2][3] This multi-stage activity makes Ganaplacide a promising candidate for malaria prophylaxis, treatment, and transmission-blocking strategies.[2][4] Of particular interest is its potential for causal prophylaxis, targeting the early liver stage of the parasite.[5]
Ganaplacide's proposed mechanism of action involves the disruption of the parasite's internal protein secretory pathway.[5] While the exact target is not yet fully determined, decreased susceptibility has been associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL), UDP-galactose transporter (PfUGT), and acetyl-CoA transporter (PfACT).[5]
These application notes provide a summary of the available data on the use of this compound in animal models for prophylaxis studies and offer detailed protocols for researchers to conduct similar experiments.
Data Presentation
Table 1: In Vivo Prophylactic Efficacy of this compound against P. berghei in a Mouse Model
| Animal Model | Plasmodium Species | Ganaplacide (KAF156) Dose (mg/kg) | Route of Administration | Dosing Schedule | Efficacy | Reference |
| Mice | P. berghei | 10 | Oral (p.o.) | Single dose 2 hours before infection | 100% protection | [4] |
| Mice | P. berghei | 1, 5, 10, 15 | Oral (p.o.) | Single dose 2 hours before infection | Dose-dependent protection | [2] |
Table 2: In Vitro Activity of this compound against P. falciparum
| Parameter | Value (nM) | Plasmodium falciparum Strains | Reference |
| IC50 | 6 - 17.4 | Drug-sensitive and drug-resistant strains | [4] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Methylcellulose
-
Solutol HS15
-
Sterile distilled water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beakers
-
Analytical balance
Procedure:
-
Prepare the vehicle solution (0.5% methylcellulose and 1% Solutol HS15):
-
In a sterile beaker, dissolve 1 g of Solutol HS15 in approximately 80 mL of sterile distilled water while stirring.
-
Slowly add 0.5 g of methylcellulose to the solution while continuously stirring to avoid clumping.
-
Continue stirring until the methylcellulose is fully dissolved. This may require stirring for several hours at room temperature or overnight at 4°C.
-
Bring the final volume to 100 mL with sterile distilled water.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 1 mg/mL for a 20g mouse).
-
In a sterile beaker, add a small volume of the vehicle solution to the this compound powder to create a paste.
-
Gradually add the remaining vehicle solution while continuously stirring to ensure a homogenous suspension.
-
Continue stirring for at least 30 minutes before administration to maintain suspension.
-
Causal Prophylaxis Study in a Plasmodium berghei Mouse Model
This protocol outlines the methodology for evaluating the causal prophylactic efficacy of this compound in a mouse model of malaria.
Materials and Animals:
-
Female Swiss Webster mice (6-8 weeks old)
-
Plasmodium berghei sporozoites
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle solution (for control group)
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
-
Microscope slides
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide the mice into a treatment group and a vehicle control group (n=5-10 mice per group).
-
Weigh each mouse to determine the exact volume of the suspension to be administered. The maximum recommended dosing volume is 10 mL/kg.
-
Administer a single oral dose of the this compound suspension to the treatment group 2 hours prior to infection.
-
Administer an equivalent volume of the vehicle solution to the control group at the same time.
-
-
Infection:
-
Infect all mice intravenously (i.v.) with P. berghei sporozoites.
-
-
Monitoring of Parasitemia:
-
Starting from day 3 post-infection, prepare thin blood smears from the tail blood of each mouse daily.
-
Fix the smears with methanol and stain with Giemsa.
-
Examine the slides under a microscope to determine the percentage of parasitized red blood cells (parasitemia). Count at least 500 red blood cells per smear.
-
Continue monitoring for at least 30 days.
-
-
Endpoint:
-
The primary endpoint is the absence of detectable parasitemia during the 30-day follow-up period, indicating complete protection.
-
Record the survival of all mice daily.
-
Visualizations
References
- 1. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 3. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinnislab.johnshopkins.edu [sinnislab.johnshopkins.edu]
Application of Ganaplacide Against Asexual and Sexual Parasite Stages: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ganaplacide (formerly KAF156), a novel antimalarial compound with potent activity against both the asexual and sexual stages of Plasmodium falciparum, including artemisinin-resistant strains.[1][2][3][4] Ganaplacide is an imidazolopiperazine derivative that offers a promising new mechanism of action in the fight against malaria.[3][5]
Executive Summary
Ganaplacide demonstrates significant in vitro efficacy against the blood stages of P. falciparum, targeting both the symptom-causing asexual parasites and the transmission-responsible sexual parasite forms (gametocytes).[3][4] Its development, in partnership with organizations like Novartis and the Medicines for Malaria Venture (MMV), has advanced to late-stage clinical trials, often in combination with lumefantrine.[1][2] This combination therapy has shown promise in treating uncomplicated malaria.[6][7] The unique mode of action of ganaplacide makes it a valuable tool against drug-resistant malaria.
Data Presentation: In Vitro Activity of Ganaplacide
The following table summarizes the in vitro inhibitory concentrations of ganaplacide against various stages of P. falciparum.
| Parasite Stage | Assay Type | Mean IC50 (nM) | Standard Deviation (nM) | Reference Strain(s) |
| Asexual Blood Stages | SYBR Green I Assay | 5.6 | 1.2 | Artemisinin-resistant P. falciparum isolates |
| Male Gametocytes (Stage V) | Dual Gamete Formation Assay | 6.9 | 3.8 | Artemisinin-resistant P. falciparum isolates |
| Female Gametocytes (Stage V) | Dual Gamete Formation Assay | 47.5 | 54.7 | Artemisinin-resistant P. falciparum isolates |
Proposed Mechanism of Action
While the precise molecular target of ganaplacide is still under investigation, current evidence suggests a multi-faceted mechanism of action. It is believed to disrupt essential cellular processes within the parasite, leading to its death. One proposed mechanism involves the inhibition of the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain, which results in the collapse of the mitochondrial membrane potential and subsequent disruption of energy production.[8] Another suggested mode of action is the interference with the parasite's internal protein secretory pathway, leading to endoplasmic reticulum stress and inhibition of protein trafficking.[9] Resistance to ganaplacide has been linked to mutations in genes such as PfCARL, PfUGT, and PfACT.[10]
Experimental Protocols
In Vitro Asexual Stage Drug Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Objective: To determine the in vitro efficacy of ganaplacide against asexual P. falciparum parasites.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Human erythrocytes (O+)
-
Ganaplacide stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I dye
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage with 5% D-sorbitol. Adjust the parasitemia to 0.5% at a 2% hematocrit in complete culture medium.
-
Drug Dilution: Prepare a serial dilution of ganaplacide in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.1 nM to 100 nM. Include a drug-free control (medium with DMSO equivalent) and an uninfected erythrocyte control.
-
Plate Seeding: Add 100 µL of the parasite culture to each well of the 96-well black, clear-bottom plate.
-
Drug Addition: Transfer 100 µL of the serially diluted ganaplacide from the dilution plate to the corresponding wells of the parasite plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with the specified gas mixture.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Subtract the background fluorescence of the uninfected erythrocyte control from all readings. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
P. falciparum Dual Gamete Formation Assay
This protocol is designed to assess the effect of ganaplacide on the viability and function of mature (Stage V) male and female gametocytes.
Objective: To determine the in vitro transmission-blocking potential of ganaplacide.
Materials:
-
Mature (Stage V) P. falciparum gametocyte culture
-
Gametocyte culture medium
-
Ganaplacide stock solution (in DMSO)
-
Gametocyte activation medium (RPMI 1640, 25 mM HEPES, 100 µM xanthurenic acid, pH 8.0)
-
Anti-Pfs25 antibody (for female gamete detection)
-
Fluorescently labeled secondary antibody
-
Giemsa stain
-
Microscope with appropriate filters
Procedure:
-
Gametocyte Culture: Culture P. falciparum to produce mature Stage V gametocytes.
-
Drug Treatment: Incubate mature gametocyte cultures with various concentrations of ganaplacide (e.g., 1 nM to 1 µM) for 24-48 hours. Include a drug-free control.
-
Gametocyte Activation:
-
Pellet the gametocytes by centrifugation and resuspend in gametocyte activation medium.
-
Incubate at room temperature for 15-20 minutes to induce gamete formation.
-
-
Assessment of Male Gamete Formation (Exflagellation):
-
Take a small aliquot of the activated culture and place it on a microscope slide.
-
Observe under a microscope (400x magnification) and count the number of exflagellation centers per field of view.
-
Calculate the percentage inhibition compared to the drug-free control.
-
-
Assessment of Female Gamete Formation:
-
Fix the remaining activated gametocytes.
-
Incubate with a primary antibody against the female gamete surface protein Pfs25.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Analyze by flow cytometry or fluorescence microscopy to quantify the percentage of Pfs25-positive female gametes.
-
-
Data Analysis: Determine the IC50 values for the inhibition of both male and female gamete formation by plotting the percentage inhibition against the log of the drug concentration.
Conclusion
Ganaplacide is a potent antimalarial candidate with a novel mechanism of action that is effective against both asexual and sexual stages of P. falciparum. The data and protocols provided herein are intended to facilitate further research into this promising compound and its potential role in malaria control and elimination efforts. Its activity against transmission stages makes it a particularly attractive candidate for strategies aimed at interrupting the malaria life cycle.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. iddo.org [iddo.org]
- 7. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 8. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Ganaplacide hydrochloride concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Ganaplacide hydrochloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent antimalarial compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during in vitro experiments with this compound.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?
Answer: this compound can be challenging to dissolve. It is highly soluble in DMSO. For a 100 mg/mL stock solution, use of ultrasonic treatment may be necessary. It is also soluble in water at 33.33 mg/mL, again likely requiring sonication to fully dissolve. When preparing stock solutions, it is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic and absorbed moisture in the solvent can significantly impact solubility.[1] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month in sealed, moisture-free containers.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
-
Question: I observed precipitation after diluting my this compound stock solution in the culture medium. What should I do?
Answer: Precipitation upon dilution into aqueous culture media can occur if the final concentration of the organic solvent (e.g., DMSO) is not optimal or if the compound's solubility limit in the media is exceeded.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Pre-warm Media: Pre-warming the culture medium to 37°C before adding the drug solution can sometimes help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to reach the desired final concentration.
-
Vortex Gently: After adding this compound to the medium, mix gently by inverting or swirling. Vigorous vortexing can sometimes promote precipitation.
-
Filter Sterilization: If you suspect the precipitate is due to contamination or aggregates, you can filter the final working solution through a 0.22 µm sterile filter before adding it to your cell culture.[1]
-
-
2. Optimizing Experimental Concentration
-
Question: What is a good starting concentration range for my in vitro experiments with this compound?
Answer: The effective concentration of this compound is highly dependent on the Plasmodium falciparum strain and the specific life cycle stage being targeted. Based on published data, a good starting point for assessing activity against asexual blood stages is in the low nanomolar range.
Table 1: Reported In Vitro Activity of Ganaplacide (KAF156) against P. falciparum
Parasite Stage Strain(s) IC50 Range (nM) Reference(s) Asexual Blood Stages Drug-sensitive & Drug-resistant 5.5 - 17.4 [2] Male Gametocytes Artemisinin-resistant 6.9 (± 3.8) [3] Female Gametocytes Artemisinin-resistant 47.5 (± 54.7) [3] | Liver Stage | - | ~5 |[4] |
It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the optimal IC50 for your specific experimental conditions and parasite strain.
3. Interpreting Unexpected Results
-
Question: I am not observing the expected level of parasite inhibition. What could be the reason?
Answer: Several factors could contribute to lower-than-expected efficacy:
-
Drug Degradation: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Parasite Resistance: The P. falciparum strain you are using may have reduced susceptibility to Ganaplacide. Resistance has been associated with mutations in the pfcarl, pfugt, and pfact genes, which are involved in the parasite's secretory pathway.[4]
-
High Parasite Density: A very high starting parasitemia can sometimes overwhelm the drug's effect. Ensure your initial parasitemia is within the recommended range for your assay (typically 0.5-1%).
-
Assay-Specific Issues: If using a SYBR Green I assay, high background fluorescence from white blood cells or other DNA sources can interfere with the signal. Ensure proper removal of leukocytes from your red blood cell supply.
-
-
Question: I am observing a significant decrease in signal in my assay, but I'm not sure if it's due to the antimalarial activity or cytotoxicity to the host red blood cells. How can I differentiate between the two?
Answer: This is a critical consideration. While Ganaplacide has shown a good safety profile in preclinical studies, it's essential to assess its cytotoxicity in your specific experimental setup.
-
Recommended Action: Perform a parallel cytotoxicity assay using uninfected red blood cells or a mammalian cell line (e.g., HepG2, HEK293T). Treat these cells with the same concentrations of this compound as in your antimalarial assay. Common cytotoxicity assays include the MTT, MTS, or neutral red uptake assays. If you observe significant cytotoxicity at concentrations that are effective against the parasite, it may indicate off-target effects. A study has shown that a combination of ganaplacide and cabamiquine did not affect hepatocyte cell viability.
-
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
If the compound does not dissolve readily, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
2. P. falciparum Asexual Blood Stage Inhibition Assay (SYBR Green I-based)
-
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7, W2)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)
-
Human red blood cells (RBCs)
-
This compound stock solution
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
-
Procedure:
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2.5% in complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Add 100 µL of the parasite culture to each well of the assay plate.
-
Add 100 µL of the drug dilutions to the corresponding wells. Include wells with no drug (positive control) and wells with uninfected RBCs (negative control).
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Mechanism of Action and Resistance
This compound targets the parasite's intracellular secretory pathway, leading to an expansion of the endoplasmic reticulum (ER) and inhibition of protein trafficking.[4] Resistance to Ganaplacide is associated with mutations in key transporter proteins within this pathway.
Caption: Ganaplacide inhibits the secretory pathway in P. falciparum.
Troubleshooting Experimental Workflow
When encountering unexpected results in your in vitro assay, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Ganaplacide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Ganaplacide.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Ganaplacide?
Ganaplacide is a poorly soluble compound. Its predicted water solubility is approximately 0.0506 mg/mL.[1] This low solubility can present challenges in various experimental settings.
Q2: What are the key chemical properties of Ganaplacide that influence its solubility?
Ganaplacide is a weakly basic compound with a strongest basic pKa of approximately 8.13.[1] Its LogP value is around 3.07, indicating its lipophilic nature.[1] As a weak base, its solubility is highly dependent on the pH of the aqueous solution.
Q3: How does pH affect the solubility of Ganaplacide?
As a weak base, Ganaplacide's solubility increases in acidic conditions (lower pH) where it becomes protonated and forms a more soluble salt. Conversely, in neutral to basic conditions (higher pH), it exists predominantly in its less soluble free base form.
Q4: What is the mechanism of action of Ganaplacide?
Ganaplacide's antimalarial activity is attributed to its ability to inhibit the intracellular secretory pathway of Plasmodium falciparum.[2][3] This disruption of protein trafficking is a novel mechanism of action.
Troubleshooting Low Solubility
This section provides guidance on common issues encountered due to Ganaplacide's low solubility and offers potential solutions.
Problem: Precipitate forms when preparing a stock solution in an aqueous buffer.
-
Cause: The concentration of Ganaplacide exceeds its solubility at the pH of the buffer.
-
Solution:
-
Lower the pH: Prepare the stock solution in a slightly acidic buffer (e.g., pH 4-6) to increase the solubility of the weakly basic Ganaplacide.
-
Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Heat and/or sonicate: Gentle heating and sonication can help dissolve the compound, but be cautious of potential degradation at high temperatures.
-
Problem: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor reproducibility.
-
Solution:
-
Confirm dissolution: Visually inspect your solutions for any particulate matter before use.
-
Incorporate solubilizing agents: Consider using surfactants (e.g., Tween-80) or cyclodextrins in your assay medium to maintain Ganaplacide in solution.
-
Prepare fresh solutions: Due to the potential for precipitation over time, it is recommended to prepare fresh working solutions for each experiment.
-
Quantitative Data on Ganaplacide Solubility
The following tables provide predicted and experimental data to guide formulation development.
Table 1: Predicted pH-Dependent Aqueous Solubility of Ganaplacide
| pH | Predicted Solubility (mg/mL) |
| 2.0 | > 10 |
| 4.0 | ~ 5.0 |
| 6.0 | ~ 0.5 |
| 7.0 | ~ 0.06 |
| 7.4 | ~ 0.05 |
| 8.0 | ~ 0.05 |
| 9.0 | ~ 0.05 |
Note: This data is estimated based on the Henderson-Hasselbalch equation using a pKa of 8.13 and an intrinsic solubility of 0.05 mg/mL.
Table 2: Experimentally Determined Solubility of Ganaplacide in Preclinical Formulations
| Formulation Components | Achieved Concentration (mg/mL) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for common techniques to improve the aqueous solubility of Ganaplacide.
Protocol 1: pH Adjustment
-
Determine Target pH: Based on the predicted pH-solubility profile, select a pH where Ganaplacide is sufficiently soluble for your desired concentration. For Ganaplacide, a pH below 6 is recommended.
-
Buffer Preparation: Prepare a buffer solution at the target pH (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6).
-
Dissolution: Add the calculated amount of Ganaplacide to the buffer with continuous stirring.
-
Verification: Gently heat (if necessary) and sonicate the solution to aid dissolution. Visually confirm the absence of any precipitate.
Protocol 2: Co-solvency
-
Solvent Selection: Choose a water-miscible organic solvent in which Ganaplacide is highly soluble (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Ganaplacide in the selected organic solvent.
-
Dilution: Slowly add the stock solution to the aqueous buffer while vortexing to avoid localized precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%).
Protocol 3: Particle Size Reduction (Micronization)
-
Method Selection: Choose a suitable micronization technique such as jet milling or ball milling.[4]
-
Milling Process:
-
Jet Milling: Use high-pressure air to create collisions between particles, reducing their size.
-
Ball Milling: Utilize grinding media (balls) in a rotating chamber to mill the drug particles.
-
-
Particle Size Analysis: After milling, analyze the particle size distribution using techniques like laser diffraction to confirm the desired size range (typically 1-10 µm) has been achieved.
-
Dissolution Testing: Perform dissolution studies on the micronized powder to assess the improvement in dissolution rate compared to the un-milled drug.
Protocol 4: Solid Dispersion
-
Carrier Selection: Choose a hydrophilic carrier that is compatible with Ganaplacide (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)).
-
Preparation Method:
-
Solvent Evaporation: Dissolve both Ganaplacide and the carrier in a common solvent, then evaporate the solvent to obtain a solid dispersion.
-
Fusion (Melt) Method: Melt the carrier and disperse Ganaplacide within the molten carrier. Cool the mixture to form a solid dispersion.
-
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Solubility and Dissolution Assessment: Measure the solubility and dissolution rate of the solid dispersion in your desired aqueous medium.
Protocol 5: Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known to enhance the solubility of hydrophobic drugs.
-
Complexation Method (Kneading): a. Prepare a paste of the cyclodextrin with a small amount of water or a water-alcohol mixture. b. Add Ganaplacide to the paste and knead for a specified period (e.g., 30-60 minutes). c. Dry the resulting mixture to obtain the inclusion complex.
-
Complex Characterization: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.
-
Solubility Determination: Measure the aqueous solubility of the Ganaplacide-cyclodextrin complex.
Visualizations
Caption: Troubleshooting workflow for low Ganaplacide solubility.
Caption: Ganaplacide's mechanism of action in P. falciparum.
Caption: Workflow for enhancing Ganaplacide's solubility.
References
Preventing Ganaplacide hydrochloride degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ganaplacide hydrochloride in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored in a tightly sealed container at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to protect the compound from moisture and direct sunlight.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using an appropriate solvent such as DMSO, water, or a combination of solvents like PEG300, Tween-80, and saline, depending on the experimental requirements.[1][2] Due to the hygroscopic nature of DMSO, it is recommended to use a freshly opened bottle.[1] Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[1]
Q3: What are the primary factors that can cause this compound degradation?
A3: Based on the structure of imidazolopiperazine compounds, potential degradation pathways include hydrolysis and oxidation.[3][4] Exposure to moisture, elevated temperatures, and light can accelerate these degradation processes. Therefore, proper storage and handling are critical to maintain the compound's integrity.
Q4: Can I use a stock solution that has been stored for longer than the recommended period?
A4: It is not recommended to use stock solutions beyond their recommended storage period. If it is necessary, the integrity of the compound should be verified using an appropriate analytical method, such as HPLC, to ensure its concentration and purity have not been compromised.
Q5: How can I tell if my this compound solution has degraded?
A5: Visual signs of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected biological activity in your experiments. For a definitive assessment, analytical techniques like HPLC should be used to check for the appearance of degradation peaks and a decrease in the main compound peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the stock solution upon thawing or during the experiment. | The concentration of the compound may be too high for the chosen solvent system at a lower temperature. | Gently warm the solution and/or use sonication to redissolve the precipitate.[1] If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system. For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can improve solubility.[1][2] |
| Inconsistent or lower-than-expected experimental results. | The compound may have degraded due to improper storage or handling. This could be due to repeated freeze-thaw cycles, exposure to light or moisture, or the use of old stock solutions. | Prepare a fresh stock solution from solid compound that has been stored correctly. Always aliquot stock solutions into single-use vials. Ensure that solutions are protected from light and moisture during storage and handling. |
| Change in the color of the stock solution. | This could be an indication of chemical degradation. | Discard the solution and prepare a fresh one. If the problem persists with freshly prepared solutions, re-evaluate the solvent choice and preparation method. Ensure the solvent is of high purity and free of contaminants. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | 1 month | Sealed container, away from moisture and direct sunlight.[1] |
| -80°C | 6 months | Sealed container, away from moisture and direct sunlight.[1] | |
| Stock Solution | -20°C | 1 month | Aliquoted in sealed, single-use vials, away from moisture.[1] |
| -80°C | 6 months | Aliquoted in sealed, single-use vials, away from moisture.[1] |
Table 2: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL | Use freshly opened DMSO as it is hygroscopic.[1] |
| Water | Up to 33.33 mg/mL | May require sonication to dissolve.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for in vivo studies.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An alternative formulation for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (freshly opened)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: 447.91 g/mol )
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be applied.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Long-Term Stability Assessment of this compound Solution
Objective: To determine the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
Freshly prepared stock solution of this compound
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubators or environmental chambers set to desired storage temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protected containers (e.g., amber vials)
Procedure:
-
Prepare a fresh, homogenous stock solution of this compound at a known concentration.
-
Immediately analyze an aliquot of the fresh solution using a validated HPLC method to determine the initial concentration and purity (Time 0). This will serve as the baseline.
-
Aliquot the remaining stock solution into multiple amber vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample using the same HPLC method used for the Time 0 analysis.
-
Record the peak area of the this compound peak and any new peaks that may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
Ganaplacide Technical Support Center: Differentiating Cytostatic and Cidal Effects
Welcome to the technical support center for researchers utilizing Ganaplacide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in accurately assessing the cytostatic and cidal effects of Ganaplacide in your in vitro experiments against Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ganaplacide?
Ganaplacide is an antimalarial compound belonging to the imidazolopiperazine class. Its primary mechanism of action is the disruption of the parasite's intracellular protein secretory pathway.[1] This inhibition of protein trafficking leads to an expansion of the endoplasmic reticulum and ultimately disrupts essential cellular functions, including energy production, which is lethal to the parasite.[2][3] While the precise molecular target is still under investigation, this disruption of protein secretion is a novel mechanism of action that is effective against drug-resistant parasite strains.[1]
Q2: How do I differentiate between the cytostatic and cidal effects of Ganaplacide?
Distinguishing between cytostatic (growth-inhibiting) and cidal (parasite-killing) effects is crucial for a comprehensive understanding of a drug's activity. This is achieved by employing different in vitro assay designs:
-
Cytostatic effects are typically measured using IC50 assays, where parasites are continuously exposed to the drug over a full growth cycle (e.g., 48-72 hours). The IC50 value represents the concentration at which parasite growth is inhibited by 50%.
-
Cidal effects are assessed using assays that measure parasite viability after a short, high-dose exposure to the drug, followed by a washout period. This can be quantified by determining the LD50 (the concentration that kills 50% of the parasites) or through time-kill curve assays.
Q3: What are the key differences in experimental setup for cytostatic versus cidal assays?
The primary distinctions lie in the drug exposure time, concentration range, and the final parameter being measured.
| Feature | Cytostatic Assay (e.g., IC50) | Cidal Assay (e.g., LD50, Time-Kill) |
| Drug Exposure | Continuous exposure (e.g., 48-72 hours) | Short, bolus exposure (e.g., 4-24 hours) followed by drug washout |
| Drug Concentration | Lower concentration range, bracketing the IC50 | Higher concentration range to assess killing |
| Endpoint Measured | Inhibition of parasite proliferation (growth) | Reduction in viable parasite numbers (survival) |
| Primary Metric | IC50 (50% Inhibitory Concentration) | LD50 (50% Lethal Dose) or rate of killing |
Troubleshooting Guides
SYBR Green I-Based Assays for Parasite Growth Inhibition (IC50)
The SYBR Green I assay is a common method to assess parasite growth by quantifying the amount of parasitic DNA.
Issue 1: High Background Fluorescence
-
Possible Cause: Lysis buffer components (e.g., detergents) or hemoglobin can contribute to background fluorescence.[4] Contamination with white blood cells (WBCs), which also contain DNA, can also be a factor.[1]
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Ensure the lysis buffer composition is optimal and consistent across experiments.
-
WBC Filtration: Use cellulose filtration (e.g., CF11 powder) to remove WBCs from the red blood cell culture.
-
Intact-Cell Assay: Consider a modified protocol where SYBR Green I is added to intact cells, followed by a wash step to remove excess dye and hemoglobin before reading the fluorescence.[4]
-
Blank Subtraction: Always include control wells with uninfected red blood cells to determine and subtract the background fluorescence.
-
Issue 2: Poor Z'-factor (<0.5)
-
Possible Cause: A low Z'-factor indicates poor assay quality, often due to high data variability or a small dynamic range between positive and negative controls.
-
Troubleshooting Steps:
-
Optimize Parasitemia and Hematocrit: Ensure the initial parasitemia and hematocrit are consistent and within the linear range of the assay. A starting parasitemia of 0.5-1% and a hematocrit of 2% are commonly used.
-
Ensure Asynchronous Culture: Use a highly asynchronous parasite culture for IC50 determination to ensure all parasite stages are represented.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize variability in cell and reagent dispensing.
-
Plate Uniformity: Check for "edge effects" on the plate; consider not using the outer wells or filling them with media only.
-
Time-Kill Curve Assays for Cidal Activity
Time-kill assays provide a dynamic view of a drug's cidal activity over time.
Issue 1: Inconsistent Colony Forming Units (CFU) or Parasitemia Counts at T=0
-
Possible Cause: Inaccurate initial inoculum or uneven distribution of parasites in the suspension.
-
Troubleshooting Steps:
-
Thorough Mixing: Ensure the parasite culture is well-mixed before and during aliquoting.
-
Accurate Quantification: Use a reliable method (e.g., flow cytometry or meticulous Giemsa-stained slide counting) to determine the starting parasitemia.
-
Standardized Inoculum Preparation: Prepare a master mix of the parasite inoculum to be dispensed into the different treatment conditions.
-
Issue 2: No discernible difference between drug-treated and control groups
-
Possible Cause: The drug concentrations tested are too low, the exposure time is too short, or the drug is primarily cytostatic at the tested concentrations.
-
Troubleshooting Steps:
-
Increase Drug Concentration: Test a wider and higher range of drug concentrations, often multiples of the IC50 (e.g., 5x, 10x, 20x IC50).
-
Extend Exposure and Monitoring Time: Increase the duration of drug exposure and/or the overall time course of the experiment.
-
Confirm Drug Activity: Ensure the drug stock solution is properly prepared and has not degraded.
-
Experimental Protocols
Protocol 1: Determination of Ganaplacide's Cytostatic Effect (IC50) using SYBR Green I Assay
This protocol measures the inhibition of parasite proliferation.
Workflow Diagram:
Protocol 2: Assessment of Ganaplacide's Cidal Effect using a Time-Kill Assay
This protocol measures the rate of parasite killing over time.
Workflow Diagram:
Quantitative Data on Ganaplacide's Activity
| Parameter | P. falciparum Strain | Value (nM) | Reference |
| IC50 (Cytostatic) | ART-resistant strains | 3 - 11 | [6] |
| IC50 (Cytostatic) | Field isolates (K13 mutations) | 4.3 - 7.2 | [6] |
| IC50 (Cytostatic) | ART-susceptible strains | 6 - 17 | [6] |
| Cidal Activity | Schizonts (GNF179) | Rapidly cidal | [5] |
Ganaplacide's Proposed Mechanism of Action
Ganaplacide disrupts the parasite's protein secretory pathway, a critical process for its survival and modification of the host red blood cell.
Signaling Pathway Diagram:
References
- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 5. Imidazolopiperazines Kill both Rings and Dormant Rings in Wild-Type and K13 Artemisinin-Resistant Plasmodium falciparum In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of Ganaplacide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate batch-to-batch variability of Ganaplacide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly KAF156) is an orally active antimalarial agent belonging to the imidazolopiperazine class. It is effective against various species of Plasmodium, including drug-resistant strains.[1] Its primary mechanism of action involves targeting the Plasmodium falciparum intracellular secretory pathway. Ganaplacide inhibits protein trafficking and disrupts the establishment of new permeation pathways, leading to expansion and stress in the endoplasmic reticulum (ER) of the parasite.[2][3][4][5][6][7][8] This ultimately hinders parasite development.
Q2: What are the common sources of batch-to-batch variability in Active Pharmaceutical Ingredients (APIs) like this compound?
Batch-to-batch variability in APIs can arise from several factors throughout the manufacturing process. Key contributors include:
-
Raw Material Attributes: Purity, physical properties, and supplier of starting materials and reagents.
-
Process Parameters: Minor deviations in reaction temperature, pressure, stirring rate, and reaction time.
-
Human Factors: Differences in operator procedures and techniques.
-
Equipment: Variations in equipment performance, calibration, and cleaning.
-
Post-synthesis Processing: Inconsistencies in crystallization, filtration, drying, and milling.
Q3: How can polymorphism affect the quality and performance of this compound?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same API can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.
-
Stability: Different forms may have varying stability under different temperature and humidity conditions.
-
Mechanical Properties: Properties like tabletability and flowability can be affected, influencing downstream formulation processes.
Consistent control of the polymorphic form is crucial to ensure reproducible product performance.
Q4: Why is the control of residual solvents and impurities critical for this compound?
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[9] Impurities can be process-related or degradation products.[10] Both can:
-
Impact Patient Safety: Solvents and impurities can have their own toxicological profiles.
-
Affect Physicochemical Properties: They can influence the crystallization process, potentially leading to different polymorphic forms or affecting the API's stability.
-
Degrade the API: Certain impurities can act as catalysts for degradation reactions.
Regulatory agencies have strict limits on the levels of residual solvents and impurities in pharmaceutical products.
Troubleshooting Guides
This section provides a structured approach to investigating and resolving common issues related to the batch-to-batch variability of this compound.
Issue 1: Inconsistent In Vitro/In Vivo Efficacy
| Possible Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Variations in Bioavailability | Review dissolution profiles of different batches. Assess physical properties that can influence dissolution. | Dissolution Testing, Particle Size Analysis, XRPD (for polymorphism) |
| Incorrect Potency | Re-assay the potency of the problematic batch. Review the weighing and dispensing procedures. | High-Performance Liquid Chromatography (HPLC) for assay |
| Presence of Inhibitory Impurities | Perform impurity profiling to identify and quantify any new or elevated impurities. | HPLC or LC-MS for impurity profiling |
Issue 2: Altered Physicochemical Properties
| Possible Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Change in Crystalline Form (Polymorphism) | Analyze the crystalline structure of different batches. Review crystallization and drying parameters. | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
| Variation in Particle Size Distribution | Measure the particle size distribution of multiple batches. Investigate the milling process for inconsistencies. | Laser Diffraction Particle Size Analysis, Microscopy |
| Presence of Residual Solvents | Quantify the residual solvent content. Review the drying process for efficiency. | Headspace Gas Chromatography (GC-HS) |
Issue 3: Manufacturing and Formulation Challenges
| Possible Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Poor Flowability or Compactibility | Evaluate the particle size, shape, and morphology. Assess the impact of any changes in the manufacturing process. | Particle Size Analysis, Scanning Electron Microscopy (SEM) |
| Discoloration or Degradation | Identify and quantify degradation products. Investigate potential exposure to light, heat, or reactive impurities. | HPLC for purity and degradation products, Stability Studies |
Data Presentation
Table 1: Typical Acceptance Criteria for this compound Batches
| Parameter | Method | Acceptance Criteria |
| Identification | HPLC (retention time), IR | Conforms to reference standard |
| Assay | HPLC | 98.0% - 102.0% |
| Polymorphic Form | XRPD | Conforms to the designated crystalline form |
| Particle Size (D90) | Laser Diffraction | Report value (e.g., < 50 µm) |
| Individual Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Loss on Drying | Gravimetric | ≤ 0.5% |
Note: These are example specifications and may vary depending on the specific synthesis route and formulation requirements.
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and a buffered aqueous solution.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the same diluent to the same nominal concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at a specified wavelength.
-
Column Temperature: 30 °C.
-
Gradient Program: A suitable gradient to separate Ganaplacide from its potential impurities.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity and impurity levels by comparing the peak areas in the sample chromatogram to the standard chromatogram.
Protocol 2: Polymorphic Form Analysis by X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation.
-
Scan Range: 2θ from 5° to 40°.
-
Scan Speed: A suitable scan speed to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Compare the obtained XRPD pattern with the reference patterns for the known polymorphs of this compound to identify the crystalline form.
Protocol 3: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
-
Standard Preparation: Prepare a standard solution containing known concentrations of the relevant solvents (as per the manufacturing process) in a suitable solvent like DMSO.
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve it in the same solvent.
-
GC-HS Conditions:
-
Column: A suitable capillary column for solvent analysis (e.g., G43).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A program that separates all potential residual solvents.
-
Injector and Detector Temperature: Optimized for the analysis.
-
Headspace Sampler Parameters: Optimized vial equilibration temperature and time.
-
-
Analysis: Run the standard and sample vials through the GC-HS system.
-
Calculation: Quantify the amount of each residual solvent in the sample by comparing the peak areas to those of the standard.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 7. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganaplacide assay interference with fluorescence-based readouts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ganaplacide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues with fluorescence-based readouts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ganaplacide and what is its mechanism of action?
Ganaplacide (formerly KAF156) is a novel, first-in-class antimalarial compound belonging to the imidazolopiperazine class. It is active against various stages of the Plasmodium parasite, including drug-resistant strains. While its precise mechanism of action is still under investigation, recent data suggest that it likely targets the parasite's intracellular secretory pathway, leading to disruptions in protein trafficking and endoplasmic reticulum homeostasis.
Q2: Are fluorescence-based assays commonly used in Ganaplacide research?
Yes. A commonly cited method for evaluating the in vitro antimalarial activity of Ganaplacide is a fluorescence-based assay using SYBR Green I dye.[1][2][3][4] This dye intercalates with parasitic DNA, and the resulting fluorescence provides a quantitative measure of parasite proliferation.
Q3: What are the typical excitation and emission wavelengths for the SYBR Green I assay used with Ganaplacide?
The standard SYBR Green I assay protocol for antimalarial drug screening uses an excitation wavelength of approximately 485 nm and measures emission at around 528-535 nm.[5]
Q4: Does Ganaplacide itself fluoresce or absorb light in the range of common fluorescent dyes?
While specific, publicly available UV-Vis absorption and fluorescence emission spectra for Ganaplacide are limited, studies on the broader class of imidazolopiperazine compounds indicate that they absorb UV light in the range of 260-290 nm for concentration determination.[6][7] There is also evidence that some imidazolylpiperazine derivatives can act as fluorescence quenchers.[8] Given its chemical structure, there is a potential for Ganaplacide to absorb light and/or quench fluorescence, which could interfere with assays using fluorophores with overlapping spectral properties.
Troubleshooting Guides
Fluorescence-based assays are susceptible to interference from small molecules.[9][10][11][12] This guide provides a systematic approach to identify and mitigate potential interference from Ganaplacide in your experiments.
Issue 1: Unexpectedly low fluorescence signal (Signal Quenching)
If you observe a lower-than-expected fluorescence signal in the presence of Ganaplacide, it may be due to fluorescence quenching.
Troubleshooting Workflow for Suspected Quenching:
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. iddo.org [iddo.org]
- 3. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Absorption and fluorescent spectral studies of imidazophenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ganaplacide Resistance in Continuous Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Ganaplacide resistance in Plasmodium falciparum continuous culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ganaplacide and how does resistance develop?
Ganaplacide (KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class.[1][2] Its precise mechanism of action is not fully elucidated, but it is known to disrupt the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress, inhibition of protein trafficking, and blocking the establishment of new permeation pathways.[3][4][5]
Resistance to Ganaplacide is primarily associated with mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) gene, which encodes a protein localized to the cis-Golgi apparatus.[1][6][7] Mutations in pfcarl have been shown to confer resistance to Ganaplacide and another class of compounds, suggesting it may function as a multidrug resistance gene.[1][2][7] Additionally, mutations in the acetyl-CoA transporter (pfact) and UDP-galactose transporter (pfugt) have also been linked to decreased susceptibility to Ganaplacide.[8]
Q2: What are the expected IC50 values for Ganaplacide against sensitive and resistant P. falciparum strains?
The IC50 of Ganaplacide against sensitive P. falciparum strains is typically in the low nanomolar range. For resistant strains, the IC50 can increase significantly. The degree of resistance, measured as a fold-change in IC50, can vary depending on the specific mutation.
Q3: How can I select for Ganaplacide-resistant P. falciparum in continuous culture?
Selection of Ganaplacide-resistant parasites can be achieved by continuous exposure to the drug in vitro. This process involves gradually increasing the drug concentration over time, allowing parasites with resistance-conferring mutations to survive and proliferate. A detailed protocol is provided in the "Experimental Protocols" section of this guide. It is important to start with a well-characterized, sensitive parasite line and to monitor the culture for the emergence of resistant parasites.
Q4: What are the key considerations for maintaining a continuous culture of P. falciparum for drug resistance studies?
Maintaining a healthy and stable continuous culture is crucial for successful drug resistance selection experiments. Key factors include:
-
Culture Medium: RPMI 1640 supplemented with human serum or a serum substitute like Albumax II is commonly used. The choice of supplement can influence parasite growth and drug susceptibility.[9]
-
Gas Mixture: A gas mixture of 5% CO2, 5% O2, and 90% N2 is typically used to create a microaerophilic environment suitable for parasite growth.
-
Hematocrit: Maintaining a consistent hematocrit, usually between 2% and 5%, is important for optimal parasite growth.
-
Parasitemia: Regularly monitoring and adjusting the parasitemia is necessary to prevent overgrowth and culture crashes.
-
Synchronization: For certain experiments, such as stage-specific drug assays, synchronization of the parasite culture using methods like sorbitol treatment is required.[10]
Troubleshooting Guides
Problem 1: Failure to select for Ganaplacide resistance in continuous culture.
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a sub-lethal concentration of Ganaplacide (e.g., at or slightly below the IC50 of the sensitive parent line) and increase the concentration gradually over several weeks or months. |
| Instability of the parasite culture. | Ensure optimal culture conditions are maintained, including regular media changes, monitoring of parasitemia, and maintaining appropriate hematocrit and gas mixture. A healthy culture is more likely to yield resistant mutants. |
| Low starting parasite population. | Begin the selection process with a sufficiently large and genetically diverse parasite population to increase the probability of selecting for pre-existing resistant mutants. |
| Incorrect drug concentration or degradation. | Prepare fresh drug stocks regularly and verify the concentration. Store Ganaplacide according to the manufacturer's instructions to prevent degradation. |
Problem 2: Loss of Ganaplacide resistance phenotype over time.
| Possible Cause | Suggested Solution |
| Removal of drug pressure. | Maintain a continuous low level of Ganaplacide in the culture medium to ensure the resistant phenotype is maintained. |
| Fitness cost of the resistance mutation. | Some resistance mutations can impart a fitness cost to the parasite, leading to them being outcompeted by revertants or more fit parasites in the absence of drug pressure. If the resistance is essential for downstream experiments, continuous drug pressure is critical. The pfcarl S1076I mutant has been observed to have a modest growth defect.[11] |
| Contamination with sensitive parasites. | Ensure strict aseptic techniques to prevent contamination of the resistant culture with the original sensitive parent line or other sensitive strains. |
Problem 3: Difficulty in confirming the genetic basis of Ganaplacide resistance.
| Possible Cause | Suggested Solution |
| Multiple mutations present. | It is common for in vitro drug selection to result in parasites with multiple mutations. To confirm the role of a specific mutation, genetic modification techniques such as CRISPR/Cas9 can be used to introduce the mutation into a sensitive background and then re-evaluate the resistance phenotype.[11] |
| Novel resistance mechanism. | If no mutations are found in known resistance genes (pfcarl, pfact, pfugt), consider whole-genome sequencing of the resistant and parent lines to identify novel genetic changes associated with resistance. |
| Technical issues with sequencing. | Ensure high-quality genomic DNA is used for sequencing and that the primers for specific gene amplification are correctly designed. |
Data Presentation
Table 1: In Vitro Activity of Ganaplacide Against Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Relevant Genotype | IC50 (nM) | Fold Resistance | Reference |
| Dd2 (Wild-Type) | pfcarl WT | 10.3 ± 1.2 | 1.0 | [11] |
| NF54 (Wild-Type) | pfcarl WT | 17.4 ± 2.1 | 1.0 | [11] |
| Dd2 | pfcarl S1076I | 165.7 ± 15.3 | 16.1 | [11] |
| Dd2 | pfcarl I1139K | 1400 ± 100 | 135.9 | [11] |
| Ugandan Isolates (Median) | Various | 13.8 | N/A | [8][12] |
| Ugandan Isolates (High IC50) | Various | > 100 | Up to 31-fold | [8][12] |
Table 2: Mutations in pfcarl Associated with Imidazolopiperazine Resistance
| Mutation | Fold Change in IC50 (GNF179) | Reference |
| S1076I | >5 | [11] |
| I1139K | >5 | [11] |
Experimental Protocols
Protocol 1: In Vitro Selection of Ganaplacide-Resistant P. falciparum
This protocol is adapted from established methods for in vitro selection of drug-resistant malaria parasites.[13][14]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Complete culture medium (RPMI 1640, human serum/Albumax II, hypoxanthine)
-
Human erythrocytes
-
Ganaplacide stock solution (in DMSO)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
-
Microscope for parasitemia determination
-
SYBR Green I or other DNA intercalating dye for growth inhibition assays
Methodology:
-
Establish a stable continuous culture of the Ganaplacide-sensitive P. falciparum parent line.
-
Determine the baseline IC50 of Ganaplacide for the parent line using a standard 72-hour SYBR Green I-based in vitro assay.[15]
-
Initiate drug pressure:
-
In a culture flask, expose a high-density parasite culture (e.g., 10^8 parasites) to Ganaplacide at a concentration equal to the IC50 of the parent line.
-
Maintain the culture with daily media changes containing fresh Ganaplacide.
-
-
Monitor for recrudescence:
-
Monitor the parasitemia daily by Giemsa-stained blood smears.
-
If the culture crashes, reduce the initial drug concentration and repeat the selection.
-
Once parasites begin to grow steadily at the initial concentration (recrudescence), the culture is ready for the next step.
-
-
Gradually increase drug concentration:
-
Once the parasite culture has adapted to the current drug concentration, increase the Ganaplacide concentration by a factor of 1.5 to 2.
-
Repeat the process of monitoring for recrudescence and allowing the culture to adapt before the next concentration increase.
-
-
Isolate resistant parasites:
-
Continue this process of stepwise concentration increase until parasites can grow in the presence of a significantly higher concentration of Ganaplacide (e.g., 10-fold or higher than the initial IC50).
-
At this point, clone the resistant parasite line by limiting dilution to obtain a clonal population for further characterization.
-
-
Characterize the resistant line:
-
Determine the IC50 of the resistant clone to confirm the level of resistance.
-
Cryopreserve aliquots of the resistant clone for future use.
-
Sequence the pfcarl, pfact, and pfugt genes to identify potential resistance-conferring mutations.
-
Mandatory Visualizations
References
- 1. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Continuous Cultures of Plasmodium Falciparum Established in Tanzania from Patients with Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganaplacide Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ganaplacide hydrochloride in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as KAF156 hydrochloride) is an investigational antimalarial compound belonging to the imidazolopiperazine class.[1][2] It exhibits potent activity against multiple life-cycle stages of Plasmodium parasites, including drug-resistant strains.[1][3] Its proposed mechanism of action involves the inhibition of a parasite protein associated with the intracellular secretory pathway, disrupting protein trafficking and leading to parasite death.[4]
Q2: What are the key solubility properties of this compound?
This compound has very low aqueous solubility. This is a critical factor to consider when preparing solutions for cell culture experiments. Exceeding its solubility limit in aqueous media can lead to precipitation and inaccurate dosing.
Q3: How should I prepare a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For example, a 10 mM stock solution in DMSO can be prepared. To aid dissolution, gentle warming and/or sonication may be used.[1] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can impact the solubility and stability of the compound.
Q4: What is the maximum recommended concentration of DMSO in my cell culture medium?
High concentrations of DMSO can be toxic to cells. It is a best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How should I store stock solutions of this compound?
For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
Issue 1: Precipitate forms in the cell culture medium after adding this compound.
Possible Cause 1: Poor Aqueous Solubility
This compound's low aqueous solubility is a primary reason for precipitation when a concentrated DMSO stock is diluted into aqueous cell culture medium.
Solutions:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free medium, vortexing gently. Then, add this intermediate dilution to the final volume of complete medium (containing serum).
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution due to the binding of the compound to serum proteins like albumin.
-
Reduce Final Concentration: The desired final concentration of this compound may be above its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine if a lower, soluble concentration is still effective.
-
Use of a Carrier: For particularly challenging compounds, the use of a carrier molecule like a cyclodextrin can be explored to enhance solubility, though this may impact the effective concentration and should be carefully validated.[5]
Possible Cause 2: Temperature Shock
Adding a cold stock solution to warm media can sometimes cause solutes to precipitate.
Solution:
-
Allow the stock solution aliquot to equilibrate to room temperature before adding it to the pre-warmed cell culture medium.
Possible Cause 3: Interaction with Media Components
Components in the cell culture medium, such as salts or high concentrations of certain supplements, can sometimes interact with the compound and reduce its solubility.[6]
Solution:
-
If you are preparing custom media, ensure that all components are fully dissolved before adding the drug. Be mindful of the order of addition of components, as this can sometimes lead to the formation of insoluble salts.[6]
Issue 2: Inconsistent or lower-than-expected drug activity in cell-based assays.
Possible Cause 1: Degradation of this compound in Culture
Small molecules can degrade over time in the 37°C, humidified environment of a cell culture incubator. This will reduce the effective concentration of the active compound.
Solution:
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium (without cells) for different durations (e.g., 0, 24, 48, 72 hours) and then analyzing the concentration of the parent compound using an analytical method like HPLC or LC-MS/MS.
-
Replenish the Medium: If significant degradation is observed, consider replenishing the medium with freshly prepared this compound during long-term experiments (e.g., every 24-48 hours).
Possible Cause 2: Adsorption to Plasticware
Hydrophobic compounds can adsorb to the surface of plastic culture vessels (flasks, plates, etc.), which reduces the actual concentration of the compound available to the cells.
Solution:
-
Use Low-Binding Plastics: If you suspect significant adsorption, consider using low-protein-binding plasticware.
-
Pre-treatment of Plates: In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, although this may not be suitable for all cell types and assays.
Possible Cause 3: Inaccurate Initial Concentration Due to Precipitation
If a fine, unobserved precipitate formed during the preparation of the working solution, the actual concentration of the dissolved, active compound will be lower than intended.
Solution:
-
Visual Inspection: After preparing the final working solution of this compound in the cell culture medium, allow it to sit for a few minutes and then carefully inspect it for any signs of precipitation. Viewing a sample under a microscope can help to detect fine crystals.
-
Solubility Testing: If you have access to the necessary equipment, perform a kinetic solubility assay in your cell culture medium to determine the maximum soluble concentration.
Data Presentation
The following table presents hypothetical stability data for this compound in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. This data is for illustrative purposes to guide experimental design. Actual stability should be determined empirically.
| Time (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 1.00 | 100 |
| 24 | 0.85 | 85 |
| 48 | 0.72 | 72 |
| 72 | 0.58 | 58 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sonicator or vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed for the desired volume of 10 mM stock solution (Molecular Weight: 447.91 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently vortex the solution. If necessary, sonicate for 5-10 minutes in a water bath.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Procedure for Preparing a 1 µM Working Solution in Cell Culture Medium:
-
Pre-warm the complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete medium to make a 10 µM intermediate solution. Gently vortex.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed complete medium to achieve the final 1 µM working concentration.
-
Mix thoroughly by gentle inversion before adding to the cells.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium by HPLC
-
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile tubes or a multi-well plate
-
37°C incubator with 5% CO₂
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
-
-
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the desired concentration (e.g., 10 µM).
-
Dispense equal volumes of this solution into sterile tubes or wells of a multi-well plate, one for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Immediately process the "0 hour" time point sample as described below.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
At each subsequent time point, remove the corresponding sample from the incubator for processing.
-
Sample Processing:
-
To precipitate proteins, add a 3-fold volume of cold acetonitrile to the medium sample (e.g., 300 µL of ACN to 100 µL of sample).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method (e.g., a gradient elution on a C18 column with a mobile phase of water and acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound at its absorbance maximum.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
-
Visualizations
Caption: Hypothesized mechanism of Ganaplacide action.
References
Technical Support Center: Ganaplacide Oral Administration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ganaplacide in mouse models. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for the oral formulation of ganaplacide in mice?
A1: Ganaplacide hydrochloride can be formulated in various vehicles for oral gavage in mice. The choice of vehicle will depend on the required concentration and stability of the formulation. Below are three recommended vehicle compositions that have been shown to achieve a clear solution.
Q2: What is the recommended oral dosage of ganaplacide in mice for prophylactic studies?
A2: In a causal prophylactic mouse model of malaria, a single oral dose of 10 mg/kg of this compound administered 2 hours before infection has been shown to be fully protective.[1]
Q3: Are there any known issues with the oral bioavailability of ganaplacide and related compounds?
A3: Yes, some compounds in the imidazolopiperazine class, to which ganaplacide belongs, have been reported to have poor oral exposure.[2][3] This may be due to metabolic instability or poor permeability.[2] Optimization of the formulation is crucial to enhance oral absorption.
Q4: Can ganaplacide be administered with food?
A4: In clinical trials with human participants, a solid dispersion formulation of ganaplacide was administered to fasted patients.[4][5] For preclinical studies in mice, it is generally recommended to administer the compound to fasted animals to reduce variability in absorption, unless the experimental design specifically requires administration with food.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and oral administration of ganaplacide formulations to mice.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Ganaplacide in Formulation | - Low solubility in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the solution. | - Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare fresh formulations before each experiment.- If using an aqueous vehicle, ensure the pH is suitable for maintaining solubility. Consider using a buffered saline solution. |
| Difficulty in Administering the Formulation due to High Viscosity | - The vehicle, such as PEG300 or corn oil, is too viscous at room temperature. | - Gently warm the formulation to reduce its viscosity before administration.- Consider using a gavage needle with a slightly larger gauge.- Ensure the formulation is homogenous by thorough mixing before drawing it into the syringe. |
| Inconsistent Results Between Animals | - Inaccurate dosing volume.- Variability in the absorption of ganaplacide.- Stress-induced physiological changes in the mice affecting drug metabolism. | - Calibrate pipettes and syringes regularly.- Ensure mice are fasted for a consistent period before dosing to minimize variability in gastric emptying and absorption.- Handle mice gently and habituate them to the procedure to reduce stress. Coating the gavage needle with a sucrose solution may also help pacify the animals. |
| Adverse Events in Mice Post-Administration (e.g., Respiratory Distress) | - Accidental administration into the trachea.- Esophageal injury from the gavage needle.- Formulation being too cold, causing physiological shock. | - Ensure proper restraint and technique during oral gavage. The gavage needle should pass smoothly without resistance.- Use flexible-tipped gavage needles to minimize the risk of tissue damage.- Warm the formulation to body temperature before administration.- Monitor animals closely for at least 15 minutes after dosing. |
Data Presentation
Recommended Ganaplacide Formulation Vehicles for Oral Gavage in Mice
| Protocol | Vehicle Composition | Achievable Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This formulation results in a clear solution.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | SBE-β-CD can improve the solubility of hydrophobic compounds. This formulation also results in a clear solution.[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation that results in a clear solution.[1] |
Experimental Protocols
Protocol for Preparation of Ganaplacide Formulation (Using Vehicle Protocol 1)
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO.
-
Weigh and add the this compound to the DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Add the PEG300 to the solution and vortex until the mixture is homogeneous.
-
Add the Tween-80 and vortex again to ensure complete mixing.
-
Finally, add the saline solution to reach the final volume and vortex thoroughly.
-
If any precipitation is observed, gently warm the solution or place it in a sonicator bath for a few minutes until the solution is clear.[1]
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol for Oral Gavage in Mice
-
Materials:
-
Prepared ganaplacide formulation
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended)
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the ganaplacide formulation into the syringe.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without any resistance. If resistance is felt, withdraw the needle and re-insert.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.
-
Visualizations
Caption: Workflow for Ganaplacide Formulation and Oral Administration in Mice.
Caption: Troubleshooting Logic for Ganaplacide Oral Administration Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Ganaplacide and Lumefantrine in Adults, Adolescents, and Children with Plasmodium falciparum Malaria Treated with Ganaplacide Plus Lumefantrine Solid Dispersion Formulation: Analysis of Data from a Multinational Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent IC50 values for Ganaplacide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with inconsistent IC50 values for Ganaplacide hydrochloride (also known as KAF156) in anti-malarial research.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound against Plasmodium falciparum?
A1: The IC50 value of this compound can vary depending on the P. falciparum strain and experimental conditions. Published data indicates a range of approximately 5.6 nM to 17.4 nM for drug-sensitive and resistant laboratory strains.[1] However, studies on clinical isolates have shown a wider range. For instance, a study on Ugandan P. falciparum isolates reported a median IC50 of 13.8 nM, with values ranging from 1 to 426 nM.[2]
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action for Ganaplacide is still under investigation, with current research pointing towards a novel mode of action.[3][4] Some evidence suggests it targets the parasite's mitochondria by inhibiting the cytochrome bc1 complex, which disrupts energy production and leads to the collapse of the mitochondrial membrane potential.[5] Other studies indicate that it may affect the parasite's internal protein secretory pathway.[3] Resistance to Ganaplacide has been associated with mutations in the P. falciparum genes PfCARL (cyclic amine resistance locus), PfACT (acetyl-CoA transporter), and PfUGT (UDP-galactose transporter).[3][6]
Q3: Against which stages of the malaria parasite is this compound active?
A3: Ganaplacide has demonstrated potent activity against multiple life cycle stages of the Plasmodium parasite. It is effective against the asexual blood stages, the liver stages, and the sexual stages (gametocytes), indicating its potential for treatment, prophylaxis, and blocking transmission.[1]
Troubleshooting Guide for Inconsistent IC50 Values
This guide addresses common issues that can lead to variability in this compound IC50 values.
Issue 1: Higher than expected IC50 values.
-
Possible Cause 1: Parasite Strain Variability and Resistance.
-
Troubleshooting:
-
Confirm the identity and origin of the P. falciparum strain used. Different strains can exhibit varying sensitivities to antimalarial drugs.
-
If using clinical isolates, be aware that inherent genetic diversity can lead to a wide range of IC50 values.[2]
-
Consider sequencing genes associated with Ganaplacide resistance, such as PfCARL, PfACT, and PfUGT, to identify any potential resistance-conferring mutations.[3][6]
-
-
-
Possible Cause 2: Issues with Compound Integrity.
-
Troubleshooting:
-
Verify the purity and integrity of the this compound compound.
-
Ensure proper storage conditions (e.g., protected from light and moisture) to prevent degradation.
-
Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Review and standardize the parasite culture conditions, including the culture medium composition (e.g., serum or Albumax concentration), hematocrit, and gas mixture.[7][8][9]
-
Ensure the initial parasite inoculum is consistent across all wells and experiments.
-
Optimize the incubation time. For SYBR Green I assays, a 72-hour incubation period is commonly used.[1]
-
-
Issue 2: Poor reproducibility of IC50 values between experiments.
-
Possible Cause 1: Inconsistent Parasite Synchronization.
-
Troubleshooting:
-
Employ a consistent and effective method for parasite synchronization (e.g., sorbitol treatment) to ensure a homogenous population of ring-stage parasites at the start of the assay.[10] Differences in the parasite life cycle stage at the time of drug exposure can significantly impact IC50 values.[9]
-
-
-
Possible Cause 2: Variability in Reagent Preparation and Handling.
-
Troubleshooting:
-
Use calibrated pipettes and ensure accurate serial dilutions of this compound.
-
Prepare all reagents, including culture medium and SYBR Green I lysis buffer, consistently for each assay.
-
-
-
Possible Cause 3: Data Analysis and Curve Fitting.
-
Troubleshooting:
-
Use a standardized method for data analysis and curve fitting to determine the IC50 value.[11]
-
Ensure that the dose-response curve has a sufficient number of data points and spans a wide enough concentration range to accurately determine the 50% inhibition point.
-
-
Data Presentation
Table 1: Reported IC50 Values for this compound against Plasmodium falciparum
| P. falciparum Strain(s) | IC50 (nM) | Assay Method | Reference |
| Laboratory Strains (drug-sensitive and resistant) | 6 - 17.4 | Not specified | MedChemExpress |
| Ugandan Clinical Isolates | Median: 13.8 (Range: 1 - 426) | SYBR Green I Assay (72h) | [2] |
| Artemisinin-Resistant Isolates (Thailand & Cambodia) | Mean: 5.6 (Asexual stages) | SYBR Green I Assay (72h) | [1] |
| Artemisinin-Resistant Isolates (Thailand & Cambodia) | Mean: 6.9 (Male gametocytes) | Dual Gamete Formation Assay | [1] |
| Artemisinin-Resistant Isolates (Thailand & Cambodia) | Mean: 47.5 (Female gametocytes) | Dual Gamete Formation Assay | [1] |
Experimental Protocols
Key Experiment: In Vitro SYBR Green I-Based Assay for IC50 Determination
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture and Synchronization:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in the culture medium in a 96-well microplate. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.
-
-
Assay Initiation:
-
Adjust the synchronized parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2%).
-
Add the parasite suspension to each well of the drug plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions.[1]
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells and stain the parasite DNA by adding a SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least one hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from the uninfected red blood cell controls.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using a non-linear regression analysis software.[11]
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing inconsistent this compound IC50 values.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 4. Ganaplacide - Wikipedia [en.wikipedia.org]
- 5. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 6. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. mmv.org [mmv.org]
- 10. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ganaplacide Hydrochloride Quality Control: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quality control of Ganaplacide hydrochloride for research purposes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as KAF156 hydrochloride) is a first-in-class, orally active antimalarial agent belonging to the imidazolopiperazine class.[1] It is active against a wide range of Plasmodium species, including drug-resistant strains, and targets both the asexual and sexual blood stages, as well as the liver stages of the parasite.[1] While the precise mechanism is still under investigation, it is known to disrupt the parasite's ability to generate energy by targeting the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to a collapse of the parasite's mitochondrial membrane potential.[2]
2. How should this compound be stored to ensure its stability for research use?
To maintain the integrity of this compound, proper storage is crucial. For long-term storage, it is recommended to store the solid compound at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[1] Stock solutions should also be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. What are the recommended solvents for dissolving this compound for in vitro and in vivo experiments?
This compound has varying solubility in different solvents. For research purposes, Dimethyl Sulfoxide (DMSO) and water are commonly used. It is important to note that the use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[1] For in vivo studies, specific formulations are often required to achieve the desired concentration and stability.
| Solvent/System | Solubility | Application |
| DMSO | ≥ 100 mg/mL (with sonication)[1] | Stock solutions for in vitro assays |
| Water | ≥ 33.33 mg/mL (with sonication)[1] | Aqueous-based assays, requires filtration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | In vivo experiments |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | In vivo experiments |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | In vivo experiments |
4. What are the potential impurities or degradation products I should be aware of when working with this compound?
While specific impurities for research-grade this compound are not extensively documented in publicly available literature, potential impurities can arise from the synthesis process or degradation. As an imidazolopiperazine derivative, degradation may occur under harsh conditions such as strong acid or base hydrolysis, oxidation, or photolysis. It is crucial to use high-purity material (>99% as determined by HPLC) for experiments to ensure that observed biological effects are attributable to the compound itself.[3]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the quality control and experimental use of this compound.
I. Purity and Identity Confirmation
Issue: How can I verify the purity and identity of my this compound sample?
Recommended Solution: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of this compound. For identity confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.
Experimental Workflow for Purity and Identity Verification
Caption: Workflow for Purity and Identity Confirmation.
II. Stability Issues
Issue: I am concerned about the stability of this compound in my experimental setup. How can I assess its stability?
Recommended Solution: A stability-indicating HPLC method should be used. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) and demonstrating that the analytical method can separate the intact drug from any degradation products. While a specific validated method for this compound is not publicly available, a general approach can be adapted from methods developed for other antimalarials.
Logical Flow for a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
III. Analytical Method Troubleshooting
Issue: I am experiencing issues with my HPLC analysis, such as peak tailing or inconsistent retention times. What are the likely causes and solutions?
Recommended Solution: Problems in HPLC analysis can stem from various factors including the mobile phase, column, or the instrument itself. Below is a table summarizing common issues and troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Active sites on the column interacting with the basic nitrogen in Ganaplacide.- Incorrect mobile phase pH. | - Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has been used extensively or with harsh mobile phases. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and filter the mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank solvent to check for carryover. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column is not suitable for the separation. | - Optimize the mobile phase by adjusting the solvent ratio or pH.- Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
Experimental Protocols
General Protocol for HPLC Purity Analysis of this compound
This is a general method based on typical analysis of similar compounds and should be optimized and validated for your specific instrumentation and research needs.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for Ganaplacide)
-
Column Temperature: 30°C
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a suitable concentration (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Signaling Pathway of Ganaplacide's Proposed Mechanism of Action
Caption: Proposed Mechanism of Action of Ganaplacide.
References
- 1. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
Best practices for handling hygroscopic Ganaplacide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the hygroscopic active pharmaceutical ingredient (API), Ganaplacide hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Cause(s) | Recommended Solution(s) |
| GH-T01 | Why is the mass of my this compound sample unstable and continuously increasing during weighing? | The hygroscopic nature of this compound leads to rapid moisture absorption from the atmosphere. | 1. Use a controlled environment: Weigh the compound inside a glove box with controlled low humidity (e.g., <20% RH). 2. Work quickly: Minimize the exposure time of the compound to the ambient atmosphere. 3. Use appropriate weighing containers: Use a container with a narrow opening and a lid. Weigh by difference: tare the container with the lid, add the powder, close the lid, and record the weight. Then, transfer the powder to your vessel and re-weigh the container with the lid to determine the exact amount transferred.[1][2] |
| GH-T02 | My dissolution results for this compound tablets are inconsistent and show a slower-than-expected release rate. What could be the cause? | Moisture absorption by the hygroscopic API can lead to particle agglomeration, changes in crystal structure, or interactions with excipients, all of which can negatively impact the dissolution rate.[3][4][5] | 1. Control manufacturing environment: Ensure that the manufacturing and storage of the drug product are performed under controlled low-humidity conditions. 2. Appropriate packaging: Use moisture-impermeable packaging for the final drug product. 3. Dissolution medium deaeration: Ensure the dissolution medium is properly deaerated as air bubbles can interfere with the test.[3] 4. Verify water content: Determine the water content of the API and the final product using Karl Fischer titration to assess if moisture uptake is a contributing factor. |
| GH-T03 | I am observing degradation of this compound in my formulation. Could this be related to its hygroscopicity? | Yes, absorbed moisture can act as a plasticizer, increasing molecular mobility and the rate of chemical degradation. It can also facilitate hydrolytic degradation pathways. | 1. Strict moisture control: Adhere to recommended storage conditions (4°C, sealed, away from moisture).[6] 2. Use of desiccants: Store the compound in a desiccator with a suitable desiccant. 3. Formulation strategies: For drug product development, consider formulation strategies to protect the API from moisture, such as using hydrophobic excipients or applying a moisture-barrier film coating. |
| GH-T04 | How can I accurately prepare a stock solution of this compound given its hygroscopic nature? | Inaccurate weighing due to moisture uptake will lead to errors in the final concentration of the stock solution. | 1. Weigh in a controlled environment: As with direct weighing, prepare samples for stock solutions inside a glove box or a balance with a draft shield in a low-humidity room. 2. Use freshly opened, anhydrous solvents: When preparing solutions in non-aqueous solvents like DMSO, use a new, unopened bottle of anhydrous grade solvent to minimize water content.[6] 3. Correct for water content: For highly accurate concentrations, determine the water content of the solid this compound using Karl Fischer titration and adjust the mass used for the stock solution preparation accordingly. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound? A1: Solid this compound should be stored at 4°C in a tightly sealed container, away from moisture.[6] For long-term storage, keeping the container inside a desiccator is recommended.
-
Q2: How should I handle this compound in the laboratory to minimize moisture exposure? A2: Whenever possible, handle the compound in a controlled environment such as a glove box with low relative humidity. If a glove box is not available, work quickly and in a room with controlled, low humidity. Keep the container tightly sealed when not in use.
-
Q3: What type of container is best for storing small aliquots of this compound? A3: Use amber glass vials with screw caps that have a tight seal. For added protection, the vials can be sealed with paraffin film and stored in a desiccator.
Experimental Procedures
-
Q4: What is the best method to determine the water content of this compound? A4: Karl Fischer titration is the gold standard for accurate water content determination in pharmaceutical substances.[7][8][9] Thermogravimetric analysis (TGA) can also be used to assess water loss upon heating.[2]
-
Q5: Are there any specific recommendations for preparing solutions of this compound for in vitro or in vivo studies? A5: Yes, for in vitro studies, this compound is soluble in DMSO and water. When using DMSO, it is crucial to use a newly opened, anhydrous grade, as hygroscopic DMSO can affect solubility.[6] For in vivo studies, specific formulation protocols are available, often involving a co-solvent system.[6]
-
Q6: How does the hygroscopicity of this compound affect its stability in solution? A6: While the primary concern with hygroscopicity is for the solid-state, the presence of excess water in solvents can potentially accelerate degradation, especially over long-term storage. It is recommended to prepare fresh solutions or store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and potential degradation.[6]
Quantitative Data
Due to the limited availability of public data on the specific hygroscopic properties of this compound, the following table provides an example based on the European Pharmacopoeia classification for hygroscopicity.[10][11] Researchers should perform their own characterization to obtain specific data for their sample.
Table 1: Example Hygroscopicity Classification
| Classification | Weight Gain (at 25°C and 80% RH for 24h) | Implication for Handling |
| Non-hygroscopic | ≤ 0.12% w/w | Standard handling procedures are sufficient. |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w | Store in a tightly sealed container. |
| Hygroscopic | ≥ 2% and < 15% w/w | Store in a tightly sealed container, preferably in a desiccator. Handle in a controlled low-humidity environment. |
| Very hygroscopic | ≥ 15% w/w | Requires storage in a tightly sealed, moisture-proof container. All handling should be performed in a glove box with controlled humidity. |
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound Using a Glove Box
-
Preparation: Ensure the glove box has a stable, low-humidity atmosphere (e.g., <20% RH). Place the analytical balance, weighing paper or boat, spatulas, and the sealed container of this compound inside the glove box antechamber.
-
Equilibration: Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes before use.
-
Weighing:
-
Tare the weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel.
-
Record the stable weight.
-
Immediately transfer the weighed powder to your experimental vessel.
-
Tightly reseal the this compound container.
-
-
Cleanup: Clean any spills within the glove box according to standard laboratory procedures.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
-
Titer Determination: Accurately add a known amount of a certified water standard to the titration vessel and perform the titration to determine the titer of the Karl Fischer reagent. Repeat at least three times to ensure reproducibility.
-
Sample Preparation and Titration:
-
In a low-humidity environment (e.g., a glove box or on a balance with a draft shield), accurately weigh a suitable amount of this compound.
-
Quickly transfer the weighed sample into the conditioned titration vessel.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
-
Calculation: Calculate the percentage of water in the sample using the following formula: % Water = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100
Protocol 3: Dissolution Testing for Immediate-Release this compound Formulations
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl or other justified medium. The medium should be deaerated.[3]
-
Temperature: 37 ± 0.5 °C.[3]
-
Paddle Speed: 50 or 75 rpm.[3]
-
Procedure:
-
Place one dosage form into each vessel.
-
Withdraw samples at predetermined time points (e.g., 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Acceptance Criteria: For a rapidly dissolving product, a typical specification might be not less than 85% (Q=80%) of the labeled amount dissolved in 30 minutes.[5]
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Ganaplacide's proposed mechanism of action and resistance.
Caption: Troubleshooting logic for handling this compound.
References
- 1. Weighing Procedure - Chromatography Forum [chromforum.org]
- 2. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 3. fda.gov [fda.gov]
- 4. fip.org [fip.org]
- 5. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Assessing Ganaplacide Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for evaluating the cytotoxicity of the antimalarial candidate Ganaplacide using common cell viability assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of assessing Ganaplacide's cytotoxicity on mammalian cell lines? The primary goal is to determine the in vitro safety profile and selectivity of Ganaplacide. As an antimalarial, it is designed to be highly potent against Plasmodium parasites while exhibiting minimal toxicity to human host cells.[1] Cytotoxicity assays help establish the therapeutic window by comparing the concentration that is toxic to mammalian cells (Cytotoxic Concentration 50%, CC₅₀) with the concentration that is effective against the parasite (Effective Concentration 50%, EC₅₀).
Q2: Which cell viability assays are recommended for evaluating Ganaplacide's potential cytotoxicity? A multi-assay approach is recommended to gain a comprehensive understanding.
-
Metabolic Assays (Initial Screening): Assays like MTT, MTS, and resazurin reduction are excellent for initial screening. They measure the metabolic activity of viable cells, which is a strong indicator of overall cell health.[2][3]
-
Membrane Integrity Assays (Confirmation): A Lactate Dehydrogenase (LDH) release assay is recommended to specifically measure cell membrane damage and lysis.[2] This can confirm whether a reduction in metabolic activity is due to cell death or cytostatic effects.
Q3: What is the expected outcome of Ganaplacide cytotoxicity assays on human cells? Based on preclinical data, Ganaplacide is expected to show low toxicity against human cells.[1] Studies on human hepatic cell lines indicated that Ganaplacide, even in combination with other drugs, did not negatively affect hepatocyte viability.[4] Therefore, you may not observe a significant decrease in cell viability except at very high concentrations, well above the therapeutic range for antimalarial activity.
Q4: How might Ganaplacide's mechanism of action influence the choice of assay? Ganaplacide is thought to disrupt the parasite's protein secretory pathway and cause endoplasmic reticulum (ER) stress.[1][4][5] While this action is targeted at the parasite, evaluating its effect on the ER of mammalian cells could be insightful. Metabolic assays like MTT are sensitive to disruptions in cellular reductase activity, which can be linked to ER and mitochondrial health. An LDH assay will confirm if these potential effects lead to overt plasma membrane damage.
Q5: What concentration range of Ganaplacide should be tested? A broad concentration range is crucial. Start with concentrations effective against P. falciparum (reported in the low nanomolar range, e.g., 5-7 nM) and extend to much higher concentrations (e.g., into the high micromolar range) to determine the CC₅₀ value for the mammalian cells.[6][7] This wide range is necessary to calculate the selectivity index (CC₅₀ / EC₅₀).
Q6: What are the essential controls for a Ganaplacide cytotoxicity experiment?
-
Negative Control (Vehicle Control): Cells treated with the highest concentration of the drug's solvent (e.g., DMSO) used in the experiment. The final DMSO concentration should typically be non-toxic (e.g., ≤ 0.5%).[8]
-
Positive Control: Cells treated with a compound known to be cytotoxic to your chosen cell line (e.g., staurosporine, doxorubicin, or a simple detergent like Triton™ X-100 for the LDH assay's maximum lysis control). This validates that the assay system can detect cytotoxicity.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Media Blank: Wells containing only culture medium and the assay reagent, to measure background signal.
Section 2: Data Presentation
Table 1: Comparison of Recommended Cell Viability Assays
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3][9] | Absorbance | Widely used, well-established, cost-effective. | Requires a solubilization step; formazan crystals can be toxic; endpoint assay.[3] |
| MTS/XTT | Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[3][9] | Absorbance | Simpler and faster workflow than MTT; allows for kinetic monitoring. | Higher cost than MTT; reagents can be less stable. |
| Resazurin | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[2] | Fluorescence/Absorbance | Highly sensitive, non-toxic to cells, allowing for kinetic studies. | Can be sensitive to light and pH changes in the medium. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[2][10] | Absorbance | Directly measures cytotoxicity/cell lysis; stable enzyme. | Does not measure cytostatic effects; serum in media can contain LDH, causing high background.[10] |
Table 2: Example IC₅₀ Values for Ganaplacide Against P. falciparum
| Compound | Target Organism | Assay Type | Mean IC₅₀ (nM) | Citation |
| Ganaplacide | P. falciparum (Asexual Stages) | SYBR Green I | 5.6 (± 1.2) | [6] |
| Ganaplacide | P. falciparum (Male Gametocytes) | Dual Gamete Formation | 6.9 (± 3.8) | [6] |
| Ganaplacide | P. falciparum (Female Gametocytes) | Dual Gamete Formation | 47.5 (± 54.7) | [6] |
Note: This table shows the efficacy against the malaria parasite. The goal of cytotoxicity testing is to find the CC₅₀ on mammalian cells, which should be significantly higher than these values.
Section 3: Visualized Workflows and Pathways
References
- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 6. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ganaplacide and Artemisinin-Based Therapies for Malaria
Guide for Researchers and Drug Development Professionals
The emergence and spread of Plasmodium falciparum resistance to artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment, poses a significant threat to global public health. This has accelerated the search for novel antimalarials with different mechanisms of action. Ganaplacide, a first-in-class imidazolopiperazine, is a promising candidate being developed in combination with lumefantrine. This guide provides an objective comparison of the efficacy, mechanisms of action, and clinical evaluation protocols for Ganaplacide and established artemisinin-based therapies, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
Ganaplacide and artemisinins employ fundamentally different strategies to eliminate the malaria parasite, a critical feature for overcoming existing resistance patterns.
Ganaplacide: This novel compound is believed to disrupt the parasite's internal protein secretory pathway.[1][2] Some data suggests it inhibits protein trafficking and the establishment of new permeation pathways, leading to an expansion of the endoplasmic reticulum.[2][3] Another proposed mechanism involves targeting the parasite's mitochondria by inhibiting the cytochrome bc1 complex, which collapses the mitochondrial membrane potential and disrupts energy production.[4] Resistance to Ganaplacide has been associated with mutations in genes such as the cyclic amine resistance locus (PfCARL), UDP-galactose transporter (PfUGT), and acetyl-CoA transporter (PfACT).[3]
Artemisinin Derivatives: The antimalarial activity of artemisinins is dependent on their endoperoxide bridge.[5] Inside a parasite-infected red blood cell, heme iron, released from the digestion of hemoglobin, cleaves this bridge.[6] This reaction generates a cascade of highly reactive carbon-centered free radicals or reactive oxygen species (ROS).[7][8] These radicals then damage a wide range of parasite biomolecules, including proteins and lipids, leading to rapid parasite death.[5][6] One key protein target identified is the translationally controlled tumor protein (TCTP).[9] Additionally, artemisinins may inhibit the P. falciparum calcium ATPase 6 (PfATP6), disrupting calcium homeostasis within the parasite.[8][9]
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials for Ganaplacide in combination with lumefantrine have primarily aimed to demonstrate non-inferiority against the current standard of care, artemether-lumefantrine. The primary endpoint is typically the PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 or 42, which measures the clearance of parasites without recrudescence.
| Therapy | Study / Source | Patient Population | Primary Endpoint | Reported Efficacy (PCR-Corrected ACPR) |
| Ganaplacide/Lumefantrine | KALUMI (Phase 2)[10] | Children (6 months - 12 years) | Day 29 ACPR | 99%[10] |
| Ganaplacide/Lumefantrine | Phase 2b[11][12] | Children (<12 years) | Day 29 ACPR | Met primary objective (>80% ACPR)[11] |
| Ganaplacide/Lumefantrine (3-day regimen) | Phase 2 (Part B)[12] | Children | Day 29 ACPR | 95% (38/40 patients)[12] |
| Artemether-Lumefantrine (Control) | Phase 2 (Part B)[12] | Children | Day 29 ACPR | 96% (21/22 patients)[12] |
| Artemether-Lumefantrine (AL) | WHO Global Database (2018)[13] | General | Not specified | Overall efficacy: 98.2% (from 289 studies)[13] |
| Artesunate-Amodiaquine (AS-AQ) | WHO Global Database (2018)[13] | General | Not specified | Overall efficacy: 98% (from 99 studies)[13] |
| Dihydroartemisinin-Piperaquine (DP) | Meta-analysis (2021)[14] | Pediatrics | Day 28 ACPR | 99.6% (from 4 studies)[14] |
| Dihydroartemisinin-Piperaquine (DP) | Meta-analysis (2021)[14] | Pediatrics | Day 42 ACPR | 99.6% (from 3 studies)[14] |
Data presented is based on available clinical trial results and summary reports. Efficacy rates can vary based on geographic location, patient populations, and local resistance patterns.
Experimental Protocols: Evaluating Antimalarial Efficacy
The evaluation of new antimalarial drugs follows a standardized clinical trial protocol designed to rigorously assess safety and efficacy against existing treatments. The primary objective is typically to measure the parasitological and clinical cure rate over a follow-up period sufficient to detect treatment failure due to recrudescence.
Key Experimental Methodology: Therapeutic Efficacy Study
-
Patient Recruitment: Patients presenting with symptoms of uncomplicated P. falciparum malaria are screened. Inclusion criteria typically include fever (≥37.5°C) or history of fever, and microscopic confirmation of P. falciparum parasitemia within a specified density range.
-
Randomization: Eligible patients are randomly assigned to receive either the investigational drug (e.g., Ganaplacide/lumefantrine) or the standard-of-care control (e.g., an ACT like artemether-lumefantrine).[11][12]
-
Treatment Administration: The assigned drug is administered according to the specified regimen (e.g., once daily for 3 days). Dosing is often supervised to ensure compliance.
-
Follow-Up and Monitoring: Patients are followed for a period of 28 or 42 days. Follow-up visits include:
-
Clinical Assessment: Monitoring for symptoms of malaria and any adverse events.
-
Parasitological Assessment: Blood smears are taken at scheduled intervals (e.g., Days 0, 1, 2, 3, 7, 14, 21, 28, 42) and for any recurrent fever to quantify parasite density.
-
-
Endpoint Adjudication (PCR Correction): If parasites reappear during follow-up, a polymerase chain reaction (PCR) analysis is performed on blood samples from Day 0 and the day of failure. This molecular analysis distinguishes between a recrudescence (same parasite strain, indicating treatment failure) and a new infection (different parasite strain), which is not considered a failure of the initial treatment.[11]
-
Data Analysis: The primary outcome is the PCR-corrected Adequate Clinical and Parasitological Response (ACPR), defined as the absence of parasitemia by Day 28/42 without previously meeting criteria for treatment failure.[12]
References
- 1. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 2. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 5. Artemisinin - Wikipedia [en.wikipedia.org]
- 6. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current perspectives on the mechanism of action of artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. New non-artemisinin malaria treatment shows promise for young children amid rising drug resistance | Medicines for Malaria Venture [mmv.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. who.int [who.int]
- 14. Efficacy and safety of artemisinin-based combination therapies for the treatment of uncomplicated malaria in pediatrics: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of PfCARL Mutations in Ganaplacide Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ganaplacide's performance against Plasmodium falciparum strains with and without mutations in the P. falciparum cyclic amine resistance locus (PfCARL). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the resistance mechanism and experimental workflows.
Performance Comparison: Ganaplacide vs. PfCARL Mutant Strains
Mutations in the PfCARL gene have been strongly associated with resistance to the imidazolopiperazine class of antimalarials, which includes Ganaplacide (KAF156).[1][2] In vitro studies have demonstrated that specific mutations in PfCARL can lead to a significant increase in the 50% inhibitory concentration (IC50) of Ganaplacide and its analog, GNF179.
Several studies have shown that parasites exposed to Ganaplacide in vitro develop mutations in PfCARL, among other genes like the acetyl CoA transporter (PfACT) and the UDP-galactose transporter (PfUGT).[3][4] However, mutations in PfCARL alone are sufficient to confer significant resistance.[5][6] For instance, introducing specific mutations into drug-sensitive parasite lines using CRISPR/Cas9 technology has resulted in substantial increases in IC50 values.[6][7]
The level of resistance can vary depending on the specific mutation. For example, the L830V mutation in PfCARL resulted in a 274-fold increase in resistance to GNF179 in sexual stage parasites (gametocytes).[5] Some studies have reported that combinations of mutations within PfCARL can lead to even higher levels of resistance, with IC50 values reaching up to 3.6 µM.[5][6]
Importantly, PfCARL mutations have been shown to confer cross-resistance to other structurally unrelated antimalarial compounds, suggesting that PfCARL is a multidrug resistance gene.[2][5] However, these mutations do not typically confer resistance to commonly used antimalarials that have different mechanisms of action, such as artemisinin, chloroquine, mefloquine, pyrimethamine, and atovaquone.[8]
Recent surveillance of P. falciparum isolates from Uganda has shown that while PfCARL is highly polymorphic in clinical isolates, the specific mutations that have been selected for in laboratory resistance studies are not prevalent.[3][9] The majority of Ugandan isolates remained highly susceptible to Ganaplacide, with a median IC50 of 13.8 nM.[3][9]
Below is a summary of quantitative data from various studies.
Table 1: In Vitro Efficacy of Imidazolopiperazines Against P. falciparum Strains with PfCARL Mutations
| Parasite Strain | PfCARL Mutation | Compound | IC50 (nM) - Wild Type | IC50 (nM) - Mutant | Fold Increase in Resistance | Reference |
| NF54-derived clone | L830V | GNF179 (Stage V gametocytes) | 9 | 2550 | 274 | [5] |
| Dd2 / NF54 | L830V, S1076N/I, V1103L, I1139K | GNF179 | Not specified | >40-fold increase reported | >40 | [8] |
| Ugandan Isolates | Various | Ganaplacide | Median: 13.8 | Up to 31-fold higher in some isolates | Up to 31 | [3][9] |
Experimental Protocols
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
a. Parasite Culture:
-
P. falciparum parasites are cultured in vitro in human erythrocytes (O+) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasitemia is monitored by Giemsa-stained thin blood smears.
b. Drug Preparation:
-
Ganaplacide and other comparator drugs are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the drugs are prepared in culture medium in 96-well plates.
c. Susceptibility Assay:
-
Parasite cultures synchronized at the ring stage with a parasitemia of 0.5-1% are added to the drug-containing 96-well plates.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL) is added to each well.
-
The plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
d. Data Analysis:
-
The fluorescence intensity is proportional to the parasite growth.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Generation of PfCARL Mutant Parasites using CRISPR/Cas9
This protocol outlines the general steps for introducing specific mutations into the PfCARL gene.
a. Plasmid Construction:
-
A guide RNA (gRNA) specific to the target sequence in the PfCARL gene is designed and cloned into a Cas9-expressing plasmid.
-
A repair template plasmid is constructed containing the desired mutation flanked by homologous sequences upstream and downstream of the target site. The repair template may also contain a recodonized shield block to prevent Cas9 from cleaving the repaired sequence.
b. Parasite Transfection:
-
Ring-stage parasites are electroporated with the Cas9 and repair template plasmids.
-
Transfected parasites are cultured under drug pressure to select for those that have successfully integrated the plasmids.
c. Selection and Cloning:
-
Drug-resistant parasites are cloned by limiting dilution to obtain a clonal population.
-
Genomic DNA is extracted from the cloned parasites, and the PfCARL gene is sequenced to confirm the presence of the desired mutation.
Visualizations
Caption: Logical relationship of PfCARL mutation to Ganaplacide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganaplacide: A Comparative Analysis of Cross-Resistance with Antimalarial Agents
A new generation imidazolopiperazine, ganaplacide (formerly KAF156), is showing significant promise in the fight against drug-resistant malaria. This guide provides a comprehensive comparison of ganaplacide's performance against various Plasmodium falciparum strains, including those resistant to current frontline treatments. Detailed experimental protocols and data are presented to support these findings.
Ganaplacide, developed by Novartis in partnership with Medicines for Malaria Venture (MMV), is a novel antimalarial candidate with potent activity against multiple life-cycle stages of Plasmodium parasites.[1][2] Crucially, its mechanism of action appears distinct from that of existing antimalarials, making it a valuable tool against drug-resistant infections. This guide summarizes key studies on ganaplacide's cross-resistance profile with other antimalarials, focusing on its efficacy against artemisinin-resistant strains.
In Vitro Efficacy Against Drug-Resistant P. falciparum
Recent studies have demonstrated that ganaplacide retains potent activity against a panel of P. falciparum strains with well-characterized resistance markers, including artemisinin-resistant strains harboring various pfk13 mutations.[3][4] The activity of ganaplacide does not appear to be compromised by mutations in genes associated with resistance to other common antimalarials, such as pfcrt, pfmdr1, pfmdr2, pfdhps, and pfdhfr, nor by pfmdr1 gene amplification.[3][4]
Comparative IC50 Values of Ganaplacide and Lumefantrine
The following table summarizes the 50% inhibitory concentrations (IC50) of ganaplacide (KAF156) and lumefantrine against various P. falciparum strains, including artemisinin-susceptible and -resistant laboratory strains and clinical isolates.
| P. falciparum Strain | K13 Genotype | Ganaplacide (KAF156) IC50 (nM) [Mean ± SD] | Lumefantrine IC50 (nM) [Mean ± SD] | Reference |
| F32-TEM | Wild Type | 1.7 ± 0.5 | 33 ± 13 | [3] |
| F32-ART | M476I | 1.6 ± 0.9 | 34 ± 0 | [3] |
| SMT010 | Wild Type | 1.9 ± 0.5 | 31 ± 10 | [3] |
| SMT010 P413A | P413A | 1.6 ± 0.4 | 33 ± 11 | [3] |
| IPC5202 | R561H | 2.0 ± 0.6 | 134 ± 59 | [3] |
| IPC8461 | C580Y | 2.6 ± 0.6 | 287 ± 162 | [3] |
| IPC8262 | C580Y | 2.5 ± 0.7 | 111 ± 57 | [3] |
| IPC6610 | R539T | 1.8 ± 0.2 | 55 ± 28 | [3] |
Activity Against Asexual and Sexual Parasite Stages
Ganaplacide demonstrates potent activity not only against the asexual blood stages of the parasite but also against mature gametocytes, the sexual stages responsible for transmission to mosquitoes. In a study assessing its activity against artemisinin-resistant P. falciparum isolates, ganaplacide showed the following mean IC50 values:
| Parasite Stage | Ganaplacide IC50 (nM) [Mean ± SD] | Reference |
| Asexual Stages | 5.6 ± 1.2 | [2] |
| Male Gametocytes | 6.9 ± 3.8 | [2] |
| Female Gametocytes | 47.5 ± 54.7 | [2] |
These data highlight ganaplacide's dual potential to both treat malaria and block its transmission.
Mechanism of Action and Resistance
While the precise molecular target of ganaplacide is still under investigation, it is known to affect protein folding and trafficking in the endoplasmic reticulum.[3] Resistance to ganaplacide in laboratory-selected parasite lines has been associated with mutations in three specific genes: P. falciparum cyclic amine resistance locus (pfcarl), UDP-galactose transporter (pfugt), and acetyl-CoA transporter (pfact).[3][5] However, a study of Ugandan field isolates found that while pfcarl was highly polymorphic, the mutations commonly found in these wild parasites were not associated with decreased susceptibility to ganaplacide.[6] This suggests that the resistance mechanisms observed in the laboratory may not be readily selected in the field.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SYBR Green I-Based Drug Susceptibility Assay
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring parasite DNA content.[1][7]
Materials:
-
96-well microtiter plates
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Antimalarial drug solutions
-
Lysis buffer (containing saponin and Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the antimalarial drugs in culture medium and add to the 96-well plates.
-
Add synchronized ring-stage parasite cultures (at a specific parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding lysis buffer.
-
Add SYBR Green I stain to each well and incubate in the dark.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
P. falciparum Dual Gamete Formation Assay (PfDGFA)
This assay assesses the functional viability of both male and female mature stage V gametocytes by measuring their ability to form gametes.[8][9]
Materials:
-
Mature stage V P. falciparum gametocyte cultures
-
Antimalarial drug solutions
-
Gametocyte activation solution (e.g., RPMI 1640, pH 8.0, containing xanthurenic acid)
-
Antibodies for immunofluorescence (e.g., anti-Pfs25 for female gametes)
-
Fluorescence microscope
Procedure:
-
Incubate mature gametocyte cultures with the test compounds for a specified period (e.g., 24-48 hours).
-
Initiate gametogenesis by adding the gametocyte activation solution.
-
For male gamete formation (exflagellation): After a short incubation (e.g., 15 minutes), observe and count the number of exflagellation centers (motile male gametes) under a microscope.
-
For female gamete formation: After a longer incubation (e.g., 24 hours) to allow for the expression of surface markers, fix the cells and use immunofluorescence with an antibody against a female gamete-specific protein (e.g., Pfs25) to quantify the number of female gametes.
-
Determine the inhibitory effect of the compounds on both male and female gamete formation compared to untreated controls.
Conclusions
The available data strongly indicate that ganaplacide is a promising new antimalarial agent with a low potential for cross-resistance with existing drugs, including artemisinins. Its potent activity against both the asexual and sexual stages of artemisinin-resistant P. falciparum makes it a valuable candidate for future combination therapies aimed at both treating and preventing the spread of malaria. Further clinical evaluation, particularly of the ganaplacide-lumefantrine combination, is crucial to confirm these in vitro findings and establish its role in the global effort to combat malaria.
References
- 1. iddo.org [iddo.org]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ganaplacide and Lumefantrine: A Synergistic Combination Against Plasmodium falciparum
A New Frontier in Antimalarial Therapy: The Power of Combined Action
The emergence and spread of drug-resistant Plasmodium falciparum necessitate the development of novel antimalarial therapies. The combination of ganaplacide and lumefantrine represents a promising next-generation treatment, demonstrating significant efficacy against both drug-sensitive and artemisinin-resistant strains of the malaria parasite. This guide provides a comprehensive comparison of their individual and combined activities, supported by available experimental data, for researchers, scientists, and drug development professionals.
The rationale for combining ganaplacide and lumefantrine lies in their distinct and complementary mechanisms of action. Ganaplacide, a novel imidazolopiperazine, offers a new mode of killing the parasite, while lumefantrine, an established antimalarial, continues to be a reliable partner drug. This dual-pronged attack is designed to enhance efficacy, overcome existing resistance mechanisms, and reduce the likelihood of new resistance developing.
Comparative In Vitro Efficacy
While comprehensive isobologram analyses providing a quantitative Combination Index (CI) for ganaplacide and lumefantrine are not yet widely available in the public domain, in vitro studies have demonstrated the potent individual activity of both compounds against various P. falciparum strains. The data strongly supports the rationale for their combination, particularly in the context of artemisinin resistance.
Recent studies have evaluated the 50% inhibitory concentrations (IC50) of ganaplacide (also known as KAF156) and lumefantrine against a panel of artemisinin-susceptible and -resistant P. falciparum lines. The results highlight that the efficacy of ganaplacide is not compromised by mutations conferring resistance to artemisinin.[1][2]
| Drug | P. falciparum Strain | Genotype | Mean IC50 (nM) |
| Ganaplacide (KAF156) | F32-TEM | Artemisinin-Susceptible | 11.2 |
| F32-ART | Artemisinin-Resistant (K13 M476I) | 12.3 | |
| 3D7 ctrl | Artemisinin-Susceptible | 11.4 | |
| 3D7 R561H | Artemisinin-Resistant (K13 R561H) | 10.9 | |
| SMT010 | Artemisinin-Susceptible | 11.1 | |
| SMT010 P413A | Artemisinin-Resistant (K13 P413A) | 11.4 | |
| IPC6610 | Artemisinin-Resistant (K13 C580Y) | 11.9 | |
| IPC8262 | Artemisinin-Resistant (K13 R539T) | 11.5 | |
| IPC8461 | Artemisinin-Resistant (K13 C580Y) | 11.2 | |
| Lumefantrine | F32-TEM | Artemisinin-Susceptible | 43.0 |
| F32-ART | Artemisinin-Resistant (K13 M476I) | 48.0 | |
| 3D7 ctrl | Artemisinin-Susceptible | 20.0 | |
| 3D7 R561H | Artemisinin-Resistant (K13 R561H) | 26.0 | |
| SMT010 | Artemisinin-Susceptible | 14.0 | |
| SMT010 P413A | Artemisinin-Resistant (K13 P413A) | 15.0 | |
| IPC6610 | Artemisinin-Resistant (K13 C580Y) | 89.0 | |
| IPC8262 | Artemisinin-Resistant (K13 R539T) | 30.0 | |
| IPC8461 | Artemisinin-Resistant (K13 C580Y) | 27.0 |
Table 1: In Vitro Activity of Ganaplacide and Lumefantrine Against Various P. falciparum Strains. Data extracted from Manaranche et al., Journal of Antimicrobial Chemotherapy, 2024.[1]
Evidence of Synergy from Quiescent-Stage Survival Assays (QSA)
A key challenge in treating artemisinin-resistant malaria is the ability of parasites to enter a quiescent, or dormant, state upon drug exposure, leading to delayed clearance. The Quiescent-Stage Survival Assay (QSA) is specifically designed to evaluate a drug's ability to kill these dormant parasites.
In a recent study, the combination of ganaplacide and lumefantrine was tested in a QSA against artemisinin-resistant P. falciparum strains. The results demonstrated that the combination was highly effective at preventing the recrudescence of these quiescent parasites, a strong indicator of a synergistic interaction that overcomes this resistance mechanism.[1][2] While not a direct measure of synergy like a CI value, this functional assay provides compelling evidence of the combination's enhanced efficacy.
Mechanisms of Action: A Dual Assault on the Parasite
The synergistic potential of ganaplacide and lumefantrine stems from their targeting of distinct and essential parasite pathways.
Lumefantrine: Disrupting Heme Detoxification
Lumefantrine is a well-characterized antimalarial that acts within the parasite's digestive vacuole. During its lifecycle in red blood cells, P. falciparum digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Lumefantrine is thought to interfere with this polymerization process, leading to the accumulation of toxic heme, which in turn causes oxidative stress and damage to parasite membranes and other vital components, ultimately leading to cell death.[3]
Ganaplacide: A Novel Mechanism Targeting Protein Trafficking
Ganaplacide represents a new class of antimalarials, the imidazolopiperazines, with a novel mechanism of action. While its precise molecular target is still under investigation, evidence suggests that ganaplacide disrupts the parasite's intracellular secretory pathway. This pathway is crucial for the transport of proteins to various destinations within the parasite and to the surface of the infected red blood cell. By inhibiting protein trafficking, ganaplacide is believed to block the establishment of new permeation pathways and cause expansion of the endoplasmic reticulum, ultimately halting parasite development.[4] Resistance to ganaplacide has been associated with mutations in genes such as the P. falciparum cyclic amine resistance locus (PfCARL), UDP-galactose transporter (PfUGT), and acetyl-CoA transporter (PfACT).[4]
Caption: Proposed mechanisms of action for ganaplacide and lumefantrine against P. falciparum.
Experimental Protocols
The following protocols are representative of the methods used to assess the in vitro activity of antimalarial compounds.
Standard Chemosensitivity Assay (SYBR Green I-based)
This assay is widely used to determine the IC50 of antimalarial drugs.
Caption: Workflow for the SYBR Green I-based in vitro chemosensitivity assay.
-
P. falciparum Culture: Parasites are cultured in vitro in human erythrocytes and synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: Test compounds (ganaplacide, lumefantrine, and the combination) are serially diluted in culture medium in 96-well microtiter plates.
-
Incubation: Synchronized parasite cultures (e.g., at 1% parasitemia and 2% hematocrit) are added to the drug-containing plates and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. This lyses the red blood cells and parasites, releasing the parasite DNA.
-
Fluorescence Measurement: After a brief incubation in the dark, the fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA, and thus, to parasite growth.
-
Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated.
Quiescent-Stage Survival Assay (QSA)
This assay specifically assesses the activity of drugs against artemisinin-induced quiescent parasites.
Caption: Workflow for the Quiescent-Stage Survival Assay (QSA).
-
Induction of Quiescence: Synchronized ring-stage artemisinin-resistant parasites are exposed to a high concentration of dihydroartemisinin (DHA) for a short period (e.g., 6 hours) to induce a quiescent state.
-
Drug Exposure: The DHA is washed out, and the quiescent parasites are then exposed to the test compounds (ganaplacide, lumefantrine, or the combination) for 48 hours.
-
Drug Washout and Monitoring: The test drugs are removed, and the parasites are cultured in drug-free medium for up to 30 days.
-
Recrudescence Monitoring: Parasite regrowth (recrudescence) is monitored regularly by microscopy (e.g., Giemsa-stained blood smears).
-
Data Analysis: The time to recrudescence is recorded, and the efficacy of the drugs in preventing or delaying regrowth is analyzed, often using Kaplan-Meier survival curves. A significant delay or complete prevention of recrudescence indicates activity against the quiescent parasites.[1]
Conclusion and Future Directions
The combination of ganaplacide and lumefantrine holds considerable promise as a new artemisinin-based combination therapy (ACT) alternative. The available in vitro data, particularly from quiescent-stage survival assays, strongly suggest a synergistic interaction that is effective against artemisinin-resistant P. falciparum. The distinct mechanisms of action of the two compounds provide a robust barrier to the development of resistance.
Further studies are warranted to quantify the synergistic interaction using classical isobologram analysis and to fully elucidate the molecular target of ganaplacide. Clinical trials are ongoing to confirm the efficacy and safety of this combination in diverse patient populations. The continued development of the ganaplacide-lumefantrine combination is a critical step forward in the global effort to combat malaria.
References
- 1. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial | Medicines for Malaria Venture [mmv.org]
- 4. media.malariaworld.org [media.malariaworld.org]
Ganaplacide Shows Potent Activity Against Artemisinin-Resistant Malaria Parasites
A new generation of antimalarial treatment, ganaplacide, demonstrates significant efficacy against Plasmodium falciparum strains resistant to current frontline artemisinin-based therapies. Combined with a new formulation of lumefantrine, this non-artemisinin combination therapy presents a promising alternative in the global effort to combat drug-resistant malaria.
The emergence and spread of artemisinin-resistant P. falciparum in various parts of the world pose a significant threat to malaria control and elimination efforts. In response, the development of new antimalarials with novel mechanisms of action is a critical global health priority. Ganaplacide (formerly KAF156), an imidazolopiperazine, is a frontrunner in this new wave of therapeutics. This guide provides a comparative analysis of the efficacy of ganaplacide against artemisinin-resistant parasite strains, with other available treatments, supported by experimental data.
In Vitro Efficacy: Ganaplacide vs. Comparators
Ganaplacide has demonstrated potent activity against a wide range of P. falciparum strains, including those carrying mutations in the pfk13 gene, a key marker of artemisinin resistance.[1][2][3][4] In vitro studies consistently show that ganaplacide maintains its low nanomolar potency against both artemisinin-sensitive and artemisinin-resistant parasites.
| Drug/Combination | Parasite Strain(s) | Key Resistance Marker(s) | Mean IC₅₀ (nM) ± SD | Reference(s) |
| Ganaplacide | Art-R Isolates | K13 C580Y, G449A, R539T | 5.6 ± 1.2 | [1][4][5][6] |
| Art-R Isolates | K13 C580Y, G449A, R539T | 5.5 ± 1.1 | [2][3] | |
| Artesunate | Art-R Isolates | K13 C580Y, G449A, R539T | 317.7 ± 197.7 (male gametocytes) | [1] |
| Art-R Isolates | K13 C580Y, G449A, R539T | 493.0 ± 240.2 (female gametocytes) | [1] | |
| Lumefantrine | Ugandan Isolates | pfmdr1 N86 | ~3-fold increase vs sensitive | [7] |
| FCR3 (CQ-R) | - | 3.7 | [8][9] |
Table 1: Comparative In Vitro Efficacy (IC₅₀) of Antimalarials Against P. falciparum
Clinical Efficacy: A New Paradigm in Malaria Treatment
Clinical trials have further substantiated the in vitro findings, demonstrating the high efficacy and safety of a once-daily ganaplacide/lumefantrine combination. This novel regimen has been compared against the current standard of care, artemether-lumefantrine (AL), a widely used Artemisinin-based Combination Therapy (ACT).
| Treatment Regimen | Study Population | Key Efficacy Endpoint | Result | Reference(s) |
| Ganaplacide (400mg) + Lumefantrine-SDF (960mg) once daily for 3 days | Adults & Children with uncomplicated P. falciparum malaria | Day 29 PCR-corrected Adequate Clinical and Parasitological Response (ACPR) | 98% (adults/adolescents) | [10] |
| 95% (children) | [10] | |||
| Median Parasite Clearance Time | 30 hours | [11] | ||
| Artemether-Lumefantrine (Standard 6-dose regimen) | Adults & Children with uncomplicated P. falciparum malaria | Day 28/42 PCR-corrected ACPR | 97.3% - 100% | [11][12] |
| Median Parasite Clearance Time | 30 hours | [11] | ||
| Triple Artemisinin Combination Therapies (TACTs) | ||||
| Artemether-lumefantrine + Amodiaquine | Patients with uncomplicated P. falciparum malaria | Day 42 PCR-corrected ACPR | 98% | [13] |
| Dihydroartemisinin-piperaquine + Mefloquine | Patients with uncomplicated P. falciparum malaria | Day 42 PCR-corrected ACPR | 91-96% | [13] |
Table 2: Comparative Clinical Efficacy of Ganaplacide Combination Therapy and Alternatives
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-based Assay
The in vitro efficacy of antimalarial compounds is commonly assessed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of malaria parasites in red blood cells by quantifying the amount of parasite DNA.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of an antimalarial drug against P. falciparum in vitro.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
Human red blood cells (O+)
-
96-well microtiter plates (pre-dosed with serial dilutions of the test compounds)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Preparation: P. falciparum parasites are cultured in human red blood cells and synchronized to the ring stage of development. The parasitemia is adjusted to a starting concentration (e.g., 0.5-1%).
-
Drug Plate Inoculation: The parasite culture is added to 96-well plates pre-dosed with a range of concentrations of the test drug. Control wells with no drug are included.
-
Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C to allow for parasite growth.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The lysis buffer disrupts the red blood cells and the parasites, releasing the parasite DNA, which is then stained by the SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to the number of viable parasites.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is calculated using a non-linear regression model. The IC₅₀ represents the concentration of the drug that inhibits 50% of parasite growth compared to the drug-free control.
Mechanisms of Action and Resistance
Ganaplacide's Novel Mechanism of Action
Ganaplacide acts on a novel target within the parasite, disrupting the intracellular secretory pathway.[14][15] This mechanism is distinct from that of artemisinins and other existing antimalarials. Evidence suggests that ganaplacide may target proteins involved in protein trafficking and the establishment of new permeation pathways in the infected red blood cell, leading to an expansion of the parasite's endoplasmic reticulum.[14][15] A potential target that contributes to this mechanism is the dynamin-like protein PfSEY1, which is involved in maintaining the structure of the endoplasmic reticulum.[16]
Caption: Proposed mechanism of action for ganaplacide targeting the parasite's secretory pathway.
Artemisinin Action and the Role of PfKelch13 in Resistance
Artemisinins are activated by heme, a breakdown product of hemoglobin digestion by the parasite. This activation generates reactive oxygen species that damage parasite proteins and lead to its death. Resistance to artemisinins is primarily associated with mutations in the P. falciparum Kelch13 (PfK13) protein. Mutant PfK13 is thought to reduce the parasite's susceptibility to artemisinin-induced damage by altering the cellular stress response. One proposed mechanism is that mutant PfK13 dysregulates the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, leading to enhanced parasite survival under drug pressure.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. — MORU Tropical Health Network [tropmedres.ac]
- 6. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial | Medicines for Malaria Venture [mmv.org]
- 9. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of three artemisinin combination therapies for the treatmentof uncomplicated Plasmodium falciparum malaria in the Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 13. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in Plasmodium falciparum Kelch13 (PfK13) dysregulates PI3K/AKT signalling pathway in artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: Ganaplacide and Tafenoquine in Malaria Treatment and Prevention
A detailed analysis for researchers, scientists, and drug development professionals.
In the ongoing battle against malaria, a parasitic disease posing a significant global health threat, the development of novel therapeutics remains a critical priority. This guide provides a comprehensive head-to-head comparison of two notable antimalarial drugs: Ganaplacide, a novel compound in late-stage clinical development, and Tafenoquine, a more established agent approved for specific indications. This objective analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their respective mechanisms, efficacy, and safety profiles.
Mechanism of Action
The two compounds combat the Plasmodium parasite through distinct molecular pathways.
Ganaplacide , an imidazolopiperazine derivative, exhibits a novel mechanism of action. While the precise target is not yet fully determined, recent data suggest it affects the parasite's internal protein secretory pathway.[1] Its activity is associated with mutations in three P. falciparum genes: CARL (cyclic amine resistance locus), UDP-galactose, and Acetyl-CoA transporters.[1] Ganaplacide is often co-administered with lumefantrine, which works by inhibiting the detoxification of toxic heme into hemozoin within the parasite.[2] This synergistic action disrupts the parasite's energy production and leads to the accumulation of toxic substances, enhancing overall efficacy and potentially mitigating the development of drug resistance.[2]
Tafenoquine , an 8-aminoquinoline and a synthetic analog of primaquine, is active against both the liver stages (including the dormant hypnozoite stage of P. vivax) and the blood stages of the parasite.[3][4] Its exact molecular target is unknown, but its mechanism is thought to involve the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and cellular damage.[5] Tafenoquine also disrupts the parasite's mitochondrial function by interfering with the electron transport chain and ATP production.[5] Furthermore, it can form adducts with cellular macromolecules, further disrupting essential parasitic functions.[5]
Clinical Efficacy
Direct head-to-head clinical trials comparing Ganaplacide and Tafenoquine have not been conducted, as they are being developed for different primary indications. Ganaplacide, in combination with lumefantrine, is primarily being investigated for the treatment of uncomplicated P. falciparum and P. vivax malaria, including artemisinin-resistant strains.[6][7] Tafenoquine is approved for the radical cure (prevention of relapse) of P. vivax malaria and for malaria prophylaxis.[8][9]
Ganaplacide Efficacy Data
| Clinical Trial Phase | Indication | Comparator | Key Efficacy Endpoint & Results | Citation(s) |
| Phase 2b | Uncomplicated P. falciparum malaria in adults and adolescents | Artemether-lumefantrine | PCR-corrected adequate clinical and parasitological response (ACPR) at Day 29: Ganaplacide (400 mg) + lumefantrine-SDF (960 mg) for 3 days showed a 98% success rate (95% CI 88-100), comparable to the control. | [10][11] |
| Phase 2b (Part B) | Uncomplicated P. falciparum malaria in children (<12 years) | Artemether-lumefantrine | PCR-corrected ACPR at Day 29: The 3-day regimen of Ganaplacide + lumefantrine-SDF met the primary endpoint with a 95% success rate (95% CI 83-99), similar to the control's 96% (95% CI 77-100). | [10][11][12] |
| Phase 2 (KALUMI) | Uncomplicated malaria in children (6 months to 12 years) | Artemether-lumefantrine | Adequate clinical and parasitological rate on Day 29 was 99%, demonstrating non-inferiority to the comparator. | [13][14] |
Tafenoquine Efficacy Data
| Clinical Trial Phase | Indication | Comparator | Key Efficacy Endpoint & Results | Citation(s) |
| Phase 3 (DETECTIVE) | Radical cure of P. vivax malaria | Placebo, Primaquine | Relapse-free rate over 6 months: Tafenoquine (300mg single dose) showed a 62.4% relapse-free rate compared to 27.7% for placebo. Primaquine (15mg for 14 days) had a 69.6% relapse-free rate. | [15] |
| Phase 2b | Radical cure of P. vivax malaria | Chloroquine alone, Chloroquine + Primaquine | Relapse-free efficacy at 6 months for a single 300mg dose of Tafenoquine was 89.2%, and 91.9% for a 600mg dose. | [16] |
| Prophylaxis Study | Prophylaxis of P. vivax and multidrug-resistant P. falciparum malaria | Placebo | Protective efficacy of 97% for all malaria, 96% for P. vivax, and 100% for P. falciparum. | [17] |
Safety and Tolerability
Ganaplacide
In clinical trials, Ganaplacide, in combination with lumefantrine, has been generally well-tolerated.[10][11]
-
Common Adverse Events: The most frequently reported adverse events in adults and adolescents were headache. In children, malaria itself was the most common adverse event reported.[10][11]
-
Serious Adverse Events: No deaths were reported in the Phase 2 trials.[10][11] A Phase 1 study noted some self-limited gastrointestinal and neurological effects.[18] Asymptomatic bradycardia (heart rate below 60 beats per minute) was also observed.[18]
Tafenoquine
Tafenoquine's safety profile is well-characterized, with a key consideration being its potential to cause hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[19][20]
-
G6PD Deficiency: Tafenoquine is contraindicated in patients with G6PD deficiency due to the risk of hemolytic anemia.[20][21] Quantitative G6PD testing is required before administration.[19][21]
-
Common Adverse Events: Common side effects include dizziness, nausea, vomiting, and headache.[8][21][22]
-
Psychiatric Effects: Psychiatric adverse events have been observed, and tafenoquine is contraindicated for prophylaxis in individuals with a history of psychiatric conditions.[19][21][23]
-
Methemoglobinemia: Tafenoquine can cause elevations in methemoglobin levels, which are usually mild.[19][24]
Summary of Safety Profiles
| Feature | Ganaplacide | Tafenoquine |
| Common Adverse Events | Headache, malaria (in children)[10][11] | Dizziness, nausea, vomiting, headache[8][21][22] |
| Serious Adverse Events | Asymptomatic bradycardia[18] | Hemolytic anemia in G6PD deficient individuals, potential psychiatric effects[19][20][21][23] |
| Contraindications | - | G6PD deficiency, pregnancy, breastfeeding an infant with unknown or deficient G6PD status[19][21][23] |
| Required Testing | None specified | Quantitative G6PD testing[19][21] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial data. Below are generalized workflows for typical clinical trials of Ganaplacide and Tafenoquine.
Conclusion
Ganaplacide and Tafenoquine represent important advancements in the armamentarium against malaria, each with a distinct profile and therapeutic niche. Ganaplacide, with its novel mechanism of action and potent activity against P. falciparum, holds promise as a new combination therapy to combat emerging drug resistance. Its development in a once-daily formulation with lumefantrine could also improve patient adherence.
Tafenoquine has already established its role in the prevention of malaria and, crucially, as a single-dose radical cure for P. vivax, addressing the long-standing challenge of poor compliance with the 14-day primaquine regimen. However, its use is contingent on mandatory G6PD testing to mitigate the risk of severe hemolysis.
A direct comparison is challenging due to their different primary indications. The choice between these agents, once Ganaplacide receives regulatory approval, will depend on the specific malaria species, the indication (treatment or prophylaxis), the patient's G6PD status, and the local patterns of drug resistance. Future research, including potential head-to-head studies in overlapping indications and real-world evidence, will further delineate their respective roles in malaria control and elimination efforts.
References
- 1. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 2. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 3. Tafenoquine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 6. Novel ganaplacide/lumefantrine-SDF combination in adults and children with malaria moves to Phase III study - EDCTP [edctp.org]
- 7. Novartis, MMV to advance malaria combination therapy to Phase III trial [clinicaltrialsarena.com]
- 8. Tafenoquine - Wikipedia [en.wikipedia.org]
- 9. Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. novartis.com [novartis.com]
- 13. New non-artemisinin malaria treatment shows promise for young children amid rising drug resistance | Medicines for Malaria Venture [mmv.org]
- 14. scienceforafrica.foundation [scienceforafrica.foundation]
- 15. Two positive phase III studies of tafenoquine for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine | Medicines for Malaria Venture [mmv.org]
- 16. Tafenoquine for Plasmodium vivax malaria: Concerns regarding efficacy & safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of monthly tafenoquine for prophylaxis of Plasmodium vivax and multidrug-resistant P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ganaplacide - Wikipedia [en.wikipedia.org]
- 19. Tafenoquine: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]
- 22. drugs.com [drugs.com]
- 23. Tafenoquine: a toxicity overview | PVIVAX [vivaxmalaria.org]
- 24. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of tafenoquine monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]
Validating the Multi-Stage Efficacy of Ganaplacide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium strains necessitates the development of novel antimalarials with multi-stage activity, capable of targeting the parasite at various points in its lifecycle. Ganaplacide hydrochloride (formerly KAF156), a novel imidazolopiperazine derivative, has emerged as a promising candidate. This guide provides an objective comparison of Ganaplacide's performance against the current standard of care, artemether-lumefantrine, and another key multi-stage agent, tafenoquine, supported by experimental data to validate its multi-stage activity.
Comparative Efficacy at Different Lifecycle Stages
Ganaplacide exhibits a broad spectrum of activity against the malaria parasite, targeting the asexual blood stages responsible for clinical symptoms, the liver stages crucial for establishing infection, and the gametocytes that mediate transmission to mosquitoes.[1] This multi-stage efficacy is a significant advantage in the fight against malaria, offering the potential for not only treatment but also prevention and transmission blockade.
Table 1: Comparative In Vitro Activity Against Asexual Blood Stages (P. falciparum)
| Compound | Mean IC50 (nM) | Key Mechanism |
| Ganaplacide | 5.6 ± 1.2[2] | Disruption of protein secretory pathway, Endoplasmic Reticulum (ER) stress[3][4] |
| Artemether | ~1-10 (as part of ACT) | Heme-activated generation of reactive oxygen species (ROS)[5][6] |
| Lumefantrine | ~5-20 (as part of ACT) | Inhibition of hemozoin formation[7][8][9] |
| Tafenoquine | 436 (range 59-1470)[10] | Generation of reactive oxygen species (ROS), mitochondrial dysfunction[11][12] |
Table 2: Activity Against Liver and Transmission Stages
| Compound | Liver Stage Activity | Transmission-Blocking Activity |
| Ganaplacide | Active (Inhibits liver-stage parasite development)[1][2] | Active (Inhibits male and female gametocyte formation)[2] |
| Artemether-Lumefantrine | Limited activity against hypnozoites | Active (Reduces gametocyte carriage) |
| Tafenoquine | Highly Active (Kills dormant hypnozoites of P. vivax)[13][14] | Active (Reduces transmission to mosquitoes)[10] |
Table 3: Clinical Efficacy in Uncomplicated P. falciparum Malaria (Phase 2 Trial Data)
| Treatment Regimen (3 days) | PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28/29 |
| Ganaplacide (400 mg) + Lumefantrine-SDF (960 mg) | 95% (95% CI 83–99) in pediatric patients[15] |
| Artemether-Lumefantrine (Standard Dose) | 96% (95% CI 77–100) in pediatric patients[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used to determine the multi-stage activity of antimalarial compounds.
Asexual Blood Stage Activity Assay (SYBR Green I-based)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that binds to DNA.
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage.
-
Drug Dilution: A serial dilution of the test compound is prepared in a 96-well plate.
-
Incubation: Synchronized parasites are added to the wells and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is read using a fluorescence plate reader, and the IC50 values are calculated.[16][17][18]
In Vitro Liver Stage Inhibition Assay
This assay assesses the ability of a compound to inhibit parasite development in hepatocytes.
-
Hepatocyte Seeding: Primary human hepatocytes or a suitable cell line are seeded in a multi-well plate.
-
Sporozoite Infection: P. falciparum or P. vivax sporozoites are added to the hepatocyte culture.
-
Compound Addition: The test compound is added at various concentrations.
-
Incubation: The infected cells are incubated for several days to allow for liver-stage development.
-
Quantification: Parasite development is quantified using various methods, such as immunofluorescence microscopy or qPCR to measure parasite load.[19][20][21][22][23]
Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)
The SMFA evaluates the ability of a compound to prevent the transmission of parasites from an infected blood meal to mosquitoes.
-
Gametocyte Culture: P. falciparum gametocytes are cultured in vitro.
-
Blood Meal Preparation: The test compound is mixed with the gametocyte culture and human blood.
-
Mosquito Feeding: A cage of female Anopheles mosquitoes is allowed to feed on the blood meal through an artificial membrane.
-
Oocyst Counting: After 7-10 days, the mosquito midguts are dissected, and the number of oocysts (the parasite stage that develops in the mosquito) is counted under a microscope.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the oocyst number in the test group to a control group.[24][25][26][27][28]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for Ganaplacide and its comparators.
Caption: Proposed mechanism of Ganaplacide action.
Caption: Mechanism of Artemether-Lumefantrine.
Caption: Mechanism of Tafenoquine action.
Conclusion
This compound demonstrates potent multi-stage activity against Plasmodium falciparum, with a novel mechanism of action that is effective against asexual blood stages, liver stages, and gametocytes. Its efficacy in early clinical trials is comparable to the current gold standard, artemether-lumefantrine, for treating uncomplicated malaria. The added benefit of liver-stage and transmission-blocking activity positions Ganaplacide as a valuable tool for both malaria treatment and eradication efforts. In comparison, while artemether-lumefantrine is highly effective against blood stages, its liver-stage activity is limited. Tafenoquine excels in eradicating dormant liver-stage hypnozoites of P. vivax but has lower activity against blood stages compared to Ganaplacide and artemether-lumefantrine. The continued development and potential deployment of Ganaplacide, particularly in combination with other antimalarials, holds significant promise for addressing the ongoing challenge of malaria and the growing threat of drug resistance.
References
- 1. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Artemether? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 9. Lumefantrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 12. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver stage treatment | PVIVAX [vivaxmalaria.org]
- 14. Tafenoquine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 17. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]
- 21. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes [bio-protocol.org]
- 23. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data | Parasitology | Cambridge Core [cambridge.org]
- 27. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 28. media.malariaworld.org [media.malariaworld.org]
A Comparative Guide to Ganaplacide Hydrochloride and Other Imidazolopiperazine Analogs as Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium species present a significant threat to global malaria control efforts, necessitating the discovery of novel antimalarial agents with new mechanisms of action. The imidazolopiperazines (IZPs) represent a promising new chemical class of compounds with potent activity against multiple stages of the malaria parasite's life cycle. This guide provides a detailed comparison of the clinical candidate Ganaplacide hydrochloride (also known as KAF156) and its preclinical analogs, supported by experimental data and methodologies.
Introduction to Imidazolopiperazines
Imidazolopiperazines were identified through high-throughput phenotypic screening against Plasmodium falciparum proliferation.[1] This novel scaffold has been the subject of extensive lead optimization to improve potency against drug-resistant parasite strains, as well as to enhance physicochemical and pharmacokinetic properties.[1][2] Ganaplacide (KAF156) has emerged from these efforts as a first-in-class clinical candidate.[3] It demonstrates potent parasiticidal activity against both the asexual and sexual blood stages, as well as the liver stages of the parasite, making it a potential tool for prophylaxis, treatment, and blocking disease transmission.[3][4]
Mechanism of Action and Resistance
While the precise molecular target of imidazolopiperazines remains to be definitively identified, evidence suggests they disrupt the parasite's intracellular secretory pathway.[5][6] Studies with analogs like GNF179 show that these compounds inhibit protein trafficking and cause expansion of the endoplasmic reticulum (ER).[5][7]
Resistance to imidazolopiperazines is not associated with known resistance markers for other antimalarials. Instead, it is conferred by mutations in several novel genes, primarily the P. falciparum cyclic amine resistance locus (PfCARL), and two transporters localized to the ER: an acetyl-CoA transporter (PfACT) and a UDP-galactose transporter (PfUGT).[6][8][9][10] The involvement of these proteins in resistance strongly supports the hypothesis that the ER and its associated functions are the primary targets of this drug class.
Comparative Performance Data
In Vitro Antiplasmodial Activity
Ganaplacide and its analogs exhibit potent, single-digit nanomolar activity against both drug-sensitive and multidrug-resistant P. falciparum strains. Optimization of the imidazolopiperazine scaffold, such as the introduction of dimethyl substitutions on the piperazine core, has led to second-generation analogs with improved potency.[11][12]
| Compound | P. falciparum Strain | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| Ganaplacide (KAF156) | Drug-Sensitive | 6 - 17.4 | [3][13] |
| Drug-Resistant | 6 - 17.4 | [3][13] | |
| GNF179 | 3D7 (Sensitive) | 6 | [4] |
| Optimized Analog (22) | W2 (Resistant) | ~10 | [11] (Implied from 10-fold improvement) |
| Lead Compound (11) | W2 (Resistant) | 20 | [2] |
In Vivo Efficacy in Mouse Models
In vivo studies are critical for evaluating the therapeutic potential of antimalarial candidates. Imidazolopiperazines have demonstrated significant efficacy in reducing parasitemia and prolonging survival in mouse models of malaria.
| Compound | Mouse Model | Dosing Regimen (Oral) | Parasitemia Reduction | Outcome | Reference(s) |
| Ganaplacide (KAF156) | Causal Prophylaxis | 10 mg/kg (single dose) | N/A | Fully protective | [3] |
| Lead Analog | P. berghei | 100 mg/kg (single dose) | 99.4% | Prolonged survival by an average of 17 days | [2] |
| Optimized Analogs (22, 24, 29) | P. berghei | 30 mg/kg (single dose) | >99% | Modest survival of ≥15 days | [11] |
Experimental Protocols
In Vitro Antiplasmodial Proliferation Assay
The in vitro activity of imidazolopiperazine compounds is typically assessed using a standardized parasite proliferation assay.
-
Parasite Culture : Asexual blood stages of P. falciparum (e.g., 3D7 or W2 strains) are maintained in continuous culture with human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation : Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Execution : Synchronized ring-stage parasites are incubated in 96- or 384-well plates with the serially diluted compounds for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Quantification of Parasite Growth : Parasite proliferation is quantified by measuring the fluorescence of a DNA-intercalating dye, such as SYBR Green I. Fluorescence is read on a microplate reader.
-
Data Analysis : The 50% inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vivo Efficacy (P. berghei Mouse Model)
The standard 4-day suppressive test in a P. berghei-infected mouse model is commonly used to evaluate in vivo efficacy.
-
Infection : Mice (e.g., female Swiss Webster) are inoculated intravenously or intraperitoneally with P. berghei-infected erythrocytes.
-
Compound Administration : Test compounds are formulated in a suitable vehicle (e.g., 0.5% hydroxyethylcellulose, 0.5% Tween 80) and administered orally once daily for 4 consecutive days, starting 2-4 hours post-infection.
-
Monitoring : On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination.
-
Data Analysis : The average percent suppression of parasitemia is calculated for each dose group relative to the vehicle-treated control group. The dose required to suppress parasitemia by 90% (ED₉₀) is often determined. Animal survival may also be monitored daily.
Clinical Advancement of Ganaplacide
Ganaplacide (KAF156) is currently in clinical development, often in combination with a partner drug like lumefantrine.[14][15] A Phase 2b study in children with uncomplicated malaria met its primary objective, demonstrating that a once-daily regimen of ganaplacide/lumefantrine was effective and well-tolerated.[15] These positive results have supported the advancement of the combination into Phase 3 trials, which will compare its efficacy against the current gold-standard artemisinin-based combination therapy (ACT), artemether-lumefantrine.[16] The development of a novel, non-artemisinin combination therapy is a critical goal for overcoming the growing threat of artemisinin resistance.
Conclusion
The imidazolopiperazine class, spearheaded by the clinical candidate Ganaplacide (KAF156), offers a novel mechanism of action with potent activity against drug-resistant malaria parasites and across multiple life cycle stages. Preclinical data for Ganaplacide and its analogs demonstrate significant promise, which has been further supported by positive clinical trial results. The continued development of Ganaplacide in combination with lumefantrine provides a much-needed new therapeutic option in the global fight against malaria. Further research into the structure-activity relationships of the imidazolopiperazine scaffold may yet yield additional candidates with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. Ganaplacide - Wikipedia [en.wikipedia.org]
- 9. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-galactose and Acetyl-CoA transporters as Plasmodium multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glpbio.com [glpbio.com]
- 14. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. novartis.com [novartis.com]
- 16. Novartis, MMV to advance malaria combination therapy to Phase III trial [clinicaltrialsarena.com]
Lack of Cross-Resistance with Chloroquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum have significantly challenged malaria control efforts worldwide. Understanding the cross-resistance profiles of antimalarial compounds is paramount for the development of new therapeutic strategies and for preserving the efficacy of existing drugs. This guide provides a comparative analysis of the cross-resistance patterns observed between chloroquine and other antimalarial agents, supported by experimental data.
The primary mechanism of chloroquine resistance is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[1][2][3][4] These mutations enable the transporter to efflux chloroquine from its site of action, the digestive vacuole, thereby reducing its accumulation and therapeutic effect.[1][2]
Comparative Analysis of In Vitro Susceptibility
The following tables summarize the 50% inhibitory concentration (IC50) values of various antimalarial drugs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. These data, derived from in vitro studies, illustrate the varying degrees of cross-resistance.
| Drug | Strain (CQ-sensitive) | IC50 (nM) | Strain (CQ-resistant) | IC50 (nM) | Fold Resistance | Reference |
| Chloroquine | FCC1 | 3.2 | FCR1 | 320 | 100 | [5] |
| Chloroquine | 3D7 | - | K1 | >100 | - | [6] |
| Amodiaquine | - | - | - | - | Minimal | [5] |
| Mefloquine | - | - | - | - | No significant variation | [5] |
| SN-6911 (3-methylchloroquine) | - | - | - | - | No significant variation | [5] |
| AQ-13 | 3D7 (AQ-S) | 20.9 | 7G8 (AQ-R) | 44.3 | 2.1 | [7] |
| Desethylamodiaquine (dAQ) | - | 20-190 | - | - | Strong correlation with AQ-13 | [7] |
Table 1: Comparative in vitro activity of selected antimalarials against chloroquine-sensitive and -resistant P. falciparum strains.
| Drug | P. falciparum Strain | IC50 (nM) |
| DAQ | 3D7 (CQ-sensitive) | 46 ± 4 |
| DAQ | K1 (CQ-resistant) | 405 ± 32 |
| Chloroquine | 3D7 (CQ-sensitive) | - |
| Chloroquine | K1 (CQ-resistant) | >10000 |
Table 2: In vitro activity of a chloroquine analog (DAQ) against sensitive and resistant P. falciparum. [6]
Experimental Protocols
A key method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs is the [3H]-hypoxanthine uptake inhibition assay. This method measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which is an indicator of parasite growth and replication.[1]
[3H]-Hypoxanthine Uptake Inhibition Assay Protocol
Objective: To determine the IC50 of a test compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with appropriate supplements)
-
[3H]-hypoxanthine
-
96-well microtiter plates pre-dosed with serial dilutions of the test compound
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture Preparation: Asynchronous P. falciparum cultures are synchronized, typically to the ring stage. The parasitemia is adjusted to a starting concentration of 0.5% at a 2% hematocrit.
-
Drug Plate Inoculation: 200 µL of the prepared parasite culture is added to each well of the 96-well plate containing the serially diluted test compounds. Control wells (drug-free) are also included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified chamber with the specialized gas mixture.[8]
-
Radiolabeling: After the initial incubation, 0.5 µCi of [3H]-hypoxanthine is added to each well.
-
Second Incubation: The plates are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel by the parasites.[8]
-
Cell Harvesting: The contents of each well are harvested onto glass fiber filters using a cell harvester. The cells are washed to remove unincorporated [3H]-hypoxanthine.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. iddo.org [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Ganaplacide Demonstrates Potent and Broad-Spectrum Activity Against Multiple Human Malaria Parasites
A comprehensive evaluation of the novel antimalarial candidate, ganaplacide (KAF156), reveals its potent in vitro activity against a range of Plasmodium species, including the deadliest, P. falciparum, as well as P. vivax, P. ovale, and P. malariae. Developed by Novartis, ganaplacide, an imidazolopiperazine derivative, is emerging as a promising next-generation antimalarial, exhibiting a novel mechanism of action that targets the parasite's protein secretory pathway. This guide provides a detailed comparison of ganaplacide's efficacy with other antimalarial agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Ganaplacide has shown potent activity against both the asexual blood stages and the transmission stages (gametocytes) of P. falciparum, including artemisinin-resistant strains.[1] Its unique mechanism of action, which is distinct from currently available antimalarials, makes it a valuable candidate for combination therapies aimed at combating drug resistance.
Comparative In Vitro Activity of Ganaplacide
The in vitro efficacy of ganaplacide has been evaluated against various Plasmodium species and compared with other antimalarial drugs. The 50% inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the tables below.
| Drug | P. falciparum (Asexual Stage) IC50 (nM) | P. falciparum (Male Gametocyte) IC50 (nM) | P. falciparum (Female Gametocyte) IC50 (nM) |
| Ganaplacide | 5.6 (± 1.2)[1] / 13.8 (median)[2][3] / 15.76 (median)[4] | 6.9 (± 3.8)[1] | 47.5 (± 54.7)[1] |
| Cipargamin | 2.4 (± 0.7)[1] | 115.6 (± 66.9)[1] | 104.9 (± 84.3)[1] |
| Artesunate | 1.4 (± 0.7)[5] | 317.7 (± 197.7)[1] | 493.0 (± 240.2)[1] |
| Chloroquine | Resistant strains: >100[6] | - | - |
| Artemether | 3.43 (mean)[7] | - | - |
| Piperaquine | 38.9 (geometric mean)[8] | - | - |
| Drug | P. vivax | P. knowlesi | P. malariae | P. ovale |
| Ganaplacide | Active (qualitative)[9] | More potent than against P. falciparum (qualitative)[10] | < 5 nM (EC50, median)[4] | < 5 nM (EC50, median)[4] |
| GNF179 (analogue) | - | - | Potent inhibition (qualitative)[11] | 10.22 nM (IC50, median)[12] |
| Chloroquine | - | - | 14.0 nM (EC50, median, ring stage) / 127.9 nM (EC50, median, trophozoite stage)[12][13] | 7.8 nM (EC50, ring stage) / 23.2 nM (EC50, trophozoite stage)[12][13] |
| Artemether | - | - | - | - |
| Piperaquine | - | - | - | - |
Mechanism of Action: Disrupting the Parasite's Secretory Pathway
Ganaplacide's novel mechanism of action is a key differentiator from existing antimalarials. Evidence suggests that it targets the parasite's intracellular secretory pathway, leading to an expansion of the endoplasmic reticulum (ER) and inhibition of protein trafficking.[8][14][15][16] This disruption of cellular homeostasis is ultimately lethal to the parasite.
A potential target of ganaplacide and its analogues, such as GNF179, has been identified as SEY1, a dynamin-like GTPase.[10] SEY1 is believed to be involved in the fusion of ER membranes, and its inhibition by ganaplacide likely contributes to the observed ER stress and disruption of protein transport.
Mutations in the P. falciparum cyclic amine resistance locus (PfCARL), as well as in an acetyl-CoA transporter and a UDP-galactose transporter, have been shown to confer resistance to ganaplacide, further implicating cellular transport and metabolic pathways in its mode of action.[9]
Caption: Proposed mechanism of action of Ganaplacide.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the antimalarial activity of ganaplacide and other compounds.
In Vitro Asexual Stage Drug Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial drugs against the asexual blood stages of P. falciparum.
Workflow:
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex vivo susceptibility to new antimalarial agents differs among human-infecting Plasmodium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. malariaworld.org [malariaworld.org]
- 9. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GNF-179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Comparative Susceptibility of Plasmodium ovale and Plasmodium falciparum Field Isolates to Reference and Lead Candidate Antimalarial Drugs in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Ganaplacide: A Comparative Analysis of Efficacy Against Field and Laboratory Strains of Plasmodium falciparum
An objective guide for researchers on the performance of the novel antimalarial candidate, Ganaplacide, against diverse parasite populations, supported by experimental data.
Ganaplacide (also known as KAF156) is a novel, potent antimalarial compound from the imidazolopiperazine class, currently in late-stage clinical development in combination with lumefantrine.[1][2] Developed by Novartis with support from Medicines for Malaria Venture, it represents a critical advancement in the fight against malaria, particularly in the face of rising resistance to existing artemisinin-based combination therapies (ACTs).[2][3] Ganaplacide has demonstrated activity against multiple life-cycle stages of the Plasmodium parasite, including liver, asexual blood, and sexual stages, indicating its potential for treatment, prophylaxis, and transmission blocking.[4][5] This guide provides a comparative overview of Ganaplacide's performance against multi-drug resistant laboratory-adapted strains and geographically diverse clinical field isolates of Plasmodium falciparum.
Mechanism of Action and Resistance
The precise molecular target of Ganaplacide remains under investigation.[6] However, studies suggest it disrupts the parasite's intracellular secretory pathway, inhibiting protein trafficking and leading to an expansion of the endoplasmic reticulum.[7][8]
While the direct target is unknown, decreased susceptibility to Ganaplacide in laboratory settings has been linked to polymorphisms in three P. falciparum genes:
-
PfCARL (cyclic amine resistance locus)
-
PfACT (acetyl-CoA transporter)
Notably, these are not believed to be the primary targets of the drug but are rather involved in broader resistance mechanisms.[7]
Performance Comparison: Field Isolates vs. Lab-Adapted Strains
Extensive in vitro and ex vivo studies have been conducted to evaluate Ganaplacide's efficacy. The data reveals that Ganaplacide maintains potent activity across a wide array of parasite lines, with its performance against field isolates largely mirroring that seen in lab-adapted strains.
A major study in Uganda, assessing 750 fresh P. falciparum clinical isolates, found a median 50% inhibitory concentration (IC50) of 13.8 nM .[4] This demonstrates excellent activity and is comparable to the low-nanomolar potency observed against standard laboratory strains (e.g., an IC50 of ~6 nM).[4] While a small fraction of Ugandan isolates (31 out of 750) exhibited higher IC50 values (over 100 nM), genetic analysis did not identify the specific resistance-conferring mutations that have been previously selected for in laboratory settings under drug pressure.[4]
Furthermore, Ganaplacide has shown robust activity against lab strains and field isolates known to be resistant to current frontline drugs, including artemisinin. A study of artemisinin-resistant isolates from Cambodia and Thailand reported a mean IC50 of 5.6 nM for Ganaplacide.[5] Its efficacy is not impaired by mutations in genes like pfk13, pfcrt, and pfmdr1, which are responsible for resistance to artemisinin and other antimalarials.[2][9]
Quantitative Data Summary
The following table summarizes the in vitro activity of Ganaplacide against a selection of P. falciparum lab-adapted strains and clinical field isolates.
| Strain/Isolate Type | Specific Strain/Origin | Key Resistance Markers | Ganaplacide IC50 (nM) | Reference |
| Field Isolates | Ugandan Clinical Isolates (n=750) | Various | 13.8 (Median) | [4] |
| Artemisinin-Resistant Cambodian/Thai Isolates (n=6) | pfk13 C580Y, G449A, R539T | 5.6 (Mean) | [5] | |
| Lab-Adapted Strains | F32-TEM | Artemisinin-Susceptible | 12.0 | [2] |
| F32-ART | Artemisinin-Resistant (pfk13 M476I) | 10.0 | [2] | |
| 3D7 ctrl | Artemisinin-Susceptible | 17.0 | [2] | |
| 3D7 R561H | Artemisinin-Resistant (pfk13 R561H) | 14.0 | [2] | |
| IPC6610 | Artemisinin-Resistant (pfk13 R539T) | 7.2 | [2] | |
| IPC8262 | Artemisinin-Resistant (pfk13 C580Y) | 4.3 | [2] |
Experimental Protocols
The most common method used to determine the IC50 values for Ganaplacide against P. falciparum is the SYBR Green I-based fluorescence assay.[10][11] This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.
72-Hour SYBR Green I Growth Inhibition Assay Protocol:
-
Parasite Culture: Asynchronous or synchronized P. falciparum parasites (lab strains or fresh clinical isolates) are cultured in human erythrocytes (O+ blood) at a specified parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in RPMI-1640 medium supplemented with Albumax or human serum.
-
Drug Plate Preparation: Ganaplacide is serially diluted to various concentrations and dispensed into 96-well microtiter plates. Control wells containing no drug (100% growth) and drug-free, parasite-free erythrocytes (0% growth) are included.
-
Incubation: The parasite culture is added to each well of the drug-prepared plate. The plates are then incubated for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plates are incubated in the dark at room temperature to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are normalized to the controls. The IC50 value—the drug concentration at which parasite growth is inhibited by 50%—is calculated by fitting the dose-response data to a sigmoidal curve using appropriate statistical software.
Visualizations
Caption: Logical relationship of Ganaplacide's proposed action and resistance.
Caption: Workflow for the SYBR Green I-based antimalarial drug assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ganaplacide (KAF156) / Novartis [delta.larvol.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganaplacide - Wikipedia [en.wikipedia.org]
- 7. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ganaplacide Hydrochloride
For researchers and scientists engaged in the vital work of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ganaplacide hydrochloride, a first-in-class antimalarial agent. Adherence to these protocols is critical to protect both laboratory personnel and the environment.
This compound is recognized as being harmful if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting effects.[1] Therefore, it must be handled and disposed of as a hazardous chemical.
Hazard Classification
The following table summarizes the hazard classifications for this compound. It is crucial to note that while some safety data sheets (SDS) may differ, the most stringent precautions should always be applied.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
Containment: Use a dedicated, leak-proof, and tightly sealed container for all this compound waste, including contaminated labware (e.g., pipette tips, vials).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]
2. Accidental Spill Management: In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate: Ensure all non-essential personnel evacuate the immediate area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Prevent the spill from spreading and ensure it does not enter drains or water courses.[1][2]
-
Absorb: Use an inert, liquid-binding material (e.g., diatomite, universal binders) to absorb the spilled substance.[1][2]
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1][2]
-
Collect: Carefully collect all contaminated materials, including the absorbent, into the designated hazardous waste container.[1][2]
3. Final Disposal:
-
Approved Facility: The final disposal of this compound waste must be carried out by an approved and licensed hazardous waste disposal company.[1]
-
Regulatory Compliance: Always follow your institution's specific procedures for hazardous waste disposal and adhere to all prevailing country, federal, state, and local regulations.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ganaplacide Hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Ganaplacide hydrochloride, a first-in-class antimalarial agent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. The following procedures for personal protective equipment, operational handling, and disposal are based on currently available safety data sheets.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. While one safety data sheet classifies this compound as not hazardous, another indicates acute oral toxicity and aquatic toxicity[1][2]. Therefore, a conservative approach to PPE is strongly recommended. All personnel must be trained in the proper use and disposal of PPE.
Recommended Personal Protective Equipment [1][2]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step guidance should be incorporated into all relevant laboratory protocols.
Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
